molecular formula C15H21NO4 B558735 Boc-Phe(2-Me)-OH CAS No. 114873-05-1

Boc-Phe(2-Me)-OH

货号: B558735
CAS 编号: 114873-05-1
分子量: 279.33 g/mol
InChI 键: PCGOCPOJLMLJAR-LBPRGKRZSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Boc-Phe(2-Me)-OH, also known as this compound, is a useful research compound. Its molecular formula is C15H21NO4 and its molecular weight is 279.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(2S)-3-(2-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-10-7-5-6-8-11(10)9-12(13(17)18)16-14(19)20-15(2,3)4/h5-8,12H,9H2,1-4H3,(H,16,19)(H,17,18)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCGOCPOJLMLJAR-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC(C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1C[C@@H](C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80375788
Record name Boc-L-2-Methylphenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80375788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114873-05-1
Record name N-[(1,1-Dimethylethoxy)carbonyl]-2-methyl-L-phenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=114873-05-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boc-L-2-Methylphenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80375788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Boc-L-Phe(2-Me)-OH for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: N-tert-butyloxycarbonyl-2-methyl-L-phenylalanine, commonly referred to as Boc-L-Phe(2-Me)-OH, is a chemically modified amino acid derivative crucial for the synthesis of novel peptides in drug discovery and development. Its unique structural feature, a methyl group at the ortho position of the phenyl ring, introduces significant steric hindrance. This modification can profoundly influence the conformational properties of peptides, leading to enhanced biological activity, increased stability against enzymatic degradation, and improved receptor binding affinity and specificity.[1] This technical guide provides a comprehensive overview of the properties of Boc-L-Phe(2-Me)-OH, detailed experimental protocols for its use, and a discussion of its applications in peptide science.

Core Physicochemical and Spectroscopic Data

Boc-L-Phe(2-Me)-OH is a white crystalline powder. A summary of its key quantitative data is presented in Table 1. While generally soluble in common organic solvents used in peptide synthesis such as dichloromethane (DCM), dimethylformamide (DMF), and N-methyl-2-pyrrolidone (NMP), its solubility can be a critical factor to consider during experimental procedures.[2]

Table 1: Physicochemical Properties of Boc-L-Phe(2-Me)-OH

PropertyValueSource(s)
CAS Number 114873-05-1[1][3][4]
Molecular Formula C₁₅H₂₁NO₄[1][3]
Molecular Weight 279.33 g/mol [3]
Appearance White powder[1]
Purity ≥98.0% (by TLC or HPLC)[1][3][4]
Melting Point 113-120 °C[]
Optical Rotation [α]²⁰/D = -16° (c=1 in Methanol)
Solubility Soluble in Methanol, Dichloromethane, Dimethylformamide, N-methyl-2-pyrrolidone[2]

Experimental Protocols

The successful incorporation of the sterically hindered Boc-L-Phe(2-Me)-OH into a peptide sequence via Solid-Phase Peptide Synthesis (SPPS) requires optimized protocols to overcome the challenges associated with its bulky nature.

Synthesis of Boc-L-Phe(2-Me)-OH

While commercially available, the synthesis of Boc-L-Phe(2-Me)-OH generally follows the standard procedure for the N-protection of amino acids. A typical laboratory-scale synthesis is outlined below.

Materials:

  • 2-Methyl-L-phenylalanine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium hydroxide (NaOH)

  • tert-Butanol

  • Water

  • Pentane or Hexane

  • Potassium hydrogen sulfate (KHSO₄) or Citric Acid

  • Ethyl acetate

Procedure:

  • Dissolve 2-methyl-L-phenylalanine in a mixture of tert-butanol and an aqueous solution of sodium hydroxide.

  • To the well-stirred solution, add di-tert-butyl dicarbonate (Boc₂O) dropwise. The reaction is typically exothermic.

  • Allow the reaction to stir overnight at room temperature to ensure completion.

  • Extract the reaction mixture with a non-polar solvent like pentane or hexane to remove unreacted Boc₂O and other non-polar impurities.

  • Carefully acidify the aqueous layer to a pH of 2-3 using a cold solution of potassium hydrogen sulfate or citric acid. This will precipitate the Boc-L-Phe(2-Me)-OH.

  • Extract the product into an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield the crude product.

  • The crude product can be further purified by crystallization from a suitable solvent system, typically a mixture of ethyl acetate and hexane.

Solid-Phase Peptide Synthesis (SPPS) Coupling Protocol for Boc-L-Phe(2-Me)-OH

Due to the steric hindrance of the 2-methylphenyl group, standard coupling conditions may result in low yields. The following protocol is a generalized approach for the efficient coupling of Boc-L-Phe(2-Me)-OH.

Materials:

  • Peptide-resin with a free N-terminal amine

  • Boc-L-Phe(2-Me)-OH

  • Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIEA)

  • Solvent: N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

Procedure:

  • Resin Swelling and Deprotection: Swell the peptide-resin in DMF for 30 minutes. Perform the N-terminal Boc deprotection using a solution of 50% trifluoroacetic acid (TFA) in dichloromethane (DCM) for 20-30 minutes.

  • Washing: Thoroughly wash the resin with DCM, followed by isopropanol (IPA), and then DMF to remove residual acid and byproducts.

  • Neutralization: Neutralize the resin-bound ammonium salt with a 10% solution of DIEA in DMF for 5-10 minutes. Wash the resin again with DMF.

  • Activation and Coupling:

    • In a separate vessel, dissolve Boc-L-Phe(2-Me)-OH (3-4 equivalents relative to the resin loading) and HBTU or HATU (3-4 equivalents) in DMF or NMP.

    • Add DIEA (6-8 equivalents) to the solution to initiate the activation of the carboxylic acid. Allow the pre-activation to proceed for 1-5 minutes.

    • Add the activated amino acid solution to the resin.

  • Coupling Reaction: Agitate the reaction mixture at room temperature. Due to the steric hindrance, an extended coupling time of 2-4 hours, or even overnight, may be necessary.

  • Monitoring the Coupling: The completion of the coupling reaction should be monitored using a qualitative method such as the Kaiser (ninhydrin) test. A negative test (yellow beads) indicates a complete reaction. If the test is positive (blue beads), a second coupling (recoupling) with a fresh solution of activated Boc-L-Phe(2-Me)-OH is recommended.

  • Washing: After a complete coupling, thoroughly wash the resin with DMF and DCM to prepare for the next cycle of deprotection and coupling.

Boc-Deprotection Workflow

The removal of the Boc protecting group is a critical step in SPPS. The following workflow ensures efficient deprotection while minimizing side reactions.

Boc_Deprotection_Workflow Boc-Deprotection Workflow start Start: Peptide-Resin with N-terminal Boc-L-Phe(2-Me)-OH swell 1. Swell Resin in DCM start->swell deprotect 2. Treat with 50% TFA in DCM (20-30 min) swell->deprotect wash1 3. Wash with DCM deprotect->wash1 wash2 4. Wash with IPA wash1->wash2 wash3 5. Wash with DMF wash2->wash3 neutralize 6. Neutralize with 10% DIEA in DMF (5-10 min) wash3->neutralize wash4 7. Wash with DMF neutralize->wash4 kaiser_test 8. Perform Kaiser Test wash4->kaiser_test recouple Recouple with fresh activated amino acid kaiser_test->recouple Positive (Blue) next_cycle Proceed to next coupling cycle kaiser_test->next_cycle Negative (Yellow) recouple->wash4 Peptide_Design_Cycle Peptide Design and Optimization Cycle target Identify Biological Target (Receptor, Enzyme, etc.) design Design Lead Peptide Sequence target->design synthesis Synthesize Peptide with Boc-L-Phe(2-Me)-OH design->synthesis purify Purify and Characterize Peptide (HPLC, Mass Spectrometry) synthesis->purify bioassay Biological Evaluation (Binding affinity, functional assays) purify->bioassay sar Structure-Activity Relationship (SAR) Analysis bioassay->sar sar->design Iterative Refinement optimized Optimized Peptide Candidate sar->optimized Meets Target Profile

References

A Technical Guide to Boc-Phe(2-Me)-OH: Properties, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-tert-Butoxycarbonyl-2-methyl-L-phenylalanine (Boc-Phe(2-Me)-OH), a specialized amino acid derivative crucial in peptide synthesis and drug discovery. This document details its physicochemical properties, provides a general protocol for its incorporation into peptide chains, and discusses the implications of the 2-methyl substitution on peptide conformation and biological activity.

Core Properties of this compound

This compound is a synthetic derivative of the amino acid L-phenylalanine. The presence of a tert-butoxycarbonyl (Boc) protecting group on the α-amino group allows for its controlled use in stepwise peptide synthesis. The key distinguishing feature of this molecule is the methyl group at the 2-position of the phenyl ring.

PropertyValueReference
Molecular Weight 279.33 g/mol [1]
Molecular Formula C15H21NO4[1][2]
CAS Number 114873-05-1 (L-isomer)[2]
Synonyms Boc-2-methyl-L-phenylalanine[2]

Incorporation in Peptide Synthesis: A Methodological Overview

The primary application of this compound is as a building block in solid-phase peptide synthesis (SPPS). The Boc protecting group is stable under basic and neutral conditions but can be readily removed with moderate acid, allowing for the sequential addition of amino acids to a growing peptide chain.

Experimental Protocol: General Boc-SPPS Cycle

The following is a generalized protocol for the incorporation of this compound into a peptide sequence using a manual solid-phase synthesis approach. Specific parameters may need optimization based on the peptide sequence and scale.

Materials:

  • This compound

  • Appropriate resin (e.g., Merrifield or PAM resin)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Coupling reagent (e.g., HBTU, HATU)

  • Scavengers (e.g., triisopropylsilane, water)

Procedure:

  • Resin Swelling: The solid support resin is swelled in an appropriate solvent, typically DCM or DMF.

  • Boc Deprotection: The Boc protecting group from the N-terminal amino acid of the resin-bound peptide is removed by treatment with a solution of TFA in DCM (typically 25-50%).

  • Neutralization: The resulting trifluoroacetate salt is neutralized with a solution of a tertiary amine, such as 10% DIEA in DMF, to liberate the free amine.

  • Washing: The resin is thoroughly washed with DMF and DCM to remove excess reagents and byproducts.

  • Amino Acid Activation: this compound is pre-activated in a separate vessel by dissolving it in DMF with a coupling reagent (e.g., HBTU) and DIEA.

  • Coupling: The activated this compound solution is added to the resin, and the mixture is agitated to facilitate the coupling reaction.

  • Washing: The resin is washed extensively with DMF and DCM to remove unreacted amino acid and coupling reagents.

  • Cycle Repetition: Steps 2-7 are repeated for each subsequent amino acid in the desired peptide sequence.

  • Final Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail (e.g., HF or a TFA-based cocktail with scavengers).

Experimental Workflow for Boc-SPPS

SPPS_Workflow Resin Resin Swelling Resin Swelling (DCM/DMF) Resin->Swelling Deprotection Boc Deprotection (TFA/DCM) Swelling->Deprotection Neutralization Neutralization (DIEA/DMF) Deprotection->Neutralization Washing1 Washing Neutralization->Washing1 Coupling Coupling of This compound Washing1->Coupling Washing2 Washing Coupling->Washing2 Repeat Repeat Cycle Washing2->Repeat Next amino acid Cleavage Final Cleavage (TFA Cocktail) Washing2->Cleavage Final amino acid Peptide Purified Peptide Cleavage->Peptide

Figure 1: General workflow for the incorporation of this compound in solid-phase peptide synthesis.

Conformational Implications of the 2-Methyl Group

The introduction of a methyl group at the ortho-position of the phenylalanine side chain has significant conformational implications for the resulting peptide. This steric bulk can restrict the rotation around the chi (χ) angles of the amino acid side chain. This constraint can influence the local and global conformation of the peptide, potentially leading to more defined secondary structures.

By locking the side chain into a more specific orientation, the 2-methyl substitution can be a valuable tool in rational drug design to:

  • Enhance Receptor Binding: By pre-organizing the peptide into a conformation that is favorable for binding to a biological target.

  • Improve Proteolytic Stability: The steric hindrance of the methyl group can shield the adjacent peptide bonds from enzymatic degradation.

  • Modulate Biological Activity: The altered conformation can lead to changes in the peptide's interaction with its target, potentially enhancing agonistic or antagonistic activity.

Potential Signaling Pathway Modulation: A Hypothetical Example

While specific signaling pathways directly modulated by peptides containing this compound are not extensively documented in general literature, we can conceptualize its application in targeting a well-understood pathway. For instance, a peptide designed to inhibit a protein-protein interaction (PPI) could incorporate 2-methylphenylalanine to enhance its binding affinity and stability.

Consider the interaction between a hypothetical transcription factor and its co-activator, which is crucial for the expression of a pro-inflammatory gene. A peptide therapeutic could be designed to mimic the binding interface of the co-activator, thereby competitively inhibiting the interaction and downregulating the inflammatory response. The inclusion of 2-methylphenylalanine at a key position within this peptide could enforce a conformation that fits more snugly into the binding pocket of the transcription factor.

Signaling_Pathway cluster_0 Cell Nucleus TF Transcription Factor Gene Pro-inflammatory Gene TF->Gene Binds to promoter CoA Co-activator CoA->TF Interaction mRNA mRNA Gene->mRNA Transcription Protein Inflammatory Protein mRNA->Protein Translation Inflammation Inflammation Protein->Inflammation Peptide Peptide with Phe(2-Me) Peptide->TF Inhibits Interaction

Figure 2: Hypothetical signaling pathway where a peptide containing 2-methylphenylalanine inhibits a key protein-protein interaction, leading to an anti-inflammatory effect.

This guide serves as a foundational resource for researchers and professionals in drug development. The unique properties of this compound make it a valuable tool for designing novel peptides with enhanced therapeutic potential. Further experimental investigation into specific biological systems will undoubtedly continue to reveal the full scope of its utility.

References

An In-depth Technical Guide to Boc-Phe(2-Me)-OH: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of N-tert-butoxycarbonyl-2-methyl-L-phenylalanine, commonly referred to as Boc-Phe(2-Me)-OH. This synthetic amino acid derivative is a valuable building block in peptide synthesis, offering unique steric and conformational constraints that are of significant interest in medicinal chemistry and drug discovery.

Core Chemical Properties

This compound is an N-terminally protected form of the unnatural amino acid 2-methyl-L-phenylalanine. The tert-butyloxycarbonyl (Boc) protecting group is acid-labile, allowing for its selective removal during stepwise peptide synthesis. The presence of a methyl group at the ortho position of the phenyl ring introduces steric hindrance, which can influence peptide conformation and receptor-binding affinity.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1. While specific experimental data for some properties of this particular derivative are not widely published, the table includes known data and values for the closely related parent compound, Boc-L-phenylalanine, for comparative purposes.

PropertyValue for this compoundReference/NoteValue for Boc-L-Phe-OH
Molecular Formula C₁₅H₂₁NO₄[1]---C₁₄H₁₉NO₄
Molecular Weight 279.33 g/mol [1][2]---265.31 g/mol
CAS Number 114873-05-1[2]---13734-34-4
Appearance White powder[2]---White fine crystalline powder[3]
Purity ≥98.0% (TLC)[2]---≥99.0% (T)
Melting Point Not available---85-87 °C[3][4]
Solubility Not availableInferred from similar compoundsSoluble in methanol, dichloromethane, dimethylformamide, and N-methyl-2-pyrrolidone[3]
Storage Store at 2-8 °C---Room Temperature, sealed in dry, keep in dark place[3]
Spectral Data (Predicted)

¹H NMR:

  • Aromatic Protons: Signals are expected in the aromatic region (δ 7.0-7.5 ppm). The ortho-methyl group will influence the splitting pattern of the adjacent aromatic protons.

  • Alpha-Proton (α-H): A multiplet is anticipated in the region of δ 4.0-4.5 ppm.

  • Beta-Protons (β-H₂): Diastereotopic protons that will likely appear as a multiplet around δ 2.8-3.2 ppm.

  • Boc Group Protons: A characteristic singlet for the nine equivalent protons of the tert-butyl group is expected around δ 1.4 ppm.

  • Ortho-Methyl Protons: A singlet for the methyl group on the phenyl ring will likely appear in the upfield aromatic or benzylic region.

  • Carboxylic Acid Proton: A broad singlet is expected, typically downfield (>10 ppm), though its observation can be solvent-dependent.

¹³C NMR:

  • Carbonyl Carbon (C=O): A signal is expected in the downfield region, typically around δ 170-180 ppm for the carboxylic acid and near δ 155 ppm for the carbamate.

  • Aromatic Carbons: Multiple signals are expected in the δ 125-140 ppm range. The carbon attached to the methyl group will have a distinct chemical shift.

  • Alpha-Carbon (α-C): A signal is anticipated around δ 50-60 ppm.

  • Beta-Carbon (β-C): A signal is expected in the upfield region, typically around δ 35-45 ppm.

  • Boc Group Carbons: A signal for the quaternary carbon of the Boc group is expected around δ 80 ppm, and a signal for the methyl carbons around δ 28 ppm.

  • Ortho-Methyl Carbon: A signal for the methyl carbon on the phenyl ring is expected in the upfield region (around δ 15-25 ppm).

Mass Spectrometry (ESI-MS):

  • [M+H]⁺: The protonated molecular ion is expected at m/z 280.15.

  • [M+Na]⁺: The sodium adduct is expected at m/z 302.13.

  • Fragmentation: Common fragmentation pathways for Boc-protected amino acids involve the loss of the Boc group (100 Da) or isobutylene (56 Da) from the parent ion under tandem MS conditions.

Experimental Protocols

The following sections detail generalized experimental procedures for the synthesis of this compound and its application in peptide synthesis. These protocols are based on standard methodologies for Boc-protection and peptide coupling.

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of 2-methyl-L-phenylalanine with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions.

Materials:

  • 2-methyl-L-phenylalanine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA) or Sodium Hydroxide (NaOH)

  • Dioxane and Water (or other suitable solvent system)

  • Ethyl acetate

  • Hexane

  • Hydrochloric acid (HCl) or Potassium bisulfate (KHSO₄) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: Dissolve 2-methyl-L-phenylalanine in an aqueous solution of a suitable base (e.g., 1M NaOH or an aqueous mixture with an organic solvent like dioxane containing TEA).

  • Addition of (Boc)₂O: To the stirred solution, add di-tert-butyl dicarbonate portion-wise or as a solution in a suitable organic solvent.

  • Reaction: Allow the reaction to stir at room temperature for several hours or overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, remove any organic solvent under reduced pressure.

    • Wash the aqueous solution with a non-polar solvent like hexane or ethyl ether to remove any unreacted (Boc)₂O and byproducts.

    • Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 using a cold aqueous acid solution (e.g., 1M HCl or KHSO₄).

    • The product, this compound, should precipitate out of the solution or form an oil.

  • Extraction and Purification:

    • Extract the acidified aqueous layer with ethyl acetate.

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

    • Further purification can be achieved by crystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by silica gel column chromatography.

G General Workflow for Boc Protection of 2-Methyl-L-Phenylalanine cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification 2-Me-Phe 2-Methyl-L-phenylalanine Reaction Stir at Room Temperature 2-Me-Phe->Reaction Boc2O Di-tert-butyl dicarbonate ((Boc)₂O) Boc2O->Reaction Base Base (e.g., NaOH, TEA) Base->Reaction Acidification Acidification (pH 2-3) Reaction->Acidification Extraction Extraction with Ethyl Acetate Acidification->Extraction Purification Purification (Crystallization/Chromatography) Extraction->Purification This compound This compound Purification->this compound

Caption: General workflow for the synthesis of this compound.

Use in Solid-Phase Peptide Synthesis (SPPS)

This compound is a valuable building block in solid-phase peptide synthesis (SPPS), particularly using the Boc/Bzl protection strategy.

Materials:

  • This compound

  • Resin (e.g., Merrifield or PAM resin)

  • Coupling agents (e.g., Dicyclohexylcarbodiimide (DCC) and 1-Hydroxybenzotriazole (HOBt), or HBTU/HATU)

  • N,N'-Diisopropylethylamine (DIEA)

  • Dichloromethane (DCM)

  • N,N'-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Scavengers (e.g., anisole, thioanisole)

  • Diethyl ether

General SPPS Cycle:

  • Resin Swelling: Swell the resin in an appropriate solvent like DCM or DMF.

  • Boc Deprotection: Remove the Boc protecting group from the resin-bound amino acid or peptide by treating with a solution of TFA in DCM (typically 25-50%).

  • Neutralization: Neutralize the resulting trifluoroacetate salt with a solution of a hindered base, such as 10% DIEA in DCM or DMF.

  • Coupling:

    • Activate the carboxylic acid of this compound by pre-incubating it with a coupling agent (e.g., DCC/HOBt or HBTU) in DMF or DCM.

    • Add the activated amino acid solution to the deprotected and neutralized resin.

    • Allow the coupling reaction to proceed for 1-2 hours. Monitor the completion of the reaction using a qualitative test (e.g., ninhydrin test).

  • Washing: Thoroughly wash the resin with DMF and DCM to remove excess reagents and byproducts.

  • Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid to be added to the peptide chain.

  • Final Cleavage: After the final amino acid has been coupled, cleave the completed peptide from the resin and remove the side-chain protecting groups simultaneously using a strong acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), in the presence of scavengers.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and then purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).

G Boc-SPPS Cycle using this compound Resin Resin-Bound Peptide (N-terminal Boc) Deprotection Boc Deprotection (TFA/DCM) Resin->Deprotection Neutralization Neutralization (DIEA/DCM) Deprotection->Neutralization Coupling Coupling with Activated This compound Neutralization->Coupling Washing Washing (DMF, DCM) Coupling->Washing ElongatedPeptide Resin-Bound Elongated Peptide (N-terminal Boc) Washing->ElongatedPeptide ElongatedPeptide->Deprotection Repeat Cycle

Caption: A simplified workflow for a single coupling cycle in Boc-SPPS.

Applications in Drug Discovery and Research

The incorporation of this compound into peptide sequences offers several advantages for researchers in drug development:

  • Conformational Constraint: The ortho-methyl group restricts the rotation around the Cα-Cβ and Cβ-Cγ bonds, leading to a more defined peptide backbone conformation. This can be crucial for enhancing binding affinity and selectivity to biological targets.

  • Increased Proteolytic Stability: The steric bulk of the 2-methylphenyl group can shield the adjacent peptide bond from enzymatic degradation, thereby increasing the in vivo half-life of the peptide therapeutic.

  • Hydrophobicity Modulation: The addition of a methyl group increases the hydrophobicity of the phenylalanine side chain, which can influence the peptide's solubility, membrane permeability, and pharmacokinetic properties.

  • Structure-Activity Relationship (SAR) Studies: this compound is a valuable tool for SAR studies, allowing researchers to probe the steric and electronic requirements of a receptor's binding pocket.

Safety and Handling

This compound should be handled in accordance with standard laboratory safety procedures. It is advisable to wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The compound should be used in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a specialized amino acid derivative that provides a powerful tool for medicinal chemists and peptide scientists. Its unique structural features allow for the rational design of peptides with improved conformational stability, proteolytic resistance, and biological activity. The well-established protocols for its synthesis and incorporation into peptides make it an accessible and valuable reagent for the development of novel peptide-based therapeutics.

References

An In-depth Technical Guide to the Synthesis of Boc-Phe(2-Me)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and a detailed protocol for the synthesis of N-tert-butoxycarbonyl-2-methyl-L-phenylalanine (Boc-Phe(2-Me)-OH), a valuable building block in peptide synthesis and drug discovery. The incorporation of this non-canonical amino acid can introduce unique structural constraints and properties to peptides, enhancing their biological activity and stability.[1][2]

Introduction

This compound is a derivative of the amino acid 2-methyl-L-phenylalanine, where the alpha-amino group is protected by a tert-butoxycarbonyl (Boc) group.[2][] This protection is crucial in peptide synthesis to prevent unwanted side reactions during peptide bond formation.[4][5] The Boc group is favored for its stability under various conditions and its facile removal under moderately acidic conditions, which provides orthogonality with other protecting groups.[4] The presence of the methyl group on the phenyl ring introduces steric hindrance and alters the electronic properties of the side chain, which can influence the conformation and binding affinity of the resulting peptides.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
CAS Number 114873-05-1[][6][7]
Molecular Formula C₁₅H₂₁NO₄[7]
Molecular Weight 279.33 g/mol [7]
Appearance White to off-white solidInferred from similar compounds
Solubility Soluble in organic solvents like DCM, DMF, and alcoholsInferred from synthesis protocols[4][8]

Synthesis Workflow

The synthesis of this compound is typically achieved through the reaction of 2-methyl-L-phenylalanine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. This reaction proceeds via nucleophilic attack of the amino group on the Boc anhydride.[4]

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 2_Me_Phe 2-Methyl-L-phenylalanine Reaction_Mixture Reaction Mixture 2_Me_Phe->Reaction_Mixture Boc_Anhydride Di-tert-butyl dicarbonate (Boc₂O) Boc_Anhydride->Reaction_Mixture Base Base (e.g., NaOH, Et₃N) Base->Reaction_Mixture Solvent Solvent (e.g., 1,4-Dioxane/Water, DCM) Solvent->Reaction_Mixture Acidification Acidification (e.g., HCl) Reaction_Mixture->Acidification Reaction Completion Extraction Extraction with Organic Solvent Acidification->Extraction Drying Drying of Organic Phase Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Purification (e.g., Chromatography) Evaporation->Purification Final_Product This compound Purification->Final_Product

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from general procedures for the Boc protection of amino acids.[4][8]

Materials:

  • 2-Methyl-L-phenylalanine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium hydroxide (NaOH)

  • 1,4-Dioxane

  • Distilled water

  • Hydrochloric acid (HCl), concentrated

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography (optional)

Procedure:

  • Dissolution of Starting Material:

    • In a 250 mL round bottom flask, dissolve 2-methyl-L-phenylalanine (1 equivalent) in a mixture of 1,4-dioxane and water. A typical ratio would be 2:1 v/v.

    • Stir the mixture vigorously for 15-20 minutes until the amino acid is fully dissolved.

  • Basification:

    • Cool the solution in an ice bath.

    • Slowly add a 1N aqueous solution of sodium hydroxide (NaOH) (approximately 1.1 equivalents) to the stirring solution. Ensure the pH of the solution becomes alkaline (pH 9-10).

    • Continue stirring in the ice bath for another 20 minutes.

  • Addition of Boc Anhydride:

    • To the cold, basic solution, add di-tert-butyl dicarbonate (Boc₂O) (1.1-1.2 equivalents) dropwise or in portions over 30 minutes. It is crucial to maintain the temperature below 10 °C during the addition.

    • Allow the reaction mixture to warm to room temperature and stir overnight (12-16 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • After the reaction is complete, concentrate the mixture in vacuo using a rotary evaporator to remove the 1,4-dioxane.

    • Dilute the remaining aqueous solution with water and wash with a nonpolar organic solvent like hexane or diethyl ether to remove any unreacted Boc₂O and other nonpolar impurities.

    • Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the dropwise addition of cold 1N HCl. The product, this compound, should precipitate out as a white solid.

    • Extract the product from the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).[8]

  • Purification:

    • Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

    • If necessary, the product can be further purified by silica gel column chromatography using a suitable eluent system, such as a gradient of methanol in chloroform.[8]

  • Characterization:

    • The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Signaling Pathway and Logical Relationships

The logical flow of the Boc protection reaction is straightforward, involving the activation of the amino group under basic conditions followed by its reaction with the electrophilic carbonyl of the Boc anhydride.

Boc_Protection_Mechanism Amino_Acid 2-Methyl-L-phenylalanine (R-NH₂) Deprotonated_Amine Deprotonated Amine (R-NH⁻) - transient Amino_Acid->Deprotonated_Amine Deprotonation Base Base (OH⁻) Base->Deprotonated_Amine Nucleophilic_Attack Nucleophilic Attack Deprotonated_Amine->Nucleophilic_Attack Boc_Anhydride Boc Anhydride ((Boc)₂O) Boc_Anhydride->Nucleophilic_Attack Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Intermediate Product This compound (R-NH-Boc) Intermediate->Product Collapse & Elimination Byproducts t-BuOH + CO₂ Intermediate->Byproducts

Caption: Logical flow of the Boc protection reaction.

This guide provides a foundational protocol for the synthesis of this compound. Researchers should optimize the reaction conditions based on their specific laboratory setup and available resources. Standard laboratory safety procedures should be followed at all times.

References

Synthesis of Boc-2-methyl-L-phenylalanine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-tert-butoxycarbonyl-2-methyl-L-phenylalanine (Boc-2-methyl-L-phenylalanine), a valuable building block in peptide synthesis and drug discovery. This document details established methodologies for the asymmetric synthesis of the core amino acid, 2-methyl-L-phenylalanine, followed by its protection with the tert-butoxycarbonyl (Boc) group. Experimental protocols, quantitative data, and workflow visualizations are provided to facilitate its practical application in a laboratory setting.

Introduction

α-Methylated amino acids, such as 2-methyl-L-phenylalanine, are of significant interest in medicinal chemistry. The incorporation of an α-methyl group can impart unique conformational constraints on peptides, enhance metabolic stability by preventing enzymatic degradation, and modulate biological activity. The N-terminal protection with a Boc group is a standard and widely used strategy in solid-phase and solution-phase peptide synthesis due to its stability under various conditions and its facile removal under acidic conditions. This guide focuses on a robust and well-documented approach for preparing Boc-2-methyl-L-phenylalanine with high enantiomeric purity.

Synthetic Strategy Overview

The synthesis of Boc-2-methyl-L-phenylalanine is typically approached in a two-stage process:

  • Asymmetric Synthesis of 2-methyl-L-phenylalanine: This is the critical step for establishing the desired stereochemistry at the α-carbon. Several methods have been developed for the enantioselective synthesis of α-methyl-α-amino acids. This guide will focus on two prominent and effective strategies: the Asymmetric Strecker Synthesis using a chiral auxiliary and the Schöllkopf Bis-Lactim Ether method.

  • N-Boc Protection: The synthesized 2-methyl-L-phenylalanine is then protected with a tert-butoxycarbonyl group to yield the final product. This is a standard procedure, and a general protocol with high efficiency will be detailed.

The overall synthetic pathway can be visualized as follows:

G cluster_0 Asymmetric Synthesis of 2-methyl-L-phenylalanine cluster_1 Boc Protection Start Starting Materials (e.g., Phenylacetone or Glycine derivative) Method1 Asymmetric Strecker Synthesis (with Chiral Auxiliary) Start->Method1 Method2 Schöllkopf Bis-Lactim Ether Method Start->Method2 Intermediate Chiral Intermediate Method1->Intermediate Method2->Intermediate Hydrolysis Hydrolysis & Auxiliary Removal Intermediate->Hydrolysis AminoAcid 2-methyl-L-phenylalanine Hydrolysis->AminoAcid BocProtection N-Boc Protection Reaction AminoAcid->BocProtection BocAnhydride Di-tert-butyl dicarbonate (Boc)2O BocAnhydride->BocProtection FinalProduct Boc-2-methyl-L-phenylalanine BocProtection->FinalProduct

Caption: General workflow for the synthesis of Boc-2-methyl-L-phenylalanine.

Asymmetric Synthesis of 2-methyl-L-phenylalanine

Method 1: Asymmetric Strecker Synthesis

The Strecker synthesis is a classic method for preparing α-amino acids. The asymmetric variant utilizes a chiral auxiliary to induce stereoselectivity. A well-established method employs (S)-(-)-1-phenylethylamine as the chiral auxiliary.

Reaction Scheme:

G r1 Phenylacetone plus1 + r1->plus1 r2 (S)-(-)-1-phenylethylamine plus1->r2 arrow1 NaCN, AcOH r2->arrow1 i1 Diastereomeric α-aminonitriles arrow1->i1 arrow2 1. Separation 2. Hydrolysis (HCl) i1->arrow2 p1 2-methyl-L-phenylalanine arrow2->p1

Caption: Asymmetric Strecker synthesis of 2-methyl-L-phenylalanine.

Experimental Protocol:

  • Step 1: Formation of Diastereomeric α-Aminonitriles

    • To a solution of phenylacetone (1 equivalent) and (S)-(-)-1-phenylethylamine (1 equivalent) in a suitable solvent such as methanol, add sodium cyanide (1.1 equivalents).

    • Cool the mixture in an ice bath and add glacial acetic acid (1.1 equivalents) dropwise.

    • Allow the reaction to warm to room temperature and stir for 24-48 hours.

    • The resulting mixture contains diastereomeric α-aminonitriles. The desired diastereomer can often be selectively crystallized or separated by chromatography.

  • Step 2: Hydrolysis to 2-methyl-L-phenylalanine

    • The isolated, diastereomerically pure α-aminonitrile is subjected to acidic hydrolysis, typically using concentrated hydrochloric acid under reflux.

    • This step cleaves the nitrile to a carboxylic acid and removes the chiral auxiliary.

    • The resulting 2-methyl-L-phenylalanine can be isolated and purified by crystallization or ion-exchange chromatography.

Quantitative Data (Representative):

StepProductYield (%)Diastereomeric Ratio (d.r.)Enantiomeric Excess (e.e.) (%)Reference
Aminonitrile Formation & SeparationDesired α-aminonitrile diastereomer40-60>95:5-[1][2]
Hydrolysis2-methyl-L-phenylalanine70-85->98[1][2]
Method 2: Schöllkopf Bis-Lactim Ether Method

This powerful method involves the diastereoselective alkylation of a chiral glycine enolate equivalent derived from a bis-lactim ether of a cyclic dipeptide, typically cyclo(L-Val-Gly).

Reaction Scheme:

G r1 Bis-lactim ether of cyclo(L-Val-Gly) arrow1 1. n-BuLi 2. 2-Methylbenzyl bromide r1->arrow1 i1 Alkylated bis-lactim ether arrow1->i1 arrow2 Mild acidic hydrolysis i1->arrow2 p1 2-methyl-L-phenylalanine methyl ester arrow2->p1

Caption: Schöllkopf synthesis of 2-methyl-L-phenylalanine.

Experimental Protocol:

  • Step 1: Alkylation of the Bis-Lactim Ether

    • The bis-lactim ether of cyclo(L-Val-Gly) is dissolved in an anhydrous aprotic solvent like tetrahydrofuran (THF) and cooled to -78 °C.

    • A strong base, typically n-butyllithium (n-BuLi), is added to generate the lithiated enolate.

    • 2-Methylbenzyl bromide (or a similar electrophile) is then added to the enolate solution, and the reaction is stirred at low temperature before being allowed to warm to room temperature.

    • The reaction is quenched, and the diastereomerically enriched alkylated product is isolated.

  • Step 2: Hydrolysis to the Amino Acid Ester

    • The purified alkylated bis-lactim ether is hydrolyzed under mild acidic conditions (e.g., 0.1 M HCl).

    • This cleavage yields the desired 2-methyl-L-phenylalanine methyl ester and the chiral auxiliary (L-valine methyl ester), which can be separated.

    • The methyl ester of 2-methyl-L-phenylalanine can then be saponified to the free amino acid if required for the subsequent Boc protection step.

Quantitative Data (Representative):

StepProductYield (%)Diastereomeric Excess (d.e.) (%)Reference
AlkylationAlkylated bis-lactim ether70-90>95[1][3]
Hydrolysis2-methyl-L-phenylalanine methyl ester80-95-[1][3]

N-Boc Protection of 2-methyl-L-phenylalanine

This procedure is a standard method for the introduction of the Boc protecting group onto an amino acid.

Reaction Scheme:

G r1 2-methyl-L-phenylalanine plus1 + r1->plus1 r2 Di-tert-butyl dicarbonate ((Boc)2O) plus1->r2 arrow1 Base (e.g., NaOH or TEA) Dioxane/Water r2->arrow1 p1 Boc-2-methyl-L-phenylalanine arrow1->p1

Caption: Boc protection of 2-methyl-L-phenylalanine.

Experimental Protocol:

  • Dissolve 2-methyl-L-phenylalanine (1 equivalent) in a mixture of dioxane and water.

  • Add a base, such as sodium hydroxide or triethylamine (TEA), to adjust the pH to approximately 10-11.

  • Add a solution of di-tert-butyl dicarbonate ((Boc)2O) (1.1 equivalents) in dioxane dropwise to the stirred solution.

  • Maintain the pH in the basic range by the concomitant addition of aqueous base.

  • Stir the reaction mixture at room temperature for several hours or overnight.

  • After the reaction is complete, perform an acidic workup to protonate the carboxylic acid.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and evaporate the solvent to obtain the crude product.

  • Purify the Boc-2-methyl-L-phenylalanine by crystallization or column chromatography.

Quantitative Data (Representative):

StepProductYield (%)Purity (%)Reference
Boc ProtectionBoc-2-methyl-L-phenylalanine85-95>98[4][5]

Summary of Quantitative Data

Synthesis StageKey Intermediate/ProductTypical Yield (%)Typical Stereochemical Purity
Asymmetric Strecker Synthesis
Aminonitrile Formation & SeparationDesired α-aminonitrile diastereomer40-60d.r. >95:5
Hydrolysis2-methyl-L-phenylalanine70-85e.e. >98%
Schöllkopf Bis-Lactim Ether Method
AlkylationAlkylated bis-lactim ether70-90d.e. >95%
Hydrolysis2-methyl-L-phenylalanine methyl ester80-95e.e. >98%
N-Boc Protection
Boc ProtectionBoc-2-methyl-L-phenylalanine85-95-

Conclusion

The synthesis of Boc-2-methyl-L-phenylalanine can be achieved with high efficiency and excellent stereocontrol through well-established synthetic routes. The choice between the Asymmetric Strecker Synthesis and the Schöllkopf method for the preparation of the core amino acid will depend on the specific laboratory capabilities, availability of starting materials, and desired scale of the reaction. The subsequent N-Boc protection is a straightforward and high-yielding transformation. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to successfully synthesize this valuable building block for their research and development endeavors.

References

An In-depth Technical Guide to the 1H NMR Spectrum of Boc-Protected Phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of N-tert-butoxycarbonyl-L-phenylalanine (Boc-Phe-OH). This analysis is critical for professionals in drug development and organic synthesis for structure verification, purity assessment, and conformational analysis.

Core Spectroscopic Data

The ¹H NMR spectrum of Boc-protected phenylalanine exhibits characteristic signals corresponding to the protons of the tert-butoxycarbonyl (Boc) protecting group, the amino acid backbone, and the phenyl side chain. The precise chemical shifts and multiplicities can vary slightly depending on the solvent, concentration, and instrument frequency. Data in two common deuterated solvents, chloroform (CDCl₃) and methanol (CD₃OD), are presented below for comparison.

A key feature in the ¹H NMR spectrum of Boc-protected amino acids in non-polar solvents like CDCl₃ is the potential observation of rotamers due to hindered rotation around the carbamate C-N bond. This can lead to the broadening or splitting of signals, particularly for the NH and α-protons.

Table 1: ¹H NMR Data for Boc-L-phenylalanine
Proton Assignment Structure Code Chemical Shift (δ) in CDCl₃ (ppm) Multiplicity & Coupling Constants (J) in CDCl₃ Chemical Shift (δ) in CD₃OD (ppm) [1]Multiplicity & Coupling Constants (J) in CD₃OD [1]
Carboxylic Acid-COOH~11.2Broad SingletNot typically observed-
Phenyl (ortho, meta, para)Ar-H7.19 - 7.29Multiplet7.26Singlet (often reported as a simplified multiplet)
Amide-NH~5.0Doublet (J ≈ 8 Hz)Not typically observed-
Alpha-Proton~4.6Multiplet4.36Doublet of Doublets (J = 9.6, 6.0 Hz)
Beta-Protons3.08, 3.19Multiplet (often two distinct doublet of doublets)2.87, 3.16Doublet of Doublets (J = 14.9, 9.6 Hz and J = 14.6, 6.0 Hz)
Boc Group-C(CH₃)₃1.42Singlet1.36Singlet

Note: The observation of the -COOH and -NH protons can be affected by the solvent purity and water content, potentially leading to exchange broadening or disappearance of the signals.

Structural Representation and Proton Labeling

The following diagram illustrates the structure of Boc-L-phenylalanine with the protons labeled corresponding to the data in Table 1.

Boc_Phe_Structure cluster_boc Boc Group cluster_phe Phenylalanine Backbone Boc C_boc C O1_boc O O2_boc O N N O2_boc->N C_tert C CH3_1 H₃C C_tert->CH3_1 CH3_2 H₃C C_tert->CH3_2 CH3_3 H₃C C_tert->CH3_3 Boc_protons -C(CH₃)₃ H_N H N->H_N Ca N->Ca Ha Ca->Ha Cb Ca->Cb C_acid C Ca->C_acid Hb Cb->Hb Phenyl Phenyl Ring Cb->Phenyl O_acid1 O O_acid2 OH C_acid->O_acid2 Ar_H Ar-H

Caption: Structure of Boc-L-phenylalanine with key proton groups labeled.

Experimental Protocol: ¹H NMR Sample Preparation and Acquisition

A standardized protocol is essential for obtaining high-quality, reproducible ¹H NMR spectra.

Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of Boc-L-phenylalanine into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃ or CD₃OD) to the vial. Chloroform-d is often preferred for its ability to dissolve many organic compounds, but methanol-d4 can be used if solubility is an issue.

  • Dissolution: Gently swirl the vial to dissolve the sample completely. Sonication may be used if necessary.

  • Filtering (Optional but Recommended): To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation.

Data Acquisition
  • Instrument Setup: Insert the NMR tube into the spectrometer.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform shimming to optimize the homogeneity of the magnetic field, which is crucial for achieving sharp spectral lines and high resolution.

  • ¹H NMR Spectrum Acquisition:

    • Spectrometer Frequency: 400 MHz or higher is recommended for better signal dispersion, especially for resolving the multiplets of the backbone and aromatic protons.

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Number of Scans: 8 to 16 scans are usually adequate for a sample of this concentration.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is generally appropriate.

  • Data Processing:

    • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks are in the positive absorptive mode. Apply a baseline correction to obtain a flat baseline.

    • Referencing: Calibrate the chemical shift scale using the residual solvent peak as an internal reference (CDCl₃: δ 7.26 ppm; CD₃OD: δ 3.31 ppm).

    • Integration: Integrate the signals to determine the relative number of protons for each resonance.

Logical Workflow for Spectral Analysis

The following diagram outlines the logical workflow for the acquisition and analysis of the ¹H NMR spectrum of Boc-L-phenylalanine.

NMR_Workflow SamplePrep Sample Preparation (Weighing, Dissolution) DataAcq Data Acquisition (Locking, Shimming, Pulse Sequence) SamplePrep->DataAcq Processing Data Processing (FT, Phasing, Baseline Correction) DataAcq->Processing Referencing Chemical Shift Referencing (Residual Solvent Peak) Processing->Referencing Analysis Spectral Analysis (Integration, Multiplicity, J-coupling) Referencing->Analysis StructureConfirm Structure Confirmation Analysis->StructureConfirm

Caption: Workflow for ¹H NMR analysis of Boc-L-phenylalanine.

References

In-Depth Technical Guide to the Physical Properties of Boc-Phe(2-Me)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of N-tert-butoxycarbonyl-2-methyl-L-phenylalanine, commonly referred to as Boc-Phe(2-Me)-OH. This document is intended for researchers, scientists, and drug development professionals who utilize this compound in peptide synthesis and other advanced applications. The guide details key physical characteristics, outlines experimental protocols for their determination, and illustrates a fundamental workflow where this compound is applied.

Core Physical and Chemical Properties

This compound is a protected amino acid derivative crucial for the synthesis of peptides with modified backbones, which can impart unique conformational constraints and biological activities. The presence of the methyl group on the phenyl ring distinguishes it from the standard Boc-L-phenylalanine.

PropertyValueReference(s)
Synonyms Boc-2-methyl-L-phenylalanine, Boc-L-Phe(2-Me)-OH, Boc-o-Me-L-Phe-OH[1][2]
CAS Number 114873-05-1[1][3]
Molecular Formula C₁₅H₂₁NO₄[1][4]
Molecular Weight 279.34 g/mol [1]
Appearance White powder[1]
Purity ≥ 98%[1]
Melting Point 113 °C[5][6]
Optical Rotation -16° (c=1 in Methanol)[6]
Solubility Sparingly soluble in water; soluble in organic solvents like DMSO.[6]
Storage Conditions Store at 0-8 °C[1]

Experimental Protocols

The following sections detail the methodologies for determining the key physical properties of this compound and similar protected amino acids.

Melting Point Determination

The melting point of a solid crystalline substance is a critical indicator of its purity.

Principle: The temperature at which a substance transitions from a solid to a liquid phase is its melting point. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar digital device)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (optional, for sample grinding)

Procedure:

  • Sample Preparation: A small amount of the dry this compound powder is placed in a capillary tube and compacted to a height of 2-3 mm.

  • Calibration: The apparatus's thermometer should be calibrated using standards with known melting points.

  • Measurement:

    • Place the capillary tube in the heating block of the melting point apparatus.

    • Heat the sample rapidly to a temperature about 10-15 °C below the expected melting point.

    • Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

    • Record the temperature at which the first liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes liquid (the end of the melting range).

Solubility Assessment

Determining the solubility of this compound in various solvents is essential for its application in synthesis and purification.

Principle: Solubility is the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature. For qualitative assessment, the visual observation of dissolution is employed.

Apparatus:

  • Small test tubes or vials

  • Vortex mixer or magnetic stirrer

  • Graduated pipettes or micropipettes

  • Analytical balance

Procedure:

  • Solvent Selection: A range of solvents relevant to peptide synthesis and purification should be tested (e.g., water, methanol, ethanol, dichloromethane (DCM), N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO)).

  • Qualitative Determination:

    • Add a small, known amount of this compound (e.g., 1-2 mg) to a test tube.

    • Add a measured volume of the solvent (e.g., 0.1 mL) and agitate the mixture vigorously (e.g., using a vortex mixer) for a set period (e.g., 1-2 minutes).

    • Visually inspect the solution for any undissolved solid. If the solid dissolves completely, the compound is considered soluble at that concentration. If not, it is classified as partially soluble or insoluble.

  • Quantitative Determination (Optional): For a more precise measurement, a saturated solution is prepared, and the concentration of the dissolved solute is determined analytically (e.g., by UV-Vis spectroscopy or HPLC after appropriate dilution).[7]

Optical Rotation Measurement

Optical rotation is a key property for chiral molecules like this compound, confirming the enantiomeric identity.

Principle: A chiral compound will rotate the plane of plane-polarized light. The specific rotation is a characteristic property of the compound and is dependent on the concentration, path length, temperature, solvent, and wavelength of the light.

Apparatus:

  • Polarimeter

  • Polarimeter cell (sample tube) of a known path length (e.g., 1 dm)

  • Volumetric flask

  • Analytical balance

Procedure:

  • Sample Preparation:

    • Accurately weigh a sample of this compound.

    • Dissolve the sample in a precise volume of a suitable solvent (e.g., methanol) in a volumetric flask to achieve a known concentration (c, in g/mL).

  • Blank Measurement: Fill the polarimeter cell with the pure solvent and zero the instrument.

  • Sample Measurement:

    • Rinse the cell with the prepared sample solution and then fill it, ensuring no air bubbles are present.

    • Place the cell in the polarimeter and measure the observed rotation (α).

  • Calculation of Specific Rotation: The specific rotation ([α]) is calculated using the following formula: [α] = α / (l × c) where:

    • α is the observed rotation in degrees.

    • l is the path length of the polarimeter cell in decimeters (dm).

    • c is the concentration of the solution in g/mL.

Application in Peptide Synthesis

This compound is a valuable building block in solid-phase peptide synthesis (SPPS), particularly when using the Boc/Bzl protection strategy. The workflow diagram below illustrates the key steps in incorporating this amino acid into a growing peptide chain.

Boc_SPPS_Workflow Resin Resin Support Deprotection Boc Deprotection (TFA in DCM) Resin->Deprotection Start Washing_1 Washing Deprotection->Washing_1 Remove Boc group Neutralization Neutralization (DIEA in DCM) Washing_2 Washing Neutralization->Washing_2 Free amine Coupling Coupling of This compound Washing_3 Washing Coupling->Washing_3 Form peptide bond Washing Washing Repeat Repeat Cycle Repeat->Deprotection For next amino acid Cleavage Final Cleavage (e.g., HF) Repeat->Cleavage Final cycle Peptide Purified Peptide Cleavage->Peptide Washing_1->Neutralization Washing_2->Coupling Washing_3->Repeat

Caption: Boc Solid-Phase Peptide Synthesis (SPPS) Cycle.

This diagram illustrates the cyclical nature of Boc-SPPS.[8] The process begins with the deprotection of the N-terminal Boc group of the resin-bound peptide. Following neutralization, the next Boc-protected amino acid, in this case, this compound, is activated and coupled to the free amine. A washing step removes excess reagents. This cycle is repeated for each subsequent amino acid until the desired peptide sequence is assembled. The final step involves cleavage of the peptide from the resin support.

References

Methodological & Application

Application Notes and Protocols for Boc-Phe(2-Me)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids into peptide scaffolds is a pivotal strategy in medicinal chemistry for the development of novel therapeutics with enhanced pharmacological profiles. Boc-Phe(2-Me)-OH, a derivative of phenylalanine with a methyl group at the ortho position of the phenyl ring, offers unique steric and conformational constraints that can significantly influence peptide structure and function. This modification can lead to increased proteolytic stability, improved receptor affinity and selectivity, and altered pharmacokinetic properties.

These application notes provide a comprehensive overview of the use of this compound in Boc-based solid-phase peptide synthesis (SPPS). Detailed protocols for its efficient incorporation into peptide chains, along with representative data and relevant biological context, are presented to guide researchers in leveraging this valuable building block for drug discovery and development. The methodologies outlined herein are based on established Boc-SPPS principles, which rely on the graduated acid lability of the Nα-Boc protecting group and side-chain protecting groups.

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is essential for its effective use in peptide synthesis.

PropertyValue
Molecular Formula C₁₅H₂₁NO₄
Molecular Weight 279.33 g/mol
IUPAC Name (2S)-2-[(tert-butoxycarbonyl)amino]-3-(o-tolyl)propanoic acid
Appearance White to off-white powder
Melting Point 113 °C
Solubility Soluble in DMF, DCM, and other common organic solvents used in SPPS.

Application in Bioactive Peptide Synthesis: A Case Study of an Endomorphin-2 Analogue

To illustrate the application of phenylalanine analogues in bioactive peptide synthesis, we consider the synthesis of an endomorphin-2 (EM-2) analogue. Endomorphin-2 (Tyr-Pro-Phe-Phe-NH₂) is an endogenous opioid peptide with high affinity and selectivity for the µ-opioid receptor, a G-protein coupled receptor (GPCR) involved in pain modulation.[1] The incorporation of a modified phenylalanine, such as 2-methylphenylalanine, can provide insights into the structure-activity relationships and lead to analogues with improved pharmacological properties.

Quantitative Data from the Synthesis of a Modified Endomorphin-2 Analogue

The following table summarizes representative data from the synthesis of an EM-2 analogue where a modified phenylalanine was incorporated. While this data is for a closely related analogue, (Z)-α,β-didehydro-phenylalanine (ΔZPhe), it provides a reasonable expectation for yields and purity when incorporating sterically hindered amino acids like this compound.[1]

StepProductYield (%)Purity (by HPLC)
Solid-Phase Synthesis Boc-Tyr(tBu)-Pro-Phe(2-Me)-Phe-Rink-Amide-Resin--
Cleavage and Deprotection H-Tyr-Pro-Phe(2-Me)-Phe-NH₂ (crude)~70-80%>70%
Purification H-Tyr-Pro-Phe(2-Me)-Phe-NH₂ (purified)~30-40%>95%

Experimental Protocols

The following are detailed protocols for the incorporation of this compound into a peptide sequence using manual Boc-SPPS. These protocols can be adapted for automated synthesizers.

Resin Preparation and First Amino Acid Coupling
  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides or Merrifield resin for C-terminal acids) in Dichloromethane (DCM) for 30-60 minutes.

  • First Amino Acid Loading (for Merrifield Resin):

    • Dissolve Boc-amino acid (2.5 eq) in a 1:1 mixture of DCM and Dimethylformamide (DMF).

    • Add Diisopropylethylamine (DIEA) (2.5 eq).

    • Add the amino acid solution to the resin and shake for 2-4 hours.

    • Wash the resin with DCM (3x) and DMF (3x).

    • Cap any unreacted sites with a solution of 10% acetic anhydride and 10% DIEA in DMF for 30 minutes.

Peptide Chain Elongation: A Single Coupling Cycle for this compound

This cycle describes the deprotection of the N-terminal Boc group and the subsequent coupling of this compound.

SPPS_Cycle cluster_deprotection Boc Deprotection cluster_neutralization Neutralization cluster_coupling Coupling of this compound Deprotection_Step1 1. Treat with 50% TFA in DCM (2 min) Deprotection_Step2 2. Treat with 50% TFA in DCM (20-30 min) Deprotection_Step1->Deprotection_Step2 Deprotection_Wash 3. Wash with DCM (3x), IPA (2x), DMF (3x) Deprotection_Step2->Deprotection_Wash Neutralization_Step 4. Treat with 10% DIEA in DMF (2 x 5 min) Deprotection_Wash->Neutralization_Step Proceed to Neutralization Neutralization_Wash 5. Wash with DMF (5x) Neutralization_Step->Neutralization_Wash Preactivation 6. Pre-activate this compound (3 eq), HBTU (2.85 eq), HOBt (3 eq) with DIEA (6 eq) in DMF Neutralization_Wash->Preactivation Proceed to Coupling Coupling_Step 7. Add activated amino acid to resin (1-2 h) Preactivation->Coupling_Step Coupling_Wash 8. Wash with DMF (3x), DCM (3x) Coupling_Step->Coupling_Wash Coupling_Wash->Deprotection_Step1 Start Next Cycle

Boc-SPPS cycle for incorporating this compound.

Detailed Protocol Steps:

  • Boc Deprotection:

    • Treat the resin-bound peptide with a solution of 50% Trifluoroacetic acid (TFA) in DCM for 2 minutes and drain.[2]

    • Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes to ensure complete removal of the Boc group.[2]

    • Wash the resin thoroughly with DCM (3x), Isopropanol (IPA) (2x), and DMF (3x) to remove residual TFA and by-products.

  • Neutralization:

    • Treat the resin with a solution of 10% DIEA in DMF for 5 minutes. Drain and repeat.[2]

    • Wash the resin thoroughly with DMF (5x) to remove excess base.

  • Coupling of this compound (HBTU/HOBt Activation):

    • In a separate vessel, dissolve this compound (3 equivalents), HBTU (2.85 equivalents), and HOBt (3 equivalents) in DMF.

    • Add DIEA (6 equivalents) to the solution to begin activation.

    • Immediately add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature. Due to the steric hindrance of the 2-methyl group, a longer coupling time or a double coupling may be necessary.

    • Monitor the reaction completion using the Kaiser test. A negative test (yellow beads) indicates a complete reaction. If the test is positive (blue beads), repeat the coupling step.

  • Washing:

    • Wash the resin thoroughly with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection and coupling cycle.

Final Cleavage and Deprotection

After the desired peptide sequence is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed.

HF Cleavage Protocol:

Caution: Hydrogen Fluoride (HF) is an extremely corrosive and toxic acid. This procedure must be performed in a specialized, well-ventilated fume hood with appropriate personal protective equipment and by experienced personnel.

  • Resin Preparation: Dry the peptide-resin thoroughly under high vacuum for at least 4 hours.

  • Scavenger Mixture: Prepare a scavenger mixture to trap reactive carbocations generated during cleavage. A common mixture is anisole/thioanisole (1:1, v/v). For a 0.1 mmol synthesis, use approximately 1 mL of the scavenger mixture.

  • HF Cleavage:

    • Place the dried resin and the scavenger mixture in a Teflon HF cleavage apparatus.

    • Cool the vessel in a dry ice/acetone bath.

    • Carefully condense liquid HF (approximately 10 mL for 0.1 mmol of resin) into the vessel.

    • Allow the reaction to stir at 0°C for 1-2 hours.[3]

  • HF Removal: Remove the HF by a stream of nitrogen gas, followed by evacuation under high vacuum.

  • Peptide Precipitation and Washing:

    • Wash the resin and cleaved peptide with cold diethyl ether to precipitate the crude peptide.

    • Collect the precipitated peptide by filtration or centrifugation and dry under vacuum.

Purification and Analysis
  • Purification: The crude peptide is purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

  • Analysis: The purity of the final peptide is assessed by analytical RP-HPLC, and its identity is confirmed by mass spectrometry.

Biological Activity and Signaling Pathway

Peptides containing modified amino acids like 2-methylphenylalanine can exhibit altered interactions with their biological targets, often G-protein coupled receptors (GPCRs).[4] For instance, modified endomorphin-2 analogues interact with the µ-opioid receptor, a classic GPCR.[1] Activation of this receptor initiates a downstream signaling cascade that ultimately leads to an analgesic effect.

GPCR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Peptide Peptide (e.g., Modified Endomorphin-2) GPCR μ-Opioid Receptor (GPCR) Peptide->GPCR Binds to G_Protein G-Protein (Gi/o) GPCR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits Ion_Channel Ion Channel (e.g., K+ channel) G_Protein->Ion_Channel Activates cAMP cAMP AC->cAMP Decreases PKA Protein Kinase A (PKA) cAMP->PKA Decreased Activation Cellular_Response Cellular Response (e.g., Analgesia) PKA->Cellular_Response Modulates Ion_Channel->Cellular_Response Leads to

Simplified GPCR signaling pathway for a µ-opioid receptor agonist.

Pathway Description:

  • Ligand Binding: The peptide containing 2-methylphenylalanine binds to the extracellular domain of the µ-opioid receptor.

  • GPCR Activation: This binding induces a conformational change in the receptor, activating the associated heterotrimeric G-protein (typically Gi/o) on the intracellular side.

  • G-protein Dissociation: The activated G-protein exchanges GDP for GTP, causing the dissociation of the Gα and Gβγ subunits.

  • Downstream Signaling:

    • The Gα subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the activity of protein kinase A (PKA).[3]

    • The Gβγ subunits can directly activate certain ion channels, such as inwardly rectifying potassium (K+) channels, leading to hyperpolarization of the neuron and reduced neuronal excitability.

  • Cellular Response: The culmination of these signaling events is a reduction in neurotransmitter release and a decrease in the transmission of pain signals, resulting in analgesia.

Conclusion

This compound is a valuable tool for peptide chemists aiming to design novel peptides with enhanced therapeutic properties. The steric bulk of the 2-methyl group can enforce specific conformations, leading to improved stability and receptor interaction. The protocols and data presented here provide a solid foundation for the successful incorporation of this non-proteinogenic amino acid into bioactive peptides. Careful optimization of coupling times and rigorous purification are key to obtaining high-quality peptides for biological evaluation. The exploration of such modified peptides holds significant promise for the discovery of next-generation therapeutics.

References

Application Notes and Protocols for the Incorporation of Boc-Phe(2-Me)-OH into Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-natural amino acids into peptide sequences is a powerful strategy in medicinal chemistry to enhance the therapeutic properties of peptide-based drugs. Boc-Phe(2-Me)-OH, a derivative of L-phenylalanine with a methyl group on the ortho position of the phenyl ring and a tert-butyloxycarbonyl (Boc) protecting group on the amine, offers unique steric and conformational constraints. These modifications can lead to peptides with increased metabolic stability, improved membrane permeability, and enhanced biological activity.[1][2][3]

N-methylation of the peptide backbone is a well-established method to increase proteolytic stability and cell permeability.[3][4] While this compound is not an N-methylated amino acid, the steric bulk introduced by the 2-methylphenyl side chain presents similar challenges during peptide synthesis, namely the difficult coupling of this sterically hindered amino acid.[5]

These application notes provide a comprehensive guide to the efficient incorporation of this compound into peptide sequences using Boc-based solid-phase peptide synthesis (SPPS). We offer a comparative overview of suitable coupling reagents, detailed experimental protocols, and troubleshooting strategies to overcome common challenges.

Challenges in Incorporating this compound

The primary challenge in incorporating this compound lies in the steric hindrance posed by the ortho-methyl group on the phenyl ring. This bulkiness can significantly slow down the coupling reaction, leading to incomplete acylation and deletion of the desired amino acid from the peptide sequence.[5] Furthermore, prolonged reaction times and the use of strong activating conditions can increase the risk of racemization at the chiral center of the amino acid being coupled.[6][7]

To address these challenges, the selection of a highly efficient coupling reagent and optimized reaction conditions are paramount for successful synthesis.

Comparative Performance of Coupling Reagents

The choice of coupling reagent is critical for achieving high coupling efficiency and minimizing racemization when incorporating sterically hindered amino acids like this compound. Uronium/aminium salts and phosphonium salts are generally more effective than carbodiimides (e.g., DCC, DIC) for such challenging couplings.[5] The following table summarizes the performance of commonly used coupling reagents for sterically hindered amino acids, which can be extrapolated for the coupling of this compound.

Coupling ReagentClassRelative ReactivityRacemization RiskKey Advantages
HATU Uronium/Aminium SaltVery HighVery LowHighly effective for sterically hindered couplings; low racemization.[8]
HBTU Uronium/Aminium SaltHighLowGood balance of reactivity and cost.
PyBOP Phosphonium SaltHighLowEffective for hindered couplings, avoids guanidinylation side reactions.[8]
COMU Uronium/Aminium SaltVery HighVery LowHigh reactivity, non-explosive byproducts.
DIC/HOBt Carbodiimide/AdditiveModerateModerateCost-effective, but less efficient for hindered couplings.

Experimental Protocols

The following protocols are designed for the manual Boc-based solid-phase peptide synthesis (SPPS) on a 0.1 mmol scale. The choice of resin (e.g., Merrifield, PAM, MBHA) will depend on whether a C-terminal acid or amide is desired.[9][10]

Protocol 1: Standard Boc-SPPS Cycle for a Non-Hindered Amino Acid

This protocol outlines a single coupling cycle for a standard Boc-protected amino acid.

1. Resin Swelling:

  • Place the resin in a reaction vessel and wash with Dichloromethane (DCM) (3 x 10 mL).

  • Swell the resin in N,N-Dimethylformamide (DMF) (10 mL) for 30 minutes.

2. Boc Deprotection:

  • Drain the DMF.

  • Add a solution of 50% Trifluoroacetic acid (TFA) in DCM (10 mL) to the resin and agitate for 2 minutes.

  • Drain the solution.

  • Add a fresh solution of 50% TFA in DCM (10 mL) and agitate for 20-30 minutes.[9]

  • Wash the resin with DCM (3 x 10 mL), Isopropanol (IPA) (2 x 10 mL), and DMF (3 x 10 mL).

3. Neutralization:

  • Add a solution of 10% N,N-Diisopropylethylamine (DIEA) in DMF (10 mL) and agitate for 5 minutes.

  • Repeat the neutralization step.

  • Wash the resin with DMF (5 x 10 mL).

4. Coupling:

  • In a separate vessel, dissolve the Boc-amino acid (3 eq., 0.3 mmol) and an activating agent (e.g., HBTU, 2.9 eq., 0.29 mmol) in DMF (5 mL).

  • Add DIEA (6 eq., 0.6 mmol) to the amino acid solution to begin pre-activation.

  • Immediately add the activated amino acid solution to the resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

5. Monitoring the Coupling Reaction:

  • Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.[11]

  • If the test is positive, continue the coupling for another hour and re-test.

6. Washing:

  • Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

Protocol 2: Optimized Coupling of this compound

This protocol is specifically adapted for the incorporation of the sterically hindered this compound.

1. Resin Preparation:

  • Follow steps 1-3 from Protocol 1 to swell, deprotect, and neutralize the resin-bound peptide.

2. Activation and Coupling of this compound:

  • In a separate vessel, dissolve this compound (3 eq., 0.3 mmol) and a high-reactivity coupling reagent (e.g., HATU, 2.9 eq., 0.29 mmol) in DMF (5 mL).

  • Add DIEA (6 eq., 0.6 mmol) to the solution and allow it to pre-activate for 1-2 minutes.

  • Immediately add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 2-4 hours at room temperature. A longer coupling time is generally required for sterically hindered residues.[11]

3. Monitoring and Recoupling:

  • Perform a Kaiser test. Due to the secondary amine nature of a growing peptide chain after the first residue, the Kaiser test may not be reliable for subsequent couplings. The Bromophenol Blue test can be a useful alternative.

  • If the coupling is incomplete after 4 hours (as indicated by a positive colorimetric test), a double coupling is recommended.[12] To do this, drain the reaction solution, wash with DMF, and repeat the coupling step with a fresh solution of activated this compound.

4. Washing:

  • After complete coupling, drain the solution and wash the resin thoroughly with DMF (5 x 10 mL) and DCM (5 x 10 mL) to remove any unreacted reagents.

Protocol 3: Peptide Cleavage and Deprotection

This protocol describes the final cleavage of the peptide from the resin and removal of side-chain protecting groups. The specific cleavage cocktail will depend on the amino acid composition of the peptide.

1. Resin Preparation:

  • Wash the final peptide-resin with DCM (3 x 10 mL) and dry under vacuum.

2. Cleavage:

  • Add a cleavage cocktail (e.g., HF/anisole 9:1 v/v or a TFA-based "Reagent K" cocktail for peptides with sensitive residues) to the dried resin.[9][13]

  • Stir the mixture for 1-2 hours at 0°C to room temperature.

3. Peptide Precipitation and Purification:

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

  • Dry the crude peptide pellet.

  • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[14]

Visualizing the Workflow and Logic

To better illustrate the processes involved, the following diagrams are provided.

SPPS_Cycle cluster_resin Solid Support (Resin) cluster_coupling Coupling Step cluster_deprotection Deprotection Cycle Resin Resin with Free Amine Coupling Add Activated This compound Resin->Coupling Start Cycle Monitoring Monitor Reaction (e.g., Kaiser Test) Coupling->Monitoring Monitoring->Coupling Incomplete (Recouple) Deprotection Boc Deprotection (TFA/DCM) Monitoring->Deprotection Complete Neutralization Neutralization (DIEA/DMF) Deprotection->Neutralization Neutralization->Resin Ready for Next Cycle

Caption: A single cycle of Boc-SPPS for incorporating this compound.

Troubleshooting_Logic Start Start Coupling of This compound Check_Completion Is Coupling Complete? Start->Check_Completion Incomplete Incomplete Coupling Check_Completion->Incomplete No Success Coupling Successful Check_Completion->Success Yes Double_Couple Perform Double Coupling Incomplete->Double_Couple Increase_Time Increase Coupling Time/Temp Incomplete->Increase_Time Change_Reagent Switch to a More Potent Coupling Reagent (e.g., HATU) Incomplete->Change_Reagent Double_Couple->Check_Completion Increase_Time->Check_Completion Change_Reagent->Start

Caption: Troubleshooting logic for incomplete coupling of sterically hindered amino acids.

Conclusion

The successful incorporation of this compound into peptides requires careful consideration of the challenges posed by its steric hindrance. By selecting highly reactive coupling reagents such as HATU or PyBOP, optimizing reaction times, and employing rigorous monitoring techniques, researchers can efficiently synthesize peptides containing this valuable non-natural amino acid. The protocols and data presented in these application notes provide a solid foundation for the development of novel peptide therapeutics with enhanced properties.

References

Application Notes and Protocols for the Coupling of Boc-Phe(2-Me)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of sterically hindered amino acids, such as Boc-Phe(2-Me)-OH (N-tert-butyloxycarbonyl-2-methyl-L-phenylalanine), into peptide sequences is a critical strategy for developing novel therapeutics with enhanced conformational stability and resistance to enzymatic degradation. The bulky 2-methyl group on the phenylalanine side chain, however, presents a significant challenge in solid-phase peptide synthesis (SPPS), often leading to incomplete coupling reactions and the formation of deletion sequences. This document provides a detailed guide to effective coupling methods for this compound, including comparative data on expected efficiencies, detailed experimental protocols, and a visual representation of the SPPS workflow.

Challenges in Coupling Sterically Hindered Amino Acids

The primary obstacle in the acylation of a resin-bound amine with this compound is the steric hindrance posed by the ortho-methyl group on the phenyl ring. This bulkiness can significantly slow down the kinetics of the coupling reaction, making standard coupling protocols inefficient. Consequently, more potent activating reagents and optimized reaction conditions are necessary to drive the reaction to completion.

Comparative Data on Coupling Methods

While specific quantitative data for the coupling of this compound is sparse in publicly available literature, the following table summarizes the recommended coupling methods for sterically hindered amino acids, with expected efficiencies based on their known reactivity.

Coupling MethodCoupling Reagent/AdditiveBaseTypical Reaction TimeExpected Coupling EfficiencyKey Considerations
Carbodiimide DIC / HOBt-2 - 6 hoursModerateCost-effective, but may require double coupling for highly hindered residues.
Onium Salt (Aminium) HBTU / HOBtDIPEA30 - 60 minutesHighA reliable and efficient choice for many difficult couplings.[1]
Onium Salt (Aminium) HATU / HOAtDIPEA15 - 60 minutesVery HighGenerally considered one of the most powerful reagents for hindered couplings, though more expensive.[2]
Onium Salt (Phosphonium) PyBOPDIPEA10 - 60 minutesHighEfficient coupling with reduced risk of side reactions compared to some aminium salts.[3]

Experimental Protocols

The following protocols are generalized for the coupling of a sterically hindered amino acid like this compound to a peptide-resin in a manual SPPS workflow. It is recommended to monitor the completion of the coupling reaction using a qualitative method such as the Kaiser test. If the test is positive (indicating free amines), a second coupling (recoupling) should be performed.

Protocol 1: DIC/HOBt Mediated Coupling

This method is a cost-effective option, though it may require longer reaction times or a double coupling for challenging residues.

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound (3-5 equivalents)

  • 1-Hydroxybenzotriazole (HOBt) (3-5 equivalents)

  • N,N'-Diisopropylcarbodiimide (DIC) (3-5 equivalents)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

Procedure:

  • Resin Swelling and Deprotection:

    • Swell the peptide-resin in DCM for 30-60 minutes.

    • Perform Boc deprotection using 50% Trifluoroacetic Acid (TFA) in DCM.[4] A common procedure is a 5-minute pre-wash followed by a 20-25 minute deprotection step.[5]

    • Wash the resin thoroughly with DCM (3x) and Isopropanol (IPA) (2x).[4]

  • Neutralization:

    • Neutralize the resin-bound ammonium salt by washing with a solution of 10% N,N-Diisopropylethylamine (DIPEA) in DCM (2 x 2 minutes).

    • Wash the resin with DCM (3x) to remove excess base.

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve this compound and HOBt in a minimal amount of DMF.

    • Add the dissolved amino acid and HOBt solution to the resin.

    • Add DIC to the resin slurry and agitate the reaction vessel for 2-6 hours at room temperature.[5]

  • Monitoring and Washing:

    • Perform a Kaiser test to monitor the reaction. If the test is positive, drain the reaction solution and repeat step 3 (double coupling).

    • Once the Kaiser test is negative, drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

Protocol 2: HBTU/HATU Mediated Coupling

Uronium/aminium salt-based reagents like HBTU and HATU are highly efficient for coupling sterically hindered amino acids.[2]

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound (2-4 equivalents)

  • HBTU or HATU (2-4 equivalents)

  • DIPEA (4-8 equivalents)

  • DMF

Procedure:

  • Resin Swelling, Deprotection, and Neutralization:

    • Follow steps 1 and 2 from Protocol 1.

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve this compound and HBTU or HATU in DMF.[5]

    • Add DIPEA to the activation mixture and vortex briefly.[5]

    • Immediately add the activated amino acid solution to the resin.[5]

    • Agitate the reaction vessel for 30-60 minutes (may be extended up to 4 hours for highly hindered couplings).[5]

  • Monitoring and Washing:

    • Perform a Kaiser test. If positive, a second coupling may be necessary.

    • Once the reaction is complete (negative Kaiser test), wash the resin with DMF (3x) and DCM (3x).[5]

Experimental Workflow Visualization

The following diagram illustrates the key steps in a single coupling cycle of Boc-SPPS.

SPPS_Cycle Start Peptide-Resin (Boc-Protected) Deprotection Boc Deprotection (50% TFA in DCM) Start->Deprotection Wash1 Wash (DCM, IPA) Deprotection->Wash1 Neutralization Neutralization (DIPEA in DCM) Wash1->Neutralization Wash2 Wash (DCM) Neutralization->Wash2 Coupling Couple this compound (e.g., HBTU/DIPEA in DMF) Wash2->Coupling Wash3 Wash (DMF, DCM) Coupling->Wash3 End Elongated Peptide-Resin (Boc-Protected) Wash3->End

A general workflow for a single coupling cycle in Boc solid-phase peptide synthesis.

Conclusion

The successful incorporation of this compound in SPPS is achievable through the selection of appropriate high-potency coupling reagents and the optimization of reaction conditions. For this sterically hindered amino acid, onium salt-based activators such as HBTU and HATU are highly recommended to ensure high coupling efficiency and minimize the formation of deletion peptides. When using less reactive methods like DIC/HOBt, extended reaction times and the potential need for double coupling should be anticipated. Careful monitoring of each coupling step is crucial for the successful synthesis of peptides containing this compound.

References

Application Notes: The Role of Boc-Phe(2-Me)-OH in Modern Peptidomimetic Design

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-α-tert-Butoxycarbonyl-2-methyl-L-phenylalanine, or Boc-Phe(2-Me)-OH, is a non-natural, protected amino acid that serves as a strategic building block in the design of peptidomimetics. Peptidomimetics are molecules engineered to mimic the structure and function of natural peptides but possess improved pharmacological properties, such as enhanced metabolic stability, increased bioavailability, and refined receptor selectivity.[1][2][3] The incorporation of this compound into a peptide sequence introduces a methyl group on the phenyl ring of phenylalanine, which imparts significant conformational constraints and steric bulk. These modifications can lead to improved binding affinity, increased resistance to enzymatic degradation by proteases, and greater selectivity for biological targets like G-protein coupled receptors (GPCRs) or enzymes.[4][5] These application notes provide an overview of the properties of this compound, its applications in drug design, and detailed protocols for its use in peptide synthesis.

Physicochemical and Structural Data

The properties of this compound make it highly suitable for standard Boc-based solid-phase peptide synthesis (SPPS) workflows.[6] All essential data is summarized in the table below for easy reference.

PropertyValue
IUPAC Name (2S)-2-(tert-butoxycarbonylamino)-3-(2-methylphenyl)propanoic acid
Synonym Boc-2-methyl-L-phenylalanine
CAS Number 114873-05-1
Molecular Formula C₁₅H₂₁NO₄
Molecular Weight 279.33 g/mol
Appearance Powder
Purity ≥98.0% (TLC)
Storage Temperature 4°C
Solubility Soluble in DMF, DCM, DMSO
Application Boc solid-phase peptide synthesis

Applications in Peptidomimetic Design

The unique structure of this compound is leveraged to overcome the inherent limitations of natural peptide therapeutics. Its utility stems from the introduction of steric hindrance and conformational rigidity.

  • Enzyme Inhibitors: The 2-methyl group can probe specific subsites within an enzyme's active site, potentially leading to enhanced binding affinity and specificity compared to inhibitors built solely from natural amino acids.[4] By mimicking the transition state of an enzymatic reaction, peptidomimetics containing Phe(2-Me) can act as potent and stable inhibitors for targets like proteases or kinases.[7]

  • Receptor Agonists and Antagonists: In GPCR modulation, the conformation of a peptide ligand is critical for its function. The steric bulk of the 2-methyl group restricts the rotational freedom of the phenyl side chain, locking the peptide into a more defined conformation. This can improve selectivity and potency, and can be instrumental in converting a receptor agonist into an antagonist by preventing the conformational changes required for receptor activation.[8]

  • Enhanced Proteolytic Stability: Natural peptides are often rapidly degraded by proteases, limiting their therapeutic potential. The steric hindrance provided by the methyl group on the phenyl ring can shield the adjacent peptide bonds from enzymatic cleavage, significantly extending the in vivo half-life of the peptidomimetic.[1][9]

Logical Workflow for Peptidomimetic Design

The rational design process for creating novel peptidomimetics using this compound follows a structured workflow. This involves identifying a lead peptide, strategically substituting a native amino acid with the modified residue, followed by synthesis and comprehensive biological evaluation.

G cluster_0 Design & Synthesis cluster_1 Evaluation A Identify Lead Peptide (e.g., Natural Ligand) B Computational Modeling (Docking & SAR Analysis) A->B Analyze C Strategic Substitution: Replace Phe with Phe(2-Me) B->C Optimize D Synthesize Analog using This compound C->D Implement E Purification & Characterization (HPLC, Mass Spec) D->E Process F In Vitro Assays (Binding, Functional) E->F Test F->B Iterate G In Vivo Studies (Stability, Efficacy) F->G Validate cluster_0 Cell Membrane cluster_1 Intracellular receptor GPCR g_protein G-Protein (Inactive) receptor->g_protein Activates ac Adenylate Cyclase g_protein->ac Activates atp ATP camp cAMP atp->camp Converts AC response Cellular Response camp->response Initiates ligand Natural Ligand ligand->receptor Activates antagonist Phe(2-Me) Antagonist antagonist->receptor Blocks start Start deprotection Boc Deprotection (50% TFA/DCM) start->deprotection wash1 Wash (DCM, IPA, DMF) deprotection->wash1 neutralization Neutralization (DIEA/DMF) wash1->neutralization wash2 Wash (DMF) neutralization->wash2 coupling Coupling (Activated this compound) wash2->coupling wash3 Wash (DMF, DCM) coupling->wash3 end Next Cycle or Cleavage wash3->end

References

Application Notes and Protocols for Boc-Phe(2-Me)-OH in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-Phe(2-Me)-OH, or N-(tert-Butoxycarbonyl)-2-methyl-L-phenylalanine, is a non-proteinogenic amino acid derivative that serves as a valuable building block in medicinal chemistry and drug discovery. The incorporation of this sterically hindered amino acid into peptide sequences can significantly influence their conformational properties, proteolytic stability, and receptor binding affinity. The 2-methyl substitution on the phenyl ring of phenylalanine introduces a conformational constraint that can lock the peptide backbone into a specific orientation, potentially leading to enhanced potency and selectivity for its biological target. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis and evaluation of bioactive peptides, with a focus on its application in the development of neurokinin (NK) receptor antagonists.

Physicochemical Properties and Handling

PropertyValue
Chemical Formula C₁₅H₂₁NO₄
Molecular Weight 279.33 g/mol
Appearance White to off-white powder
Solubility Soluble in organic solvents such as dimethylformamide (DMF) and dichloromethane (DCM).
Storage Store at 2-8°C. Keep container tightly closed in a dry and well-ventilated place.

Note: Handle this compound in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves and safety glasses.

Applications in Drug Discovery

The unique structural features of this compound make it a compelling tool for the design of peptidomimetics and peptide-based therapeutics. Its primary applications lie in:

  • Enhancing Proteolytic Stability: The steric bulk of the 2-methyl group can shield the adjacent peptide bonds from enzymatic cleavage by proteases, thereby increasing the in vivo half-life of the peptide drug candidate.

  • Conformational Constraint: The methyl group restricts the rotational freedom of the phenylalanine side chain, influencing the overall peptide conformation. This can be leveraged to favor a bioactive conformation, leading to higher receptor affinity and selectivity.

  • Structure-Activity Relationship (SAR) Studies: By systematically replacing natural amino acids with this compound, researchers can probe the specific interactions between a peptide ligand and its receptor, providing valuable insights for lead optimization.

A significant area of application for modified phenylalanine analogs is in the development of antagonists for G protein-coupled receptors (GPCRs), such as the neurokinin (NK) receptors.

Case Study: Neurokinin Receptor Antagonists

Neurokinin receptors (NK1, NK2, and NK3) are involved in a variety of physiological processes, including pain transmission, inflammation, and smooth muscle contraction. Antagonists of these receptors have therapeutic potential for the treatment of pain, depression, and inflammatory disorders. Substance P and Neurokinin A are endogenous ligands for these receptors.

The incorporation of sterically hindered and N-methylated amino acids into substance P and neurokinin A analogs has been a key strategy to convert agonists into potent and selective antagonists. The conformational constraints imposed by these modifications are thought to disrupt the peptide's ability to induce the receptor's active state while maintaining or even enhancing its binding affinity.

Experimental Protocols

I. Solid-Phase Peptide Synthesis (SPPS) using this compound

This protocol outlines the manual solid-phase synthesis of a model peptide incorporating this compound using Boc/Bzl chemistry.

Materials:

  • This compound

  • Appropriate solid support (e.g., Merrifield resin for a C-terminal acid, MBHA resin for a C-terminal amide)

  • Other Boc-protected amino acids

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Coupling reagents (e.g., HBTU, HOBt)

  • Scavengers for cleavage (e.g., anisole, thioanisole)

  • Hydrogen fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) for cleavage

  • Peptide synthesis vessel

  • Shaker

Workflow for Boc-SPPS:

SPPS_Workflow start Start: Swell Resin deprotection Boc Deprotection (TFA/DCM) start->deprotection neutralization Neutralization (DIEA/DCM) deprotection->neutralization coupling Amino Acid Coupling (Boc-AA-OH, HBTU/HOBt, DIEA) neutralization->coupling wash Wash (DCM and DMF) coupling->wash repeat Repeat Cycle wash->repeat repeat->deprotection Next Amino Acid cleavage Cleavage from Resin (HF or TFMSA) repeat->cleavage Final Amino Acid end End: Purify Peptide cleavage->end

Caption: General workflow for Boc solid-phase peptide synthesis.

Detailed Protocol Steps:

  • Resin Swelling: Swell the resin in DCM for 30-60 minutes in the reaction vessel.

  • Boc Deprotection:

    • Wash the resin with DCM.

    • Treat the resin with a solution of 50% TFA in DCM for 2 minutes (pre-wash).

    • Treat again with 50% TFA in DCM for 20-30 minutes to ensure complete removal of the Boc group.

    • Wash the resin thoroughly with DCM, followed by isopropanol, and then DCM again to remove residual acid.

  • Neutralization:

    • Wash the resin with DCM.

    • Treat the resin with a 10% solution of DIEA in DCM for 2 minutes. Repeat this step.

    • Wash the resin with DCM and then DMF to prepare for coupling.

  • Amino Acid Coupling (Incorporation of this compound):

    • Note: Due to the steric hindrance of the 2-methyl group, a longer coupling time or double coupling may be necessary.

    • Dissolve this compound (3 equivalents relative to resin substitution) and HOBt (3 equivalents) in DMF.

    • Add HBTU (2.9 equivalents) to the amino acid solution and pre-activate for 2-5 minutes with the addition of DIEA (6 equivalents).

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature.

    • Monitor the coupling reaction using a qualitative method like the Kaiser test (ninhydrin test). A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), a second coupling is recommended.

  • Washing: After each deprotection, neutralization, and coupling step, thoroughly wash the resin with DMF and DCM to remove excess reagents and byproducts.

  • Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage:

    • After the final amino acid has been coupled and the N-terminal Boc group is removed, wash the peptide-resin thoroughly with DCM and dry under vacuum.

    • Cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid like HF or TFMSA in the presence of scavengers.

    • Caution: HF is extremely corrosive and toxic. This step must be performed in a specialized apparatus by trained personnel.

    • Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the pellet with ether.

  • Purification and Characterization:

    • Dissolve the crude peptide in an appropriate solvent (e.g., water/acetonitrile mixture).

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Characterize the purified peptide by mass spectrometry (to confirm the molecular weight) and analytical HPLC (to determine purity).

II. Biological Evaluation: Neurokinin Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of a synthesized peptide containing Phe(2-Me) for the human NK1 receptor.

Materials:

  • Cell membranes prepared from a cell line stably expressing the human NK1 receptor.

  • Radioligand: [³H]-Substance P or another suitable radiolabeled NK1 receptor antagonist.

  • Unlabeled Substance P (for determining non-specific binding).

  • Synthesized test peptide.

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

  • Wash buffer (ice-cold assay buffer).

  • 96-well microplates.

  • Glass fiber filters.

  • Cell harvester.

  • Scintillation counter and scintillation fluid.

Assay Workflow:

Binding_Assay_Workflow start Start: Prepare Reagents plate_setup Set up Assay Plate (Total, Non-specific, Test Compound) start->plate_setup incubation Incubate with Radioligand and Membranes plate_setup->incubation filtration Filtration and Washing incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis (IC50 and Ki determination) counting->analysis end End: Report Results analysis->end

Caption: Workflow for a competitive radioligand binding assay.

Detailed Protocol Steps:

  • Assay Plate Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Assay buffer, radioligand, and cell membranes.

    • Non-specific Binding: Assay buffer, radioligand, a high concentration of unlabeled Substance P (e.g., 1 µM), and cell membranes.

    • Test Compound: Serial dilutions of the synthesized peptide, radioligand, and cell membranes.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity (counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the concentration of the test peptide.

    • Determine the IC50 value (the concentration of the test peptide that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the equilibrium dissociation constant (Ki) for the test peptide using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

III. Functional Assay: Calcium Mobilization

This protocol outlines a functional assay to determine if the synthesized peptide acts as an antagonist at the NK1 receptor by measuring its ability to inhibit Substance P-induced calcium mobilization.

Materials:

  • A cell line stably expressing the human NK1 receptor (e.g., HEK293 or CHO cells).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Pluronic F-127.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Substance P.

  • Synthesized test peptide.

  • Fluorescent plate reader with an injection system.

Signaling Pathway:

NK1_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SP Substance P NK1R NK1 Receptor SP->NK1R Binds and Activates Antagonist Peptide Antagonist (with Phe(2-Me)) Antagonist->NK1R Binds and Blocks Gq Gq Protein NK1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca_release Ca²⁺ Release ER->Ca_release Cell_Response Cellular Response Ca_release->Cell_Response Initiates

Caption: Simplified signaling pathway of the NK1 receptor activation and its inhibition.

Detailed Protocol Steps:

  • Cell Plating: Seed the NK1R-expressing cells into a black-walled, clear-bottom 96-well plate and culture overnight.

  • Dye Loading:

    • Prepare a loading solution of the calcium-sensitive dye (e.g., Fluo-4 AM) with Pluronic F-127 in assay buffer.

    • Remove the culture medium from the cells and add the dye loading solution.

    • Incubate the plate at 37°C for 60 minutes in the dark.

  • Assay:

    • Wash the cells with assay buffer to remove excess dye.

    • Place the plate in the fluorescent plate reader.

    • Add the synthesized test peptide at various concentrations to the wells and incubate for a predetermined time (e.g., 15-30 minutes).

    • Add a fixed concentration of Substance P (typically the EC80 concentration) to stimulate the cells.

    • Measure the fluorescence intensity over time.

  • Data Analysis:

    • The increase in fluorescence intensity corresponds to the increase in intracellular calcium.

    • Plot the peak fluorescence response against the concentration of the test peptide.

    • Determine the IC50 value for the inhibition of the Substance P-induced calcium signal.

Conclusion

This compound is a powerful tool for medicinal chemists aiming to develop peptide-based drugs with improved pharmacological properties. Its ability to induce conformational rigidity and enhance proteolytic stability makes it particularly valuable in the design of potent and selective GPCR ligands. The protocols provided herein offer a comprehensive guide for the synthesis of peptides containing this unnatural amino acid and for their subsequent biological evaluation, facilitating the exploration of its potential in drug discovery. Careful optimization of coupling conditions during synthesis and rigorous biological characterization are essential to fully harness the benefits of incorporating this compound into therapeutic peptide candidates.

Application Notes and Protocols for Boc-Phe(2-Me)-OH in Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N-tert-butyloxycarbonyl-L-2-methylphenylalanine (Boc-Phe(2-Me)-OH) in structure-activity relationship (SAR) studies, with a specific focus on its application in the design and optimization of peptide-based G-protein coupled receptor (GPCR) ligands. The protocols and data presented herein are based on established methodologies in peptide chemistry and pharmacology, using the neurokinin-1 receptor (NK1R) system as an illustrative example.

Introduction

This compound is a non-canonical amino acid that serves as a valuable tool in medicinal chemistry for probing the SAR of bioactive peptides. The introduction of a methyl group at the ortho-position of the phenylalanine side chain can significantly influence the peptide's conformation, receptor binding affinity, and metabolic stability. By systematically replacing native phenylalanine residues with this compound, researchers can gain insights into the structural requirements for biological activity and develop novel peptide therapeutics with improved pharmacological profiles.

Application: SAR Studies of Substance P Analogues Targeting the NK1 Receptor

Substance P (SP) is an endogenous neuropeptide that preferentially binds to the NK1R, a GPCR involved in pain transmission, inflammation, and mood disorders. Antagonists of the NK1R have therapeutic potential for the treatment of chemotherapy-induced nausea and vomiting, depression, and other conditions. The C-terminal region of SP is crucial for its biological activity. This section outlines a hypothetical SAR study where Phe residues in a tripeptide SP antagonist are substituted with 2-methylphenylalanine to explore the impact on NK1R binding affinity.

Data Presentation: SAR of Tripeptide Substance P Antagonists

The following table summarizes the binding affinities (IC50) of synthesized tripeptide analogues for the guinea pig lung membrane NK1R, as determined by radioligand binding assays. Analogue 3, containing the Phe(2-Me) modification, is a representative example for this application note.

Analogue IDSequenceModificationIC50 (nM)[1]
1Boc-Gln-D-Trp(CHO)-Phe-OBzlParent Compound15.0 ± 2.1
2Ac-Thr-D-Trp(CHO)-Phe-NMeBzlN- and C-terminus Mod5.8 ± 0.78
3 Ac-Thr-D-Trp(CHO)-Phe(2-Me)-NMeBzl Phe(2-Me) Scan 8.2 ± 1.1
4Ac-Thr-D-Trp(CHO)-Ala-NMeBzlAla Scan>1000

Note: The IC50 value for Analogue 3 is a hypothetical value based on SAR trends observed in similar studies for illustrative purposes.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of Tripeptide Analogues

This protocol describes the manual solid-phase synthesis of the tripeptide analogues using Boc chemistry.

Workflow for Solid-Phase Peptide Synthesis

SPPS_Workflow Resin Resin Swelling Coupling1 Coupling of Boc-Phe(X)-OH Resin->Coupling1 Wash1 Washing Coupling1->Wash1 Deprotection1 Boc Deprotection Wash1->Deprotection1 Wash2 Washing Deprotection1->Wash2 Coupling2 Coupling of Boc-D-Trp(CHO)-OH Wash2->Coupling2 Wash3 Washing Coupling2->Wash3 Deprotection2 Boc Deprotection Wash3->Deprotection2 Wash4 Washing Deprotection2->Wash4 Coupling3 Coupling of Ac-Thr-OH Wash4->Coupling3 Wash5 Washing Coupling3->Wash5 Cleavage Cleavage from Resin Wash5->Cleavage Purification Purification (HPLC) Cleavage->Purification Analysis Characterization (MS, NMR) Purification->Analysis

Caption: Workflow for the solid-phase synthesis of tripeptide analogues.

Materials:

  • Rink Amide MBHA resin

  • This compound, Boc-D-Trp(CHO)-OH, Ac-Thr(tBu)-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Piperidine

  • Diisopropylethylamine (DIEA)

Procedure:

  • Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 1 hour.

  • First Amino Acid Coupling:

    • Pre-activate a solution of this compound (3 eq.), DIC (3 eq.), and HOBt (3 eq.) in DMF for 15 minutes.

    • Add the activated amino acid solution to the swollen resin and shake for 2 hours.

    • Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Boc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Boc protecting group.

    • Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Subsequent Amino Acid Couplings: Repeat steps 2 and 3 for the coupling of Boc-D-Trp(CHO)-OH and Ac-Thr(tBu)-OH.

  • Cleavage and Deprotection:

    • Wash the fully assembled peptide-resin with DCM.

    • Treat the resin with a cleavage cocktail of TFA/H2O/triisopropylsilane (95:2.5:2.5) for 2 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

  • Purification and Characterization:

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Characterize the purified peptide by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

NK1 Receptor Binding Assay

This protocol describes the in vitro radioligand binding assay to determine the IC50 values of the synthesized peptides for the NK1 receptor.

Workflow for NK1 Receptor Binding Assay

Binding_Assay_Workflow Preparation Prepare Membrane Homogenate Incubation Incubate with [3H]-Substance P and Test Compound Preparation->Incubation Separation Separate Bound and Free Radioligand (Filtration) Incubation->Separation Measurement Measure Radioactivity (Scintillation Counting) Separation->Measurement Analysis Data Analysis (IC50 Determination) Measurement->Analysis

Caption: Workflow for the NK1 receptor binding assay.

Materials:

  • Guinea pig lung membranes (source of NK1R)

  • [³H]-Substance P (Radioligand)

  • Synthesized peptide analogues

  • Assay buffer (e.g., Tris-HCl with MgCl₂, BSA, and protease inhibitors)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Membrane Preparation: Prepare a crude membrane homogenate from guinea pig lungs.

  • Assay Setup: In a 96-well plate, add the membrane homogenate, [³H]-Substance P at a concentration near its Kd, and varying concentrations of the synthesized peptide analogues.

  • Incubation: Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioactivity.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the peptide analogue that inhibits 50% of the specific binding of [³H]-Substance P (IC50 value) by non-linear regression analysis of the competition binding data.

Signaling Pathway

Substance P binding to the NK1R activates downstream signaling cascades primarily through the Gq and Gs G-protein pathways.

NK1 Receptor Signaling Pathway

NK1R_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol SP Substance P NK1R NK1 Receptor SP->NK1R Binds Gq Gq NK1R->Gq Activates Gs Gs NK1R->Gs Activates PLC Phospholipase C Gq->PLC Activates AC Adenylate Cyclase Gs->AC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ Release IP3->Ca2 PKC Protein Kinase C DAG->PKC cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates CREB CREB Activation PKA->CREB

Caption: Simplified signaling pathway of the NK1 receptor upon activation by Substance P.

Conclusion

The incorporation of this compound into peptide sequences provides a powerful strategy for conducting detailed SAR studies. The methodologies outlined in these application notes, from solid-phase peptide synthesis to in vitro receptor binding assays, offer a robust framework for evaluating the impact of this unnatural amino acid on peptide activity. The illustrative example of Substance P antagonists demonstrates how such studies can guide the rational design of novel peptide-based therapeutics with enhanced properties.

References

Application Notes and Protocols for the Synthesis of Peptides Containing 2-Methylphenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids into peptide structures is a cornerstone of modern medicinal chemistry, enabling the development of therapeutics with enhanced potency, stability, and bioavailability.[1][2][3] 2-Methylphenylalanine, a sterically hindered aromatic amino acid, is a valuable building block in this regard. Its unique structure, featuring a methyl group on the ortho position of the phenyl ring, can enforce specific conformational constraints on the peptide backbone. This can lead to improved resistance to enzymatic degradation and potentially modulate receptor binding and biological activity.[4][5]

These application notes provide a comprehensive guide to the solid-phase peptide synthesis (SPPS) of peptides containing 2-methylphenylalanine, addressing the challenges associated with its steric hindrance and offering detailed protocols for its successful incorporation.

Challenges in Synthesis

The primary challenge in synthesizing peptides with 2-methylphenylalanine lies in the steric hindrance presented by the ortho-methyl group. This bulkiness can significantly impede the coupling reaction, leading to:

  • Slower reaction kinetics: The approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain is sterically hindered.[6]

  • Incomplete coupling: This results in deletion sequences, where the 2-methylphenylalanine residue is missing from a portion of the synthesized peptides, complicating purification and reducing overall yield.

  • Potential for racemization: While less common than with some other hindered residues, harsh or prolonged coupling conditions can increase the risk of epimerization.[7][8]

To overcome these challenges, optimized protocols employing potent coupling reagents and potentially modified reaction conditions are necessary.[6]

Data Presentation: Performance of Coupling Reagents

The choice of coupling reagent is critical for achieving high efficiency when incorporating sterically hindered amino acids like 2-methylphenylalanine. While direct comparative data for 2-methylphenylalanine is not extensively published, the following table summarizes the performance of common high-efficiency coupling reagents with other sterically hindered amino acids, which serves as a strong indicator for their suitability.

Coupling ReagentClassTypical Yield with Hindered ResiduesRecommended Reaction TimeKey AdvantagesPotential Considerations
HATU Aminium/Uronium SaltHigh (>95%)1-4 hoursHigh reactivity, low racemization, effective for hindered couplings.Byproducts can be difficult to remove in some cases.
HBTU Aminium/Uronium SaltHigh (90-98%)2-6 hoursGood balance of reactivity and stability, cost-effective.Less reactive than HATU for extremely difficult couplings.
COMU Aminium/Uronium SaltVery High (>95%)0.5-2 hoursHigh reactivity, safer byproducts (non-explosive), good solubility.Can be less stable in solution over extended periods.
PyBOP Phosphonium SaltHigh (90-95%)2-8 hoursAvoids guanidinylation side reactions.Can be less reactive than modern uronium salts.

Experimental Protocols

The following protocols are based on the widely used Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy and are optimized for the incorporation of Fmoc-2-methyl-L-phenylalanine.

Protocol 1: General Solid-Phase Peptide Synthesis (SPPS) Cycle

This protocol outlines a single cycle of amino acid addition.

Materials:

  • Fmoc-protected amino acids

  • Rink Amide resin (or other suitable solid support)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, 20% (v/v) in DMF

  • Dichloromethane (DCM)

  • Coupling reagent solution (see Protocol 2)

  • N,N-Diisopropylethylamine (DIPEA)

  • Solid-phase synthesis vessel

  • Shaker or automated peptide synthesizer

Workflow Diagram:

spss_workflow start Start with Peptide-Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 DMF Wash deprotection->wash1 coupling Amino Acid Coupling (See Protocol 2) wash1->coupling wash2 DMF Wash coupling->wash2 end Ready for Next Cycle wash2->end

Caption: General workflow for one cycle of SPPS.

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in the reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate for 5 minutes, then drain.

    • Repeat the piperidine treatment for an additional 15 minutes.

    • Drain the solution.[9]

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[9]

  • Amino Acid Coupling: Proceed immediately to Protocol 2 for the coupling of Fmoc-2-methyl-L-phenylalanine or the next standard amino acid.

  • Post-Coupling Wash: After the coupling reaction is complete, drain the reaction solution and wash the resin with DMF (3-5 times).

  • Cycle Repetition: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

Protocol 2: Optimized Coupling of Fmoc-2-methyl-L-phenylalanine

This protocol is specifically designed to overcome the steric hindrance of 2-methylphenylalanine.

Materials:

  • Fmoc-2-methyl-L-phenylalanine

  • High-efficiency coupling reagent (e.g., HATU)

  • DIPEA

  • DMF

  • Deprotected peptide-resin from Protocol 1

Workflow Diagram:

coupling_workflow start Start with Deprotected Resin activation Prepare Activated Amino Acid Solution (Fmoc-2-Me-Phe, HATU, DIPEA in DMF) start->activation coupling Add Activated Solution to Resin Agitate for 2-4 hours activation->coupling kaiser_test Kaiser Test coupling->kaiser_test double_coupling Perform Second Coupling (Repeat Activation & Coupling) kaiser_test->double_coupling Positive capping Cap Unreacted Amines (e.g., Acetic Anhydride) kaiser_test->capping Positive (after 2nd attempt) end Coupling Complete kaiser_test->end Negative double_coupling->kaiser_test capping->end

Caption: Decision workflow for coupling 2-methylphenylalanine.

Procedure:

  • Reagent Preparation (Activation):

    • In a separate vessel, dissolve 3-5 equivalents of Fmoc-2-methyl-L-phenylalanine and 3-5 equivalents of HATU in DMF.

    • Add 6-10 equivalents of DIPEA.

    • Allow the mixture to pre-activate for 2-5 minutes.[9]

  • Coupling Reaction:

    • Add the activated amino acid solution to the deprotected peptide-resin from Protocol 1.

    • Agitate the reaction mixture for 2-4 hours at room temperature. For sequences known to be difficult, or if microwave synthesis is available, this can be an effective method to drive the reaction to completion.[6]

  • Monitoring the Reaction:

    • After the initial coupling time, take a small sample of the resin beads and perform a Kaiser test to check for the presence of free primary amines.

    • A negative Kaiser test (yellow beads) indicates a complete reaction. Proceed to the final wash step.

  • Double Coupling (if necessary):

    • If the Kaiser test is positive (blue beads), indicating incomplete coupling, a second coupling is required.

    • Drain the reaction mixture, wash the resin with DMF (3 times), and repeat steps 1 and 2 with fresh reagents.

  • Capping (Optional but Recommended):

    • If the coupling remains incomplete after a second attempt, it is advisable to cap the unreacted amines to prevent the formation of deletion peptides. This can be done by treating the resin with a solution of acetic anhydride and DIPEA in DMF.

Protocol 3: Peptide Cleavage and Deprotection

This protocol is for cleaving the completed peptide from the resin and removing side-chain protecting groups.

Materials:

  • Final peptide-resin, washed with DCM and dried

  • Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5, v/v/v)

  • Cold diethyl ether

  • Centrifuge tubes

  • Centrifuge

Procedure:

  • Resin Preparation: Place the dried peptide-resin in a suitable reaction vessel.

  • Cleavage Reaction:

    • Add the cleavage cocktail to the resin.

    • Agitate the mixture for 2-4 hours at room temperature.[9]

  • Peptide Isolation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Rinse the resin with a small amount of fresh TFA and combine the filtrates.

  • Peptide Precipitation:

    • Add the TFA filtrate to a 5-10 fold excess of cold diethyl ether. A white precipitate of the crude peptide should form.

    • Incubate at -20°C for at least 30 minutes to maximize precipitation.

  • Purification:

    • Centrifuge the mixture to pellet the peptide.

    • Decant the ether, and wash the pellet with cold diethyl ether two more times.

    • Dry the crude peptide pellet under vacuum.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Applications and Signaling Pathways

Peptides containing 2-methylphenylalanine are primarily of interest in drug discovery for their potential to enhance therapeutic properties.

  • Increased Proteolytic Stability: The steric bulk of the ortho-methyl group can shield the adjacent peptide bonds from cleavage by proteases, leading to a longer in vivo half-life.[4][10]

  • Conformational Rigidity: The restricted rotation around the Cα-Cβ bond can lock the peptide into a specific, bioactive conformation, potentially increasing its binding affinity and selectivity for its biological target.[1]

  • Modulation of Bioactivity: As analogs of phenylalanine, these peptides are often designed to interact with targets where aromatic interactions are crucial, such as G-protein coupled receptors (GPCRs) or enzyme active sites.[11]

Representative Signaling Pathway: GPCR Activation

Many bioactive peptides exert their effects by binding to GPCRs on the cell surface. A peptide containing 2-methylphenylalanine could be designed as an agonist or antagonist for such a receptor.

gpcr_pathway cluster_membrane Cell Membrane peptide Peptide (with 2-Me-Phe) receptor GPCR peptide->receptor Binding g_protein G-Protein (α, β, γ) receptor->g_protein Activation effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulation second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Production pka Protein Kinase A second_messenger->pka Activation cellular_response Cellular Response pka->cellular_response Phosphorylation Cascade

Caption: A representative GPCR signaling pathway.

Conclusion

The synthesis of peptides containing 2-methylphenylalanine presents unique challenges due to steric hindrance. However, by employing optimized protocols with high-efficiency coupling reagents, extended reaction times, and diligent monitoring, these peptides can be synthesized successfully. The incorporation of 2-methylphenylalanine offers a powerful strategy to enhance the stability and modulate the activity of peptide-based drug candidates, making it a valuable tool for researchers in the field of therapeutic peptide development.

References

Application Notes and Protocols for the Incorporation of Boc-Phe(2-Me)-OH in the Synthesis of Bioactive Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The incorporation of unnatural amino acids into peptide sequences is a powerful strategy in medicinal chemistry to enhance the therapeutic properties of bioactive peptides. Modified amino acids can improve metabolic stability, increase receptor affinity and selectivity, and modulate peptide conformation.[1] Boc-Phe(2-Me)-OH, or N-Boc-2-methyl-phenylalanine, is a synthetic analog of phenylalanine that introduces a methyl group at the ortho position of the phenyl ring. This modification imparts steric hindrance, which can influence the peptide's three-dimensional structure and its interaction with biological targets. Substituted phenylalanines are valuable tools in drug discovery for studying peptide-receptor interactions and developing novel peptide-based therapeutics.[2]

These application notes provide a detailed guide for the incorporation of this compound into bioactive peptides using Boc-based solid-phase peptide synthesis (SPPS). While specific examples of bioactive peptides containing this compound are not extensively documented in publicly available literature, the following protocols are based on established methods for the synthesis of peptides containing sterically hindered and modified amino acids.

Data Presentation

The successful incorporation of sterically hindered amino acids like this compound is highly dependent on the choice of coupling reagents and reaction conditions. The following tables summarize the key reagents and representative quantitative parameters for a generalized solid-phase synthesis of a model peptide containing a 2-methyl-phenylalanine residue.

Table 1: Key Reagents for SPPS of a Peptide Containing Phe(2-Me)

Reagent/MaterialPurposeRecommended Grade/Supplier
Resin Solid support for peptide synthesisMerrifield Resin (for C-terminal acid) or MBHA Resin (for C-terminal amide), 100-200 mesh, 0.5-1.0 mmol/g substitution
This compound Modified amino acid to be incorporatedPeptide synthesis grade, >98% purity
Other Boc-Amino Acids Standard amino acids for peptide sequencePeptide synthesis grade
Dichloromethane (DCM) Solvent for washing and some reaction stepsAnhydrous, peptide synthesis grade
N,N-Dimethylformamide (DMF) Primary solvent for coupling and washingAnhydrous, peptide synthesis grade
Trifluoroacetic acid (TFA) Reagent for Boc-deprotectionReagent grade, >99%
Diisopropylethylamine (DIEA) Base for neutralization and couplingPeptide synthesis grade
Coupling Reagents To facilitate peptide bond formationHBTU, HATU, or HCTU
HOBt or Oxyma Coupling additives to reduce racemizationPeptide synthesis grade
Cleavage Cocktail To cleave the peptide from the resine.g., HF/anisole or TFMSA/TFA/thioanisole
Scavengers To protect sensitive residues during cleavagee.g., Anisole, thioanisole, ethanedithiol
Diethyl ether For precipitation of the crude peptideReagent grade

Table 2: Representative Quantitative Parameters for a Single Coupling Cycle of this compound

ParameterRecommended ValueRationale
This compound Excess 3.0 - 5.0 equivalentsTo drive the reaction to completion, overcoming steric hindrance.
Coupling Reagent Excess 3.0 - 5.0 equivalentsTo ensure efficient activation of the carboxylic acid.
Base (DIEA) Excess 6.0 - 10.0 equivalentsTo neutralize the protonated amine and facilitate the coupling reaction.
Coupling Time 2 - 6 hours (or double coupling)Longer reaction times may be necessary due to steric hindrance.
Monitoring Kaiser Test (for primary amines) or Chloranil test (for secondary amines)To confirm the completion of the coupling reaction.
Expected Coupling Efficiency >95%Lower efficiency may be observed and require a second coupling.

Experimental Protocols

The following is a generalized protocol for the manual solid-phase synthesis of a peptide containing a Phe(2-Me) residue using the Boc-SPPS strategy.

Resin Preparation and First Amino Acid Attachment
  • Resin Swelling: Swell the appropriate resin (e.g., Merrifield resin, 1g, 0.8 mmol/g) in DCM (15 mL) for 1-2 hours in a reaction vessel with gentle agitation.

  • First Amino Acid Attachment (for Merrifield Resin):

    • Dissolve Boc-C-terminal-amino-acid (4 equivalents) in a minimal amount of DMF.

    • Add cesium carbonate (Cs₂CO₃) in water until the pH is neutral, then lyophilize to obtain the cesium salt.

    • Add the cesium salt dissolved in DMF to the swollen resin.

    • Heat the reaction mixture at 50°C for 12-24 hours.

    • Wash the resin with DMF, DMF/water, DMF, and DCM (3x each). Dry the resin under vacuum.

Peptide Chain Elongation: One Cycle of Deprotection and Coupling

This cycle is repeated for each amino acid in the sequence.

  • Wash the resin-bound peptide with DCM (3 x 15 mL).

  • Add a solution of 50% TFA in DCM (v/v) to the resin.

  • Agitate for 2 minutes, then drain.

  • Add a fresh solution of 50% TFA in DCM and agitate for 30 minutes.

  • Drain the TFA solution and wash the resin with DCM (3 x 15 mL) and isopropanol (2 x 15 mL), followed by DCM (3 x 15 mL).

  • Add a solution of 10% DIEA in DCM (v/v) to the resin and agitate for 5 minutes.

  • Repeat the neutralization step.

  • Wash the resin with DCM (5 x 15 mL) to remove excess base.

Due to the steric hindrance of the 2-methyl group, a more potent coupling strategy is recommended.

  • Pre-activation: In a separate flask, dissolve this compound (4 equivalents) and a coupling reagent such as HATU (3.9 equivalents) in DMF. Add DIEA (8 equivalents) and allow the mixture to pre-activate for 2-5 minutes.

  • Coupling Reaction: Add the pre-activated amino acid solution to the neutralized peptide-resin.

  • Agitate the reaction mixture at room temperature for 2-4 hours.

  • Monitoring: Take a small sample of the resin beads and perform a Kaiser test. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), a second coupling is necessary.

  • Washing: After a complete coupling, drain the reaction solution and wash the resin with DMF (3 x 15 mL) and DCM (3 x 15 mL).

For subsequent standard amino acids, the coupling time and equivalents can be reduced.

Cleavage and Deprotection
  • Wash the final peptide-resin with DCM and dry under vacuum.

  • Carefully add the cleavage cocktail (e.g., HF:anisole 9:1) to the resin in a specialized HF cleavage apparatus at 0°C.

  • Stir the mixture for 1-2 hours at 0°C.

  • Evaporate the HF under a stream of nitrogen.

  • Wash the resin with cold diethyl ether to remove the cleaved peptide and scavengers.

Peptide Precipitation and Purification
  • Precipitate the crude peptide from the ether washings by centrifugation.

  • Wash the peptide pellet with cold diethyl ether multiple times.

  • Dry the crude peptide under vacuum.

  • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterize the purified peptide by mass spectrometry to confirm its identity.

Mandatory Visualizations

Diagram 1: Experimental Workflow for SPPS

SPPS_Workflow cluster_cycle Iterative SPPS Cycle Resin Resin Swelling Deprotection Boc Deprotection (TFA/DCM) Resin->Deprotection Neutralization Neutralization (DIEA/DCM) Deprotection->Neutralization Coupling Amino Acid Coupling (this compound + HATU/DIEA) Neutralization->Coupling Washing Washing (DMF/DCM) Coupling->Washing Washing->Deprotection Next Amino Acid FinalCleavage Final Cleavage (HF/Anisole) Washing->FinalCleavage Final Amino Acid Purification Purification (RP-HPLC) FinalCleavage->Purification

Caption: General workflow for Boc-SPPS incorporating a modified amino acid.

Diagram 2: Hypothetical Signaling Pathway Modulation

The incorporation of a sterically hindered residue like 2-methyl-phenylalanine can alter the conformation of a peptide, potentially enhancing its binding affinity to a G-protein coupled receptor (GPCR) and leading to a more sustained downstream signaling cascade.

Signaling_Pathway Peptide Peptide with Phe(2-Me) Receptor GPCR Peptide->Receptor Enhanced Binding G_Protein G-Protein (α, β, γ subunits) Receptor->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Kinase Protein Kinase A Second_Messenger->Kinase Response Cellular Response Kinase->Response

Caption: Hypothetical GPCR signaling pathway modulated by a modified peptide.

Diagram 3: Logical Relationship of 2-Me-Phe Incorporation

Logical_Relationship Start This compound Incorp Incorporation into Peptide Chain Start->Incorp Steric Increased Steric Hindrance Incorp->Steric Stability Enhanced Proteolytic Stability Incorp->Stability Conformation Altered Peptide Conformation Steric->Conformation Binding Modified Receptor Binding Conformation->Binding Activity Altered Biological Activity Stability->Activity Binding->Activity

Caption: Impact of 2-methyl-phenylalanine incorporation on peptide properties.

References

Application Notes and Protocols for the Automated Synthesis of Peptides Containing Boc-Phe(2-Me)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of sterically hindered amino acids, such as Boc-Phe(2-Me)-OH (N-tert-butoxycarbonyl-2-methyl-L-phenylalanine), into peptide sequences is a critical strategy in modern drug discovery and development. The ortho-methyl group on the phenylalanine ring introduces conformational constraints that can enhance proteolytic stability, improve receptor selectivity, and modulate the biological activity of peptides. However, this steric bulk also presents significant challenges to standard solid-phase peptide synthesis (SPPS) protocols, often leading to incomplete couplings and lower yields.

These application notes provide detailed protocols and recommendations for the efficient incorporation of this compound in automated peptide synthesizers. The information is intended to guide researchers in overcoming the synthetic challenges associated with this sterically hindered amino acid, thereby facilitating the development of novel peptide-based therapeutics.

Challenges in Incorporating this compound

The primary obstacle in using this compound is the steric hindrance caused by the methyl group at the ortho position of the phenyl ring. This bulkiness can significantly slow down the kinetics of the coupling reaction, making it difficult to achieve complete acylation of the N-terminal amine of the growing peptide chain. Standard coupling protocols may result in deletion sequences and low purity of the target peptide. To overcome these challenges, optimized protocols involving potent coupling reagents, extended reaction times, and potentially elevated temperatures are necessary.

Recommended Reagents and General Considerations

Successful automated synthesis of peptides containing this compound relies on the careful selection of reagents and synthesis parameters.

Resins: Standard resins for Boc-SPPS, such as Merrifield or PAM resins, are suitable. The choice of resin will depend on whether a C-terminal acid or amide is desired.

Coupling Reagents: Due to the steric hindrance of this compound, the use of highly efficient coupling reagents is crucial. Uronium/aminium salt-based reagents are generally recommended over carbodiimides like DCC or DIC.

Bases: A non-nucleophilic base such as N,N-Diisopropylethylamine (DIEA) is standard for in situ neutralization protocols.

Solvents: High-purity N,N-Dimethylformamide (DMF) is the most common solvent for both coupling and washing steps. For particularly difficult couplings, the addition of a co-solvent like Dimethyl sulfoxide (DMSO) may improve solubility and reaction efficiency.

Experimental Protocols for Automated Synthesizers

The following protocols are designed for a standard 0.1 mmol scale synthesis on an automated peptide synthesizer. Optimization may be required based on the specific peptide sequence and synthesizer model.

Protocol 1: Standard Automated Boc-SPPS Cycle for Non-Hindered Amino Acids

This protocol is used for all amino acids in the sequence except for this compound.

StepReagent/SolventVolumeDurationRepeats
Washing DMF5 mL1 min3
Deprotection 50% TFA in DCM5 mL20 min1
Washing DCM5 mL1 min3
Washing IPA5 mL1 min2
Washing DMF5 mL1 min3
Neutralization 10% DIEA in DMF5 mL2 min2
Washing DMF5 mL1 min3
Coupling See below-1-2 hours1
Washing DMF5 mL1 min3

Coupling Solution Preparation (for standard amino acids):

  • Boc-Amino Acid: 4 equivalents (0.4 mmol)

  • HBTU: 3.9 equivalents (0.39 mmol)

  • HOBt: 4 equivalents (0.4 mmol)

  • DIEA: 6 equivalents (0.6 mmol)

  • Solvent: DMF to dissolve

Protocol 2: Optimized Coupling Protocol for this compound

This modified protocol is essential for the successful incorporation of the sterically hindered this compound.

StepReagent/SolventVolumeDurationRepeats
Coupling See below-2-4 hours1-2 (Double Coupling)
Washing DMF5 mL1 min3

Optimized Coupling Solution Preparation for this compound:

  • This compound: 4 equivalents (0.4 mmol)

  • HATU: 3.9 equivalents (0.39 mmol)

  • HOAt: 4 equivalents (0.4 mmol)

  • DIEA: 8 equivalents (0.8 mmol)

  • Solvent: DMF to dissolve

Key Optimization Strategies for this compound Incorporation:

  • Double Coupling: Performing the coupling step twice is highly recommended to maximize the incorporation of this compound. After the initial 2-4 hour coupling, the vessel is drained and a fresh solution of activated this compound is added for a second coupling of the same duration.

  • Elevated Temperature: Many modern automated peptide synthesizers have heating capabilities. Performing the coupling of this compound at an elevated temperature (e.g., 40-50°C) can significantly improve the reaction rate and coupling efficiency.

  • Monitoring Coupling Completion: If the synthesizer allows for in-process monitoring (e.g., through a Kaiser test on a small resin sample), it is advisable to check for complete coupling before proceeding to the next deprotection step. A negative Kaiser test (no blue color) indicates a complete reaction.

Quantitative Data Summary

The following table provides a comparative summary of expected outcomes when using standard versus optimized protocols for the incorporation of this compound. These values are representative and may vary depending on the peptide sequence and synthesizer performance.

ParameterStandard Protocol for Non-Hindered Amino AcidsOptimized Protocol for this compound
Coupling Reagent HBTU/HOBtHATU/HOAt
Coupling Time 1-2 hours2-4 hours (x2 for double coupling)
Temperature Room TemperatureRoom Temperature or 40-50°C
Expected Coupling Efficiency >99%>98% (with double coupling and/or heating)
Crude Peptide Purity HighModerate to High (dependent on optimizations)
Overall Yield GoodFair to Good (may be lower due to extended synthesis time)

Final Cleavage and Deprotection

After the completion of the peptide sequence, the peptide is cleaved from the resin, and side-chain protecting groups are removed. For peptides synthesized using Boc chemistry, this is typically achieved using strong acids like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).

Standard HF Cleavage Cocktail:

  • HF: 90%

  • Anisole (scavenger): 5%

  • Thioanisole (scavenger): 5%

  • Temperature: 0°C

  • Duration: 1-2 hours

Caution: HF is an extremely hazardous chemical and requires specialized equipment and safety precautions.

Visualizations

Automated_Boc_SPPS_Workflow cluster_resin_prep Resin Preparation cluster_cycle Synthesis Cycle (Repeated for each Amino Acid) cluster_final_steps Final Steps Start Start Swell_Resin Swell Resin in DCM Start->Swell_Resin Deprotection Boc Deprotection (50% TFA in DCM) Swell_Resin->Deprotection Wash_1 Wash Steps Deprotection->Wash_1 Neutralization Neutralization (10% DIEA in DMF) Wash_2 Wash Steps Neutralization->Wash_2 Coupling Amino Acid Coupling (Boc-AA-OH, Activator, Base) Wash_3 Wash Steps Coupling->Wash_3 Wash_1->Neutralization Wash_2->Coupling Wash_3->Deprotection Next Cycle Final_Cleavage Cleavage from Resin (e.g., HF) Wash_3->Final_Cleavage Final Cycle Purification Purification (HPLC) Final_Cleavage->Purification End End Purification->End

Caption: General workflow for automated Boc-SPPS.

Boc_Phe_2_Me_OH_Coupling_Strategy Start Deprotected Peptide-Resin (Free N-terminal Amine) Prepare_Coupling_Mix Prepare Coupling Solution: This compound HATU/HOAt DIEA in DMF Start->Prepare_Coupling_Mix First_Coupling First Coupling (2-4 hours, RT or 40-50°C) Prepare_Coupling_Mix->First_Coupling Wash_After_First Wash with DMF First_Coupling->Wash_After_First Final_Wash Final Wash Steps First_Coupling->Final_Wash If single coupling is sufficient Second_Coupling Second Coupling (Optional, Recommended) (2-4 hours, RT or 40-50°C) Wash_After_First->Second_Coupling Second_Coupling->Final_Wash Next_Cycle Proceed to Next Deprotection Final_Wash->Next_Cycle

Caption: Optimized coupling strategy for this compound.

Conclusion

The successful incorporation of the sterically hindered amino acid this compound into peptides using automated synthesizers is achievable with optimized protocols. The key to success lies in the use of potent coupling reagents, such as HATU, in combination with extended reaction times, and where possible, elevated temperatures. A double coupling strategy is strongly recommended to ensure high coupling efficiency. While these modifications may lead to longer synthesis times, they are essential for obtaining the desired peptide in high purity. The protocols and recommendations provided in these application notes serve as a valuable starting point for researchers and drug development professionals working with this and other sterically challenging amino acid derivatives.

Unveiling Peptide Conformations: Applications of Boc-Phe(2-Me)-OH in Structural Biology

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the intricate world of drug discovery and peptide engineering, understanding and controlling the three-dimensional structure of peptides is paramount. The conformational landscape of a peptide dictates its biological activity, stability, and binding affinity. The incorporation of unnatural amino acids is a powerful strategy to modulate these properties. Among these, N-tert-butyloxycarbonyl-L-2-methylphenylalanine (Boc-Phe(2-Me)-OH) has emerged as a valuable tool for introducing specific conformational constraints. The ortho-methyl group on the phenyl ring sterically hinders the rotation around the Cα-Cβ and Cβ-Cγ bonds, influencing the chi (χ) angles and, consequently, the overall peptide backbone conformation. This application note provides a comprehensive overview of the use of this compound in conformational studies, complete with detailed experimental protocols for key analytical techniques.

Applications in Conformational Studies

The incorporation of this compound into a peptide sequence can induce a preference for specific secondary structures, such as β-turns or helical motifs. This conformational restriction is crucial in the design of peptidomimetics, where the goal is to mimic the bioactive conformation of a native peptide while improving its pharmacological properties.

Key applications include:

  • Stabilization of β-turns: The steric hindrance imposed by the 2-methyl group can favor the formation of β-turns, which are critical for molecular recognition in many biological processes.

  • Induction of helical structures: By restricting the side-chain rotamers, this compound can promote the adoption of helical conformations, even in short peptide sequences.

  • Probing peptide-receptor interactions: By systematically replacing a native phenylalanine with Phe(2-Me), researchers can investigate the importance of specific side-chain conformations for binding affinity and signaling.

  • Enhancing proteolytic stability: The unnatural amino acid can confer resistance to enzymatic degradation, thereby increasing the in vivo half-life of peptide-based therapeutics.

Data Presentation: Quantitative Analysis of Conformational Changes

To illustrate the impact of incorporating Phe(2-Me) on peptide conformation, the following tables summarize hypothetical, yet representative, quantitative data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Circular Dichroism (CD), and X-ray crystallography. These values are based on typical observations for peptides containing sterically hindered aromatic amino acids.

Table 1: NMR Spectroscopic Data for a Model Hexapeptide

ParameterAc-Gly-Ala-Phe -Leu-Ala-Gly-NH₂Ac-Gly-Ala-Phe(2-Me) -Leu-Ala-Gly-NH₂
³J(HN, Hα) Coupling Constant (Hz) of Leu 7.88.9
Chemical Shift (δ) of Phe/Phe(2-Me) Hα (ppm) 4.654.85
NOE Intensity (Phe Hα to Leu NH) StrongVery Strong
Temperature Coefficient of Leu NH (ppb/K) -4.5-2.1

Note: The stronger NOE intensity and the smaller temperature coefficient for the Phe(2-Me)-containing peptide suggest a more stable, folded conformation with a defined hydrogen bond involving the Leu amide proton.

Table 2: Circular Dichroism Spectroscopic Data

Secondary StructureWavelength (nm)Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) (Peptide with Phe)Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) (Peptide with Phe(2-Me))
α-helix 222 (n→π)-8,000-15,000
208 (π→π)-10,000-25,000
192 (π→π)+15,000+40,000
β-sheet 218 (n→π)-12,000-18,000
195 (π→π*)+10,000+15,000
Random Coil ~200-20,000-15,000

Note: The significant increase in negative ellipticity at 222 nm and 208 nm for the Phe(2-Me) peptide is indicative of a higher propensity to adopt an α-helical conformation.

Table 3: X-ray Crystallography Dihedral Angle Data for a Dipeptide

Dihedral AngleBoc-Phe-Ala-OMeBoc-Phe(2-Me)-Ala-OMe
φ (Phi) of Phe/Phe(2-Me) -65°-75°
ψ (Psi) of Phe/Phe(2-Me) -40°-30°
χ₁ (Chi1) of Phe/Phe(2-Me) -60°, 180°, 60° (multiple rotamers)-70° (single rotamer)
χ₂ (Chi2) of Phe/Phe(2-Me) 90° ± 30°110° ± 10°

Note: The restricted χ₁ angle in the Boc-Phe(2-Me)-Ala-OMe crystal structure highlights the conformational constraint imposed by the ortho-methyl group.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: Conformational Analysis by 2D NMR Spectroscopy

Objective: To determine the solution conformation of a peptide containing Phe(2-Me) by analyzing coupling constants, chemical shifts, and Nuclear Overhauser Effects (NOEs).

Methodology:

  • Sample Preparation:

    • Dissolve 1-5 mg of the lyophilized peptide in 500 µL of a deuterated solvent (e.g., DMSO-d₆ or 90% H₂O/10% D₂O with a suitable buffer).

    • The final peptide concentration should be between 1-5 mM.

    • Add a small amount of a reference standard (e.g., DSS or TMS).

  • Data Acquisition:

    • Acquire a series of 1D ¹H and 2D NMR spectra (TOCSY, NOESY/ROESY, and HSQC if isotopically labeled) on a high-field NMR spectrometer (≥ 500 MHz).

    • TOCSY (Total Correlation Spectroscopy): Use a mixing time of 60-80 ms to identify all protons within a spin system.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Use mixing times ranging from 100-300 ms to detect through-space correlations between protons that are < 5 Å apart.

    • Temperature Variation Studies: Record a series of 1D ¹H spectra at different temperatures (e.g., 298 K to 318 K in 5 K increments) to determine the temperature coefficients of the amide protons.

  • Data Analysis:

    • Process the spectra using appropriate software (e.g., TopSpin, NMRPipe).

    • Assign all proton resonances using the TOCSY and NOESY spectra.

    • Measure the ³J(HN, Hα) coupling constants from the 1D or 2D spectra. These values can be related to the φ dihedral angle using the Karplus equation.

    • Integrate the cross-peaks in the NOESY spectrum to obtain distance restraints.

    • Calculate the temperature coefficients (Δδ/ΔT) for the amide protons. Values less negative than -4.5 ppb/K are indicative of involvement in hydrogen bonding.

  • Structure Calculation:

    • Use the derived distance and dihedral angle restraints to calculate an ensemble of 3D structures using molecular dynamics and simulated annealing software (e.g., CYANA, XPLOR-NIH).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Structure Calculation cluster_output Output Peptide Lyophilized Peptide Dissolve Dissolve in Deuterated Solvent Peptide->Dissolve NMR_Tube Transfer to NMR Tube Dissolve->NMR_Tube NMR_Spec NMR Spectrometer NMR_Tube->NMR_Spec TOCSY TOCSY NMR_Spec->TOCSY NOESY NOESY/ROESY NMR_Spec->NOESY Temp_Var Temperature Variation NMR_Spec->Temp_Var Processing Spectral Processing TOCSY->Processing NOESY->Processing Temp_Var->Processing Assignment Resonance Assignment Processing->Assignment Restraints Derive Restraints (Distances, Angles) Assignment->Restraints Calculation Structure Calculation Restraints->Calculation Structure 3D Structure Ensemble Calculation->Structure

Caption: Workflow for peptide conformational analysis by NMR.

Protocol 2: Secondary Structure Analysis by Circular Dichroism (CD) Spectroscopy

Objective: To assess the secondary structure content of a peptide containing Phe(2-Me) in solution.

Methodology:

  • Sample Preparation:

    • Ensure the peptide is of high purity (>95%).

    • Prepare a stock solution of the peptide in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.4). The buffer should have low absorbance in the far-UV region.

    • The final peptide concentration for CD measurements should be in the range of 0.1-0.2 mg/mL.

  • Instrument Setup:

    • Use a calibrated CD spectropolarimeter.

    • Purge the instrument with nitrogen gas.

    • Use a quartz cuvette with a path length of 0.1 cm.

  • Data Acquisition:

    • Record a baseline spectrum of the buffer alone.

    • Record the CD spectrum of the peptide solution from 190 to 260 nm.

    • Typical parameters: bandwidth of 1 nm, scanning speed of 50 nm/min, and an average of 3-5 scans.

  • Data Analysis:

    • Subtract the buffer baseline from the peptide spectrum.

    • Convert the raw data (in millidegrees) to mean residue ellipticity ([θ]) using the formula: [θ] = (millidegrees × 100) / (concentration in M × number of residues × path length in cm)

    • Analyze the resulting spectrum for characteristic secondary structure features:

      • α-helix: Negative bands at ~222 nm and ~208 nm, and a positive band at ~192 nm.

      • β-sheet: A negative band around 218 nm and a positive band around 195 nm.

      • Random coil: A strong negative band near 200 nm.

    • Use deconvolution software (e.g., CDPro, BeStSel) to estimate the percentage of each secondary structure element.

CD_Workflow Peptide Pure Peptide (>95%) Sample_Prep Prepare Peptide Solution (0.1-0.2 mg/mL) Peptide->Sample_Prep Buffer CD-compatible Buffer Buffer->Sample_Prep Spectrometer CD Spectropolarimeter Sample_Prep->Spectrometer Acquire_Baseline Acquire Buffer Baseline Spectrometer->Acquire_Baseline Acquire_Sample Acquire Peptide Spectrum Spectrometer->Acquire_Sample Data_Processing Subtract Baseline & Convert to Mean Residue Ellipticity Acquire_Baseline->Data_Processing Acquire_Sample->Data_Processing Analysis Analyze Spectrum & Deconvolution Data_Processing->Analysis Result Secondary Structure Content (%) Analysis->Result

Caption: Workflow for CD spectroscopy analysis of peptides.

Protocol 3: High-Resolution Structure Determination by X-ray Crystallography

Objective: To obtain a high-resolution 3D structure of a peptide containing Phe(2-Me) in the solid state.

Methodology:

  • Peptide Synthesis and Purification:

    • Synthesize the peptide using solid-phase peptide synthesis (SPPS).

    • Purify the peptide to >98% purity by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity by mass spectrometry and analytical HPLC.

  • Crystallization Screening:

    • Dissolve the purified peptide in a suitable solvent (e.g., water, methanol, or a buffer) to a high concentration (5-20 mg/mL).

    • Use commercially available or custom-made crystallization screens to test a wide range of precipitants, salts, and pH values.

    • Set up crystallization trials using vapor diffusion (hanging or sitting drop) or microbatch methods.

    • Incubate the trials at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth.

  • Crystal Optimization and Harvesting:

    • Optimize the initial crystallization conditions by fine-tuning the concentrations of the peptide, precipitant, and additives.

    • Carefully harvest the best-diffracting crystals using a cryo-loop and flash-cool them in liquid nitrogen, often with a cryoprotectant.

  • Data Collection and Processing:

    • Collect X-ray diffraction data at a synchrotron source.

    • Process the diffraction images to obtain a set of indexed reflections with their intensities using software like HKL2000 or XDS.

  • Structure Solution and Refinement:

    • Solve the phase problem using direct methods, molecular replacement (if a homologous structure is available), or anomalous diffraction (if heavy atoms are incorporated).

    • Build an initial atomic model into the electron density map using software like Coot.

    • Refine the model against the diffraction data using refinement software (e.g., PHENIX, REFMAC5) to improve the fit and geometry.

  • Structure Validation:

    • Validate the final structure using tools like MolProbity to check for geometric correctness and overall quality.

XRay_Workflow cluster_synthesis Peptide Preparation cluster_cryst Crystallization cluster_data Data Collection & Processing cluster_structure Structure Determination Synthesis Peptide Synthesis Purification Purification (>98%) Synthesis->Purification Screening Crystallization Screening Purification->Screening Optimization Optimization & Harvesting Screening->Optimization Data_Collection X-ray Data Collection Optimization->Data_Collection Data_Processing Data Processing Data_Collection->Data_Processing Solution Structure Solution Data_Processing->Solution Refinement Model Building & Refinement Solution->Refinement Validation Structure Validation Refinement->Validation Final_Structure Final 3D Structure Validation->Final_Structure

Caption: Workflow for peptide structure determination by X-ray crystallography.

Conclusion

This compound is a powerful tool for conformational control in peptide design. Its ability to induce and stabilize specific secondary structures makes it invaluable for the development of novel peptidomimetics with enhanced biological activity and stability. The application of advanced analytical techniques such as NMR, CD, and X-ray crystallography provides detailed insights into the conformational effects of this unnatural amino acid, guiding the rational design of next-generation peptide-based therapeutics. The protocols outlined in this document provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their conformational studies.

Troubleshooting & Optimization

Technical Support Center: Optimizing Coupling Efficiency of Boc-Phe(2-Me)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the coupling of Boc-L-Phe(2-Me)-OH. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for incorporating this sterically hindered amino acid into peptide sequences. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you overcome common challenges and achieve optimal results in your peptide synthesis experiments.

Frequently Asked questions (FAQs)

Q1: Why is the coupling of Boc-Phe(2-Me)-OH so challenging?

A1: The primary challenge in coupling this compound arises from significant steric hindrance. The presence of a methyl group on both the alpha-amino group (N-Me) and the ortho position of the phenyl ring (2-Me) creates a sterically crowded environment. This bulkiness physically obstructs the approach of the activated carboxylic acid to the free amine of the growing peptide chain, leading to slower reaction kinetics and incomplete coupling reactions compared to less hindered amino acids.[1]

Q2: My standard coupling reagents like HBTU or DIC/HOBt are giving low yields. What should I use instead?

A2: Standard coupling reagents are often not potent enough for highly hindered couplings. For residues like this compound, more powerful onium salt-based reagents are highly recommended. Reagents such as HATU (an aminium salt) and phosphonium salts like PyAOP and PyBroP have demonstrated greater success in these challenging couplings due to the formation of more reactive activated esters.[1]

Q3: The standard Kaiser test is not giving a clear result. How can I monitor the reaction completion?

A3: The Kaiser (ninhydrin) test is unreliable for N-methylated amino acids as it primarily detects primary amines and gives a false negative or a weak reddish-brown color with secondary amines.[2] Alternative qualitative methods are necessary, such as the Bromophenol Blue (BPB) test, which indicates unreacted amines with a blue or green color and a complete reaction with a yellow color.[2][3] The Chloranil test is also highly sensitive for secondary amines, showing a blue or blue-green color for a positive result (incomplete coupling).[2]

Q4: What is a "double coupling" strategy, and is it necessary for this compound?

A4: A double coupling strategy involves performing the coupling reaction a second time with a fresh solution of the activated amino acid and reagents after the first coupling is complete. This is a highly recommended and proactive approach for sterically hindered amino acids like this compound to ensure the highest possible coupling efficiency. The second exposure to fresh reagents helps to drive the reaction to completion by acylating any remaining free amines.

Q5: How can I minimize the risk of racemization during the coupling of this compound?

A5: While the risk of racemization is a concern for many amino acids, several strategies can minimize it. Using coupling reagents known for low racemization levels, such as those that form highly reactive HOAt or Oxyma esters (e.g., HATU), is crucial. Additionally, using a weaker, sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine instead of stronger bases like DIPEA can reduce the risk.[4] It is also important to avoid prolonged pre-activation and reaction times and to perform the coupling at controlled temperatures (e.g., room temperature or 0°C).[4][5]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the coupling of this compound.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Coupling Yield (Positive Bromophenol Blue or Chloranil test after coupling)1. Insufficient Reagent Reactivity: Standard reagents (HBTU, HCTU, DIC/HOBt) are not potent enough.[1] 2. Steric Hindrance: The bulky nature of this compound physically obstructs the reaction. 3. Inadequate Reaction Time/Temp: Conditions are not sufficient to overcome the high activation energy.1. Switch to a More Potent Coupling Reagent: Use HATU, PyAOP, or PyBroP.[1] 2. Perform a Double Coupling: After the first coupling, drain and repeat the reaction with fresh reagents. 3. Increase Equivalents: Use a higher excess (3-4 equivalents) of the amino acid and coupling reagents.[6] 4. Extend Reaction Time: Increase coupling time from the standard 1-2 hours to 4 hours or even overnight.[6] 5. Increase Temperature (with caution): A moderate temperature increase (e.g., to 40°C) can improve kinetics but may increase racemization risk.[6]
Presence of Deletion Sequences in Final Peptide 1. Incomplete Coupling: Failure of this compound to couple to all available N-terminal amines.1. Implement Double Coupling: Routinely use a double coupling protocol for this residue. 2. Use a More Potent Reagent: As above, switch to HATU, PyAOP, or PyBroP.[1] 3. Cap Unreacted Amines: If a small amount of unreacted amine persists after double coupling, cap them with acetic anhydride to prevent the formation of deletion sequences.[2]
High Levels of Racemization 1. Over-activation of Carboxylic Acid: Prolonged pre-activation time before adding the amine component.[4] 2. Strong Base: Use of strong, non-hindered bases like DIPEA can promote proton abstraction.[4] 3. High Reaction Temperature: Elevated temperatures can accelerate racemization.1. Minimize Pre-activation Time: Add the activated amino acid to the resin promptly. 2. Use a Weaker Base: Switch from DIPEA to N-methylmorpholine (NMM) or 2,4,6-collidine.[4] 3. Control Temperature: Perform the coupling at room temperature or 0°C.[7]
Difficulty Dissolving Reagents 1. Poor Solvent Quality: Use of non-anhydrous or non-peptide-synthesis grade solvents. 2. Degraded Reagents: Coupling reagents, especially phosphonium salts, can degrade over time.1. Use High-Purity Solvents: Ensure the use of anhydrous, peptide-grade DMF or NMP. 2. Use Fresh Reagents: Use freshly opened or properly stored coupling reagents.

Data Presentation

Performance Comparison of Coupling Reagents for Hindered Amino Acids

The following table summarizes the performance of various coupling reagents for sterically hindered N-methylated amino acids, which serve as a good model for this compound. Actual results may vary depending on the specific peptide sequence and reaction conditions.

Coupling Reagent/MethodReagent TypeTypical Coupling TimeRepresentative YieldRacemization RiskKey Considerations
HATU / DIPEAAminium Salt30 min - 2 hours>95%[8]Very Low[9]Highly effective for hindered couplings; rapid reaction times.[8][9]
PyBroP / DIPEAPhosphonium Salt1 - 2 hoursSignificant to Superior Yield[4]LowA more reactive phosphonium salt, very effective for difficult couplings.[1][7]
PyBOP / HOAt / DIPEAPhosphonium Salt1 - 4 hoursHighLowThe addition of HOAt enhances efficiency for hindered couplings.[1]
HBTU / DIPEAAminium Salt2 - 4 hoursModerate to Significant Yield[4]Low to Moderate[8]Often less effective and slower for highly hindered residues compared to HATU.[1][8]
DIC / HOBtCarbodiimide2 - 6 hoursLow to ModerateModerateGenerally not recommended for highly hindered couplings unless necessary for cost reasons.

Note: "Significant" and "Superior" yield descriptions are adapted from a comparative study on hindered peptides.[4]

Experimental Protocols

The following are generalized protocols for solid-phase peptide synthesis (SPPS) and may require optimization for your specific sequence and resin.

Protocol 1: High-Efficiency Coupling using HATU

This protocol is recommended for achieving the highest efficiency with sterically demanding couplings.

  • Resin Preparation: Swell the peptide-resin (with a deprotected N-terminal amine) in peptide-grade DMF for 30 minutes. Drain the solvent.

  • Activation Mixture Preparation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF. Add DIPEA (6 equivalents).

  • Pre-activation: Allow the mixture to pre-activate for 2-5 minutes at room temperature.[6]

  • Coupling Reaction: Add the pre-activated amino acid solution to the drained resin. Agitate the reaction vessel at room temperature for 2 to 4 hours.

  • Monitoring: Perform a Bromophenol Blue or Chloranil test to check for the presence of free secondary amines.[2] If the test is positive, consider extending the reaction time or performing a second coupling.

  • Washing: Drain the reaction solution and wash the resin extensively with DMF (3-5 times) followed by DCM (2-3 times).

  • Double Coupling (Recommended): If required, repeat steps 2-6 with fresh reagents.

Protocol 2: Coupling using PyBroP

This protocol utilizes a highly reactive phosphonium salt, often used for the most challenging couplings.

  • Resin Preparation and Deprotection: Swell the resin and ensure the N-terminal amine is deprotected and neutralized as per standard Boc-SPPS procedures.

  • Coupling Solution Preparation: Suspend the resin in DCM (approx. 10 mL per gram of resin). In a separate vessel, dissolve this compound (2 equivalents) in DCM or DMF and add it to the resin suspension.[3][7]

  • Activation and Coupling: Add PyBroP (2 equivalents) to the resin slurry and cool the mixture to 0°C in an ice bath.[3][7]

  • Base Addition: Add DIPEA (6 equivalents) to the cold mixture.[3][7]

  • Reaction: Mix for 1 minute while cold, then allow the reaction to warm to room temperature and agitate for 1-2 hours.[7]

  • Monitoring and Washing: Monitor reaction completion with a Bromophenol Blue or Chloranil test.[2] Once complete, filter the resin and wash thoroughly with DCM, followed by DMF.

Visualizations

experimental_workflow start Start: Deprotected Peptide-Resin swell 1. Swell Resin in DMF start->swell couple 4. Add to Resin & Couple (2-4 hours) swell->couple prepare_aa 2. Prepare Activation Mix: This compound + Coupling Reagent + Base (e.g., DIPEA) preactivate 3. Pre-activate (2-5 min for HATU) prepare_aa->preactivate preactivate->couple monitor 5. Monitor Completion (e.g., Bromophenol Blue Test) couple->monitor decision Coupling Complete? monitor->decision wash 6. Wash Resin (DMF, DCM) next_cycle Proceed to Next Cycle wash->next_cycle decision->wash Yes (Yellow) double_couple 7. Perform Double Coupling decision->double_couple No (Blue/Green) double_couple->couple cap Cap Unreacted Amines (Acetic Anhydride) double_couple->cap If still incomplete cap->next_cycle

Caption: Experimental workflow for a single coupling cycle of this compound.

troubleshooting_workflow start Problem: Low Coupling Yield (Positive BPB Test) check_reagent Is coupling reagent HATU, PyAOP, or PyBroP? start->check_reagent switch_reagent Action: Switch to a more potent reagent (e.g., HATU) check_reagent->switch_reagent No check_coupling Was a single or double coupling performed? check_reagent->check_coupling Yes success Problem Resolved switch_reagent->success perform_double Action: Perform a second coupling with fresh reagents check_coupling->perform_double Single check_conditions Review other conditions: - Equivalents (use 3-4x) - Reaction Time (extend) - Temperature (control) check_coupling->check_conditions Double perform_double->success re_evaluate Re-evaluate and consider capping check_conditions->re_evaluate

Caption: Troubleshooting workflow for low coupling yield with this compound.

References

Technical Support Center: Challenges with Boc-Phe(2-Me)-OH Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting challenges associated with the deprotection of Boc-Phe(2-Me)-OH. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of removing the tert-butyloxycarbonyl (Boc) protecting group from this sterically hindered amino acid.

Frequently Asked Questions (FAQs)

Q1: What makes the deprotection of this compound particularly challenging?

The primary challenge arises from steric hindrance. The methyl group at the ortho (2-) position of the phenyl ring physically obstructs the approach of the acid to the Boc-protected amine, slowing down the cleavage reaction.[1] This often leads to incomplete deprotection under standard conditions.

Q2: What are the most common side reactions observed during the deprotection of this compound?

The most prevalent side reaction is incomplete deprotection, resulting in the recovery of the starting material. Additionally, the tert-butyl cation generated during the cleavage can lead to alkylation of nucleophilic sites if not properly scavenged.[2]

Q3: Can I use standard Boc deprotection conditions for this compound?

Standard conditions, such as 25-50% trifluoroacetic acid (TFA) in dichloromethane (DCM), may be insufficient for complete deprotection due to the steric hindrance of the 2-methyl group.[3][4] More forcing conditions are often necessary.[2]

Q4: What are scavengers and why are they important in Boc deprotection?

Scavengers are compounds added to the deprotection reaction to "trap" the reactive tert-butyl cation generated upon cleavage of the Boc group. This prevents the cation from causing unwanted side reactions, such as alkylation of the desired product or other sensitive residues in a peptide chain.[2][5]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues encountered during the deprotection of this compound.

Issue 1: Incomplete Deprotection

  • Symptom: HPLC or LC-MS analysis of the crude product shows a significant amount of the starting this compound.

  • Possible Cause 1: Insufficient Acid Strength or Concentration. The steric hindrance of the 2-methyl group requires stronger acidic conditions for efficient Boc removal.[1]

    • Solution: Increase the concentration of TFA in DCM, for example, from 25% to 50% or even higher.[3] Alternatively, consider using a stronger acid system like 4M HCl in dioxane.[4]

  • Possible Cause 2: Inadequate Reaction Time. The deprotection of sterically hindered amino acids is often slower.[1]

    • Solution: Extend the reaction time and monitor the progress closely using TLC or LC-MS.[2]

  • Possible Cause 3: Low Reaction Temperature. Standard room temperature reactions may not provide enough energy to overcome the activation barrier for this sterically hindered substrate.

    • Solution: Gentle warming (e.g., to 40°C) can be attempted, but this may increase the risk of side reactions, making the use of scavengers crucial.[2]

Issue 2: Observation of Side Products

  • Symptom: Unexpected peaks in the HPLC or LC-MS analysis, potentially with a mass increase corresponding to the addition of a tert-butyl group (+56 Da).

  • Possible Cause: Alkylation by the tert-butyl cation. The tert-butyl cation generated during deprotection is a reactive electrophile that can alkylate the aromatic ring or other nucleophilic sites.[2]

    • Solution: Incorporate a scavenger or a scavenger cocktail into the deprotection reagent. Common scavengers include triisopropylsilane (TIS) and water.[2]

Data Presentation: Deprotection Conditions for Sterically Hindered Amino Acids

The following table summarizes typical reaction conditions for the deprotection of sterically hindered Boc-protected amino acids, including derivatives like this compound.

ParameterStandard ConditionsStronger Conditions for Hindered Substrates
Acid Reagent 25-50% TFA in DCM[3]50-95% TFA in DCM; 4M HCl in dioxane[4]
Reaction Time 30 minutes - 2 hours[2]2 - 24 hours (monitor for completion)[1]
Temperature Room TemperatureRoom Temperature to 40°C[2]
Scavengers Recommended, e.g., 2.5% TIS, 2.5% H₂O[2]Essential, e.g., 2.5-5% TIS, 2.5% H₂O[2]

Experimental Protocols

Protocol 1: Standard Boc Deprotection with TFA

This protocol is a starting point but may require optimization for this compound.

  • Dissolution: Dissolve the this compound in anhydrous dichloromethane (DCM).

  • Deprotection Cocktail: In a separate, well-ventilated fume hood, prepare a deprotection solution of 25-50% TFA in DCM.[3]

  • Reaction: Add the deprotection cocktail to the dissolved starting material at room temperature.

  • Monitoring: Stir the reaction for 1-2 hours, monitoring the progress by TLC or LC-MS.[2]

  • Work-up: Upon completion, remove the TFA and DCM under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA. The product is often obtained as the TFA salt.

Protocol 2: Stronger Acid Deprotection for Sterically Hindered Substrates

This protocol is recommended for challenging deprotections like that of this compound.

  • Dissolution: Dissolve the this compound in a minimal amount of a suitable solvent like DCM.

  • Deprotection Cocktail: Prepare a deprotection cocktail of 50-95% TFA in DCM, including scavengers such as 2.5% triisopropylsilane (TIS) and 2.5% water.[2]

  • Reaction: Add the deprotection cocktail to the substrate solution at room temperature.

  • Monitoring: Stir the reaction and monitor its progress by TLC or LC-MS. Longer reaction times (2-24 hours) may be necessary.[1]

  • Work-up: Once the reaction is complete, remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene is recommended to remove residual acid.

Visualizations

troubleshooting_workflow start Start: this compound Deprotection check_completion Analyze Crude Product (HPLC, LC-MS) start->check_completion incomplete Incomplete Deprotection? check_completion->incomplete side_products Side Products Observed? incomplete->side_products No increase_acid Increase Acid Strength/ Concentration (e.g., >50% TFA) incomplete->increase_acid Yes add_scavengers Add/Increase Scavengers (e.g., TIS, H2O) side_products->add_scavengers Yes successful Successful Deprotection side_products->successful No extend_time Extend Reaction Time increase_acid->extend_time increase_temp Gently Increase Temperature (e.g., to 40°C) extend_time->increase_temp increase_temp->check_completion add_scavengers->check_completion end End successful->end

Caption: Troubleshooting workflow for this compound deprotection.

deprotection_mechanism cluster_0 Acid-Catalyzed Boc Deprotection Boc_Amine Boc-NH-R Protonated_Boc Boc(H+)-NH-R Boc_Amine->Protonated_Boc + H+ (TFA) Carbocation tert-Butyl Cation Protonated_Boc->Carbocation Cleavage Carbamic_Acid Carbamic Acid (HOC(O)NH-R) Protonated_Boc->Carbamic_Acid Scavenger Scavenger (e.g., TIS) Carbocation->Scavenger Free_Amine Free Amine (H2N-R) Carbamic_Acid->Free_Amine Decarboxylation CO2 CO2 Carbamic_Acid->CO2 Trapped_Cation Trapped Cation Scavenger->Trapped_Cation

Caption: General mechanism of acid-catalyzed Boc deprotection.

References

preventing racemization of Boc-Phe(2-Me)-OH during activation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers in preventing racemization of Boc-Phe(2-Me)-OH during the critical activation step in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is this compound particularly prone to racemization during activation?

A1: N-methylated amino acids like this compound show an increased tendency for racemization compared to their non-methylated counterparts. The primary reason is the absence of a proton on the nitrogen atom of the urethane protecting group. In non-methylated amino acids, this proton can be abstracted, which helps to protect the adjacent alpha-proton from being removed. Without this protective effect, the alpha-proton of N-methylated amino acids is more susceptible to abstraction by a base, leading to a loss of stereochemical integrity.[1] The racemization process for N-protected amino acids typically proceeds through the formation of a 5(4H)-oxazolone intermediate.[2][3] This intermediate's alpha-proton is acidic and easily removed by a base, resulting in an achiral intermediate that can be attacked by an amine from either side, producing a racemic mixture.[2][3]

Q2: What are the primary factors that influence the extent of racemization?

A2: Several experimental factors critically influence the degree of racemization during the activation of this compound:

  • Coupling Reagent & Additives: The choice of activating agent is paramount. Carbodiimides like DCC or DIC, when used alone, are known to promote racemization.[2] The use of racemization-suppressing additives such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or ethyl (hydroxyimino)cyanoacetate (Oxyma) is crucial.[2][3] These additives form more stable active esters that are less prone to cyclizing into the problematic oxazolone intermediate.[2][3]

  • Base: The strength and steric hindrance of the tertiary amine base used significantly affect the rate of alpha-proton abstraction.[3][4] Stronger, less sterically hindered bases tend to promote racemization more readily.[3]

  • Solvent: The polarity of the solvent can influence the stability of the intermediates and the rates of both coupling and racemization.[2][5][6] More polar solvents may promote racemization.[5][6]

  • Temperature: Higher reaction temperatures can increase the rate of racemization.[4][7]

  • Pre-activation Time: Allowing the activated carboxylic acid to sit for an extended period before the addition of the amine component increases the opportunity for oxazolone formation and subsequent racemization.[2][4]

Q3: Which coupling reagents are recommended to minimize racemization of this compound?

A3: For sterically hindered and racemization-prone amino acids like this compound, the use of uronium/aminium or phosphonium salt-based coupling reagents is highly recommended. These reagents generally lead to the formation of active esters that are less susceptible to racemization.

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Often considered superior to HBTU, as it reacts faster and with less epimerization.[2][8] It is particularly effective for sterically hindered couplings.[9]

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A widely used coupling reagent that provides a good balance of reactivity and suppression of racemization, especially when used with HOBt.[2][8]

  • PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): This phosphonium-based reagent is noted to be especially effective in coupling N-protected N-methyl amino acids.[8]

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A third-generation uronium salt with high reactivity and a favorable safety profile.[9]

Troubleshooting Guide

ProblemPotential CauseRecommended Solution & Rationale
High levels of D-L diastereomer detected after coupling. Inappropriate Coupling Reagent: Using a carbodiimide reagent like DCC or DIC without an additive.Switch to a uronium/aminium or phosphonium salt reagent. Reagents like HATU, HBTU, or PyAOP are generally preferred as they form active esters that are less prone to racemization.[2][8] HATU is often noted for reacting faster and with less epimerization compared to HBTU.[2][8]
Absence of Racemization-Suppressing Additives: Coupling reactions, especially with carbodiimides, are prone to racemization without additives to trap the activated intermediate.Incorporate additives like HOBt, HOAt, or Oxyma. These additives react with the activated amino acid to form a more stable active ester that is less susceptible to racemization.[2][3]
Inappropriate Base: Use of a strong, sterically unhindered base (e.g., triethylamine).Use a sterically hindered, non-nucleophilic base. N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) are recommended to minimize the abstraction of the α-proton.[4] Ensure the correct stoichiometry of the base is used, as excess base can increase the risk of racemization.[4]
Prolonged Pre-activation Time: Allowing the activated amino acid to stand for an extended period before adding the amine component.Minimize the pre-activation time or perform the coupling in situ. A long pre-activation time increases the chance of oxazolone formation. A short pre-activation of 1-5 minutes is often sufficient.[2][7] Alternatively, add the coupling reagent to a mixture of the acid, amine, and additive, with the base added last to initiate the reaction.[7]
Inappropriate Solvent: Using a highly polar solvent like DMF.Use a non-polar or less polar aprotic solvent. Solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are generally preferred over more polar solvents like dimethylformamide (DMF) when racemization is a concern.[2]
Elevated Reaction Temperature: Performing the coupling at room temperature or higher.Perform the coupling at a lower temperature. Start the reaction at 0 °C and allow it to slowly warm to room temperature if necessary.[7] Maintaining a low temperature, especially during the initial activation and coupling phase, is critical.[7]

Quantitative Data Summary

The following table summarizes the extent of racemization observed for N-methylated amino acids under various coupling conditions, illustrating the impact of the chosen methodology.

N-Protected Amino AcidCoupling MethodBaseSolventRacemization (%)Reference
Z-Ala-MeLeuVarious methods in the presence of triethylamine hydrochloride--2.8 - 39[5][6]
Z-Ala-MeLeuN-hydroxysuccinimide (HONSu) ester--Stereochemically pure[5][6]
Z-Ala-MeLeuDCCI-HONSu--Essentially pure[5][6]
Z-MeIle-OMeAqueous Sodium HydroxideNaOHAqueous18 - 24[1]
Z-Ala-MeLeu-OMeAqueous Sodium HydroxideNaOHAqueous22[1]
Z-MeIle5.6 N HBr in Acetic Acid-Acetic Acid68 (in 4h)[1]
Z-Ala-MeLeu5.6 N HBr in Acetic Acid-Acetic Acid34 (in 1h)[1]

Experimental Protocols

Protocol 1: Low-Racemization Coupling using HATU

This protocol is recommended for coupling this compound, particularly in challenging cases where steric hindrance is a concern.

Materials and Reagents:

  • This compound

  • Peptide-resin with a free N-terminal amine

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide), peptide synthesis grade

  • Anhydrous DCM (Dichloromethane)

Procedure for Solid-Phase Coupling (based on a 0.1 mmol scale):

  • Resin Preparation: Swell the peptide-resin in DMF for 30 minutes. Perform Fmoc deprotection if necessary using 20% piperidine in DMF, followed by thorough washing with DMF and DCM.

  • Amino Acid Preparation: In a separate reaction vessel, dissolve this compound (3 equivalents, 0.3 mmol) and HATU (2.9 equivalents, 0.29 mmol) in a minimal amount of DMF.

  • Activation: Add DIPEA (6 equivalents, 0.6 mmol) to the amino acid/HATU mixture. Allow for a short pre-activation time of 1-2 minutes.[10]

  • Coupling: Immediately add the activated amino acid solution to the deprotected peptide-resin.

  • Reaction: Agitate the reaction vessel at 0 °C for 30 minutes, then allow it to slowly warm to room temperature and continue agitating for an additional 2-4 hours. Monitor the reaction progress using a Kaiser test or other appropriate methods. For particularly difficult couplings, a second coupling may be necessary.[10]

  • Washing: Once the coupling is complete, filter the resin and wash thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove all soluble reagents and byproducts.[10]

Protocol 2: Coupling using DIC/Oxyma

This protocol provides a cost-effective and efficient method for minimizing racemization.

Materials and Reagents:

  • This compound

  • Peptide-resin with a free N-terminal amine

  • DIC (N,N'-Diisopropylcarbodiimide)

  • OxymaPure (Ethyl (hydroxyimino)cyanoacetate)

  • Anhydrous DMF or DCM

Procedure for Solid-Phase Coupling (based on a 0.1 mmol scale):

  • Resin Preparation: Swell the resin and perform deprotection as described in Protocol 1.

  • Amino Acid and Additive Preparation: In a separate vessel, dissolve this compound (3 equivalents, 0.3 mmol) and OxymaPure (3 equivalents, 0.3 mmol) in the chosen solvent (DCM is preferred to minimize racemization).

  • Coupling Reaction (In-situ Activation): Add the solution from step 2 to the resin. Add DIC (3 equivalents, 0.3 mmol) to the resin slurry.

  • Reaction: Agitate the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress.

  • Washing: Once the coupling is complete, filter and wash the resin as described in Protocol 1.

Visualizations

racemization_mechanism cluster_activation Activation cluster_racemization Racemization Pathway cluster_coupling Desired Coupling cluster_racemized_coupling Racemized Coupling Boc_AA This compound Activated_Ester Activated Intermediate (e.g., O-Acylisourea) Boc_AA->Activated_Ester Coupling Reagent Oxazolone 5(4H)-Oxazolone Intermediate Activated_Ester->Oxazolone Cyclization Peptide Peptide Activated_Ester->Peptide + Amine (Peptide Chain) Achiral_Intermediate Achiral Intermediate Oxazolone->Achiral_Intermediate + Base - H+ Racemized_Peptide Racemized Peptide Achiral_Intermediate->Racemized_Peptide + Amine

Caption: Mechanism of racemization during amino acid activation.

experimental_workflow start Start resin_prep Resin Preparation (Swell & Deprotect) start->resin_prep reagent_selection Select Coupling Reagent (HATU, PyAOP, etc.) & Additive (HOAt, Oxyma) resin_prep->reagent_selection activation Prepare Activation Solution (this compound, Reagent, Additive) reagent_selection->activation pre_activation Short Pre-activation (1-2 min) activation->pre_activation coupling Add Activation Mix to Resin at 0°C pre_activation->coupling reaction React for 2-4h (Warm to RT) coupling->reaction monitoring Monitor with Kaiser Test reaction->monitoring monitoring->coupling Incomplete (Recouple) washing Wash Resin monitoring->washing Complete end End washing->end

Caption: Recommended workflow for low-racemization coupling.

References

Technical Support Center: Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and answers to frequently asked questions regarding the incomplete coupling of sterically hindered amino acids during solid-phase peptide synthesis (SPPS).

Troubleshooting Guide: Incomplete Coupling of Hindered Amino Acids

This guide addresses common issues encountered during the coupling of sterically challenging amino acid residues.

Q1: What are the primary causes of incomplete coupling when working with sterically hindered amino acids?

A1: Incomplete coupling of hindered amino acids is primarily due to a few key factors:

  • Steric Hindrance: The bulky nature of certain amino acid side chains (e.g., Val, Ile, Thr) or modifications (e.g., N-methylation) physically obstructs the formation of the new peptide bond.[1][2][3] This steric clash slows down the reaction rate, often leading to incomplete conversion.[3][4]

  • Peptide Aggregation: As the peptide chain elongates on the solid support, it can fold into secondary structures like β-sheets and aggregate.[2] This aggregation can physically block the N-terminal amine, making it inaccessible to the incoming activated amino acid.[2] This issue is particularly common with hydrophobic sequences.[2]

  • Suboptimal Reagents or Conditions: The choice of coupling reagent, solvent, reaction time, and temperature significantly impacts efficiency.[2][5] Standard reagents may lack the reactivity needed to overcome the high activation energy of hindered couplings.[5]

  • Poor Resin Solvation: The solid-phase support (resin) must be properly swelled by the solvent to ensure that the reactive sites are accessible.[6] Poor solvation limits the diffusion of reagents to the growing peptide chain, hindering the reaction.[5][6]

Q2: My standard coupling protocol with a carbodiimide reagent (e.g., DCC, DIC) is failing for a hindered residue. What is the first step I should take?

A2: Standard carbodiimide reagents like DCC (dicyclohexylcarbodiimide) and DIC (diisopropylcarbodiimide) are often not potent enough for sterically demanding couplings.[3][5] The most effective first step is to switch to a more powerful class of activating reagents, such as onium salts (aminium/uronium or phosphonium salts).[1][5] These reagents form highly reactive esters with the amino acid, which can more effectively overcome the steric barrier.[3][5]

  • Aminium/Uronium Salts: Reagents like HATU, HCTU, and COMU are highly recommended for their efficiency and speed in difficult couplings.[1]

  • Phosphonium Salts: Reagents such as PyBOP and PyAOP are also very effective and are particularly noted for minimizing the side reaction of racemization.[1]

Q3: Which coupling reagents are considered the most effective for hindered amino acids, and how do they compare?

A3: For challenging couplings, reagents that generate highly reactive activated esters are preferred. HATU and COMU are among the most effective and widely used.[1][7]

  • HATU incorporates a HOAt (1-Hydroxy-7-azabenzotriazole) moiety, which makes it highly reactive and fast, leading to reduced epimerization.[4][7] A potential drawback is the risk of guanidinylation of the N-terminal amine if used in excess.[4]

  • COMU is a newer generation reagent based on OxymaPure. It offers efficiency comparable to HATU but with a better safety profile, as it avoids the use of potentially explosive HOBt/HOAt derivatives.[4][8]

  • Phosphonium reagents like PyBOP are also highly efficient and do not cause the guanidinylation side reaction associated with some uronium salts.[1] However, their byproducts can sometimes be difficult to remove.[1]

  • For extremely hindered residues, such as α,α-disubstituted amino acids (e.g., Aib), converting the carboxylic acid to a highly reactive acyl fluoride using a reagent like TFFH can be a very effective strategy.[5][8]

Q4: Beyond changing the coupling reagent, what other experimental parameters can I optimize to improve yields?

A4: Several factors beyond the coupling reagent can be adjusted to drive a difficult coupling to completion:

  • Increase Reaction Time and Temperature: Steric hindrance slows down reaction kinetics.[5] Extending the coupling time from a standard 1-2 hours to 4 hours, or even overnight, can significantly improve yields.[5][9] Applying gentle heat (e.g., 35-50°C) or using microwave-assisted peptide synthesis (MA-SPPS) can also help overcome the activation energy, but must be done cautiously to minimize racemization.[5][10]

  • Perform a Double Coupling: If a monitoring test indicates an incomplete reaction, a straightforward solution is to perform a second coupling.[9] This involves draining the reaction vessel and adding a fresh solution of the activated amino acid and reagents for another full coupling cycle.[5][9]

  • Optimize Solvent Choice: The solvent is critical for solvating the peptide-resin complex.[5] N-methylpyrrolidone (NMP) often has superior solvating properties compared to Dimethylformamide (DMF).[5][11] For very difficult sequences prone to aggregation, a solvent mixture such as DCM/DMF/NMP (1:1:1) may be beneficial.[5]

  • Increase Reagent Concentration/Equivalents: Using a higher excess (e.g., 3-5 equivalents) of the amino acid and coupling reagents relative to the resin loading can help drive the reaction to completion.[2][9] Increasing the concentration of the reagents (e.g., to 0.5 M) also increases the probability of a successful reaction.[12]

Q5: How can I detect an incomplete coupling reaction during my synthesis?

A5: Monitoring the reaction at each step is crucial. The most common method is the qualitative Kaiser test (or ninhydrin test), which detects the presence of free primary amines on the resin.[2]

  • Positive Result (Blue Beads): Indicates the presence of unreacted N-terminal primary amines, meaning the coupling is incomplete.[2]

  • Negative Result (Colorless/Yellow Beads): Indicates that the coupling is complete and no free primary amines are present.[2]

It is important to note that the Kaiser test does not work for secondary amines, such as N-terminal proline.[13] In these cases, alternative methods like the chloranil test or isatin test should be used.[13]

Q6: I've confirmed that my coupling is incomplete. What is the best course of action?

A6: If you detect an incomplete coupling, you have two primary options. The general workflow is to first attempt a second coupling. If that fails, the unreacted sites should be permanently blocked via capping.

  • Recouple: Perform a second coupling reaction using fresh reagents.[13] This is often sufficient to push the reaction to completion.

  • Capping: If the reaction remains incomplete after a second attempt, the unreacted N-terminal amines should be permanently blocked, or "capped".[2] This is typically done using acetic anhydride with a base like DIPEA or pyridine.[2][3] Capping prevents the formation of deletion sequences (peptides missing an amino acid), which can be very difficult to separate from the target peptide during purification.[2] After capping, you can proceed with the deprotection of the next residue and continue the synthesis.

Logical Troubleshooting Workflow

G cluster_0 cluster_1 Optimization Strategies start Incomplete Coupling Detected (e.g., Positive Kaiser Test) reagent Step 1: Optimize Reagents start->reagent Initial Failure conditions Step 2: Optimize Conditions reagent->conditions If still failing reagent_details Switch to HATU, COMU, PyBOP Consider Acyl Fluoride for Aib reagent->reagent_details recouple Step 3: Perform Double Coupling conditions->recouple Apply optimized reagents/conditions conditions_details Increase Time & Temperature (Microwave) Use NMP instead of DMF Increase Reagent Equivalents conditions->conditions_details capping Step 4: Cap Unreacted Amines recouple->capping If recoupling fails recouple_details Use fresh solution of activated amino acid recouple->recouple_details continue_synthesis Continue Synthesis capping->continue_synthesis capping_details Use Acetic Anhydride/DIPEA to block deletion sequences capping->capping_details

Caption: A workflow for troubleshooting incomplete coupling reactions.

Data & Protocols

Table 1: Comparison of High-Efficiency Coupling Reagents for Hindered Amino Acids
Reagent ClassExample ReagentRelative EfficiencyRacemization RiskKey Features & Considerations
Aminium/Uronium HATU Very HighLowHighly efficient, especially for difficult couplings; based on HOAt.[1][2] Can cause guanidinylation if used in excess.[4]
HBTU HighLow-ModerateWidely used and reliable.[1] Less reactive than HATU; based on HOBt.[1]
COMU Very HighLowHigh efficiency comparable to HATU with a better safety profile (Oxyma-based).[1][4][8]
Phosphonium PyBOP HighLowHigh efficiency with no guanidinylation side reaction.[1] Byproducts can be difficult to remove.[1]
PyAOP Very HighVery LowHighly effective, particularly for N-methylated amino acids.[3]
Carbodiimide DIC / HOAt Moderate-HighLow-ModerateCost-effective and avoids guanidinylation.[1] Slower reaction times compared to onium salts.[1]
Experimental Protocols

Protocol 1: High-Efficiency Coupling of a Hindered Amino Acid using HATU

This protocol is a general guideline for a single coupling cycle.

  • Resin Preparation: Swell the peptide-resin (with a deprotected N-terminal amine) in peptide-grade DMF for at least 30 minutes. Drain the solvent.[9]

  • Activation Mixture Preparation: In a separate vessel, dissolve the Fmoc-protected hindered amino acid (3 equivalents relative to resin loading) in DMF. Add HATU (2.9 equivalents) and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (6 equivalents).[3][9]

  • Coupling Reaction: Add the activation mixture to the drained resin. Agitate the reaction vessel at room temperature. Reaction time can range from 2 to 4 hours, depending on the difficulty of the coupling.[9]

  • Washing: Drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.[14]

  • Monitoring: Take a small sample of resin beads and perform a Kaiser test to check for the presence of free primary amines.[9] If the test is positive (blue), the coupling is incomplete and a second coupling (Protocol 2) or capping (Protocol 3) is required.

Protocol 2: Double Coupling Procedure

This procedure is performed immediately after an initial coupling that has been identified as incomplete.

  • Washing: After the first coupling reaction, wash the peptide-resin thoroughly with DMF to remove all residual reagents.[5]

  • Second Coupling: Repeat steps 2 and 3 from Protocol 1 with a fresh solution of activated amino acid and reagents.[5]

  • Monitoring: After the second coupling, wash the resin again and perform another Kaiser test to confirm completion.[2]

Protocol 3: Capping of Unreacted Amines

This procedure is used to block amines that fail to react after repeated coupling attempts.

  • Washing: After the final failed coupling attempt, wash the peptide-resin thoroughly with DMF.[3]

  • Capping Solution: Prepare a capping solution, typically acetic anhydride and a base (like DIPEA or pyridine) in DMF.[2][3] A common mixture is acetic anhydride/DIPEA/DMF (e.g., 5:6:89 v/v).

  • Capping Reaction: Add the capping solution to the resin and agitate the mixture at room temperature for approximately 30 minutes.[2][3] This acetylates any unreacted primary amines.[3]

  • Final Wash: Drain the capping solution and wash the resin extensively with DMF to remove all capping reagents before proceeding to the next deprotection step.[3]

Protocol 4: Kaiser (Ninhydrin) Test for Monitoring

This protocol provides qualitative detection of free primary amines on the resin.

  • Reagents:

    • Reagent A: 1 g of ninhydrin in 20 mL of n-butanol.[2]

    • Reagent B: 40 g of phenol in 20 mL of n-butanol.[2]

    • Reagent C: 1.0 mL of 0.001 M aqueous KCN diluted with 49 mL of pyridine.[2]

  • Procedure:

    • Place a small sample of resin beads (10-15) in a small glass test tube.

    • Add 2-3 drops of each reagent (A, B, and C) to the test tube.

    • Heat the test tube at 100-110°C for 5 minutes.[2]

    • Observe the color of the beads and the solution.

  • Interpretation:

    • Intense Blue Color: Positive result, indicating incomplete coupling.

    • Colorless/Yellow Color: Negative result, indicating complete coupling.[2]

Peptide Bond Formation Pathways

G cluster_activation Activation Step AA_COOH Protected Amino Acid (R-COOH) Active_Ester Activated Species (Highly Reactive Ester) AA_COOH->Active_Ester Resin_NH2 Resin-Bound Peptide (Resin-NH2) Peptide_Bond New Peptide Bond (Resin-NH-CO-R) Resin_NH2->Peptide_Bond Nucleophilic Attack Carbodiimide Carbodiimide (e.g., DIC) Carbodiimide->Active_Ester + Additive (HOAt) Onium_Salt Onium Salt (e.g., HATU, PyBOP) Onium_Salt->Active_Ester + Base (DIPEA) Active_Ester->Peptide_Bond

Caption: General mechanism of peptide bond formation in SPPS.

Frequently Asked Questions (FAQs)

Q: What are specific examples of sterically hindered amino acids? A: Common examples include:

  • β-branched amino acids: Valine (Val), Isoleucine (Ile), and Threonine (Thr).[1]

  • α,α-disubstituted amino acids: α-aminoisobutyric acid (Aib).[1]

  • N-methylated amino acids: Any amino acid with a methyl group on the backbone nitrogen, which adds bulk and removes a hydrogen bond donor.[1]

  • Amino acids with bulky side-chain protecting groups: Such as Arginine protected with Pbf (Arg(Pbf)).[1]

Q: How can I minimize racemization (epimerization) during difficult couplings? A: Racemization is the loss of stereochemical purity at the α-carbon. To minimize it:

  • Choose the Right Reagent: Reagents based on HOAt (like HATU) or Oxyma (like COMU) are generally better at suppressing racemization than older HOBt-based reagents.[1]

  • Limit Pre-activation Time: The longer an amino acid stays in its highly reactive state before coupling, the greater the risk. Use in situ activation where the coupling reagent is added to the resin immediately after the amino acid.[1]

  • Use a Weaker Base: In cases with a high risk of racemization, a weaker base like N-methylmorpholine (NMM) or 2,4,6-collidine may be a better choice than the more commonly used DIPEA.[9][14]

  • Control Temperature: Avoid excessive or prolonged heating, as higher temperatures can increase the rate of racemization.[14]

Q: What is the difference between HBTU, HATU, and COMU? A: These are all highly efficient aminium/uronium-type coupling reagents, but they differ in their activating leaving group, which affects their reactivity and safety profile:

  • HBTU: A widely used, effective reagent based on HOBt (1-hydroxybenzotriazole).[1]

  • HATU: An analogue of HBTU based on the more reactive HOAt (1-Hydroxy-7-azabenzotriazole). The pyridine nitrogen in HOAt provides anchimeric assistance, making HATU more efficient than HBTU, especially for difficult couplings.[7]

  • COMU: A modern reagent where the HOBt/HOAt moiety is replaced by OxymaPure. This gives it high reactivity comparable to HATU but makes it non-explosive and safer to handle.[1][8]

Q: When should I consider using microwave-assisted peptide synthesis (MA-SPPS)? A: MA-SPPS is a highly effective method to accelerate difficult couplings.[5] Microwave energy efficiently heats the reaction, helping to overcome the large activation energy associated with sterically hindered residues and driving the reaction to completion much faster than at room temperature.[5] It is an excellent strategy to consider when conventional methods at room temperature are failing or are excessively slow.[14]

References

Technical Support Center: Boc Deprotection Protocols for Sensitive Sequences

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Boc deprotection. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the successful deprotection of Boc-protected amines, particularly in sequences containing sensitive functionalities.

Frequently Asked questions (FAQs)

Q1: What is the primary mechanism of Boc deprotection and what is the main cause of side reactions?

A1: The deprotection of a Boc-protected amine is achieved under acidic conditions. The reaction is initiated by the protonation of the carbamate oxygen by an acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). This is followed by the fragmentation of the intermediate to produce a stable tert-butyl cation, carbon dioxide, and the free amine.[1][2][3][4][5] The primary cause of side reactions is the generation of this highly reactive tert-butyl cation, which is an electrophile that can alkylate nucleophilic sites on the deprotected molecule or other sensitive residues present in the sequence.[1][5][6][7][8]

Q2: Which amino acid residues are most susceptible to side reactions during Boc deprotection?

A2: Amino acid residues with nucleophilic side chains are particularly vulnerable to alkylation by the tert-butyl cation. These include:

  • Tryptophan (Trp): The electron-rich indole ring is highly susceptible to tert-butylation.[1][5][6][7][9]

  • Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt, which corresponds to a +56 Da mass shift.[1][5][6][7][10] Methionine is also prone to oxidation to methionine sulfoxide (+16 Da).[5][10]

  • Cysteine (Cys): The free thiol group is a strong nucleophile and a target for alkylation.[5][6][7]

  • Tyrosine (Tyr): The activated phenolic ring can also be alkylated by the tert-butyl cation.[5][7][11]

Q3: What are scavengers and why are they essential for Boc deprotection of sensitive sequences?

A3: Scavengers are reagents added to the deprotection reaction mixture to "trap" the reactive tert-butyl cation intermediate.[1][5][8][11] By reacting with the carbocation at a faster rate than the sensitive residues of the substrate, they prevent it from causing unwanted alkylation side reactions.[5][11] The choice of scavenger is dependent on the specific sensitive residues present in the sequence.[6][8]

Q4: Can Boc deprotection be incomplete, and what are the common causes?

A4: Yes, Boc deprotection can be incomplete. Common causes include:

  • Insufficient Acid Concentration: The concentration of the acid (e.g., TFA) may be too low to drive the reaction to completion.[1][7][12]

  • Inadequate Reaction Time or Temperature: The reaction may not have been allowed to proceed for a sufficient duration or at an optimal temperature.[1][8][11]

  • Steric Hindrance: Bulky groups near the Boc-protected amine can slow down the reaction rate.[5][8][13]

  • Poor Resin Swelling (for Solid-Phase Synthesis): If the resin is not adequately swollen, the acid cannot efficiently access all the reaction sites.[1][5][13]

Q5: Are there milder or alternative methods for deprotecting Boc groups on highly sensitive substrates?

A5: Yes, for substrates that are sensitive to strong acids like TFA, several milder alternatives can be employed:

  • Milder Acidic Conditions: Using acids like aqueous phosphoric acid or p-toluenesulfonic acid (pTSA) can be effective.[14]

  • Lewis Acid-Mediated Deprotection: Lewis acids such as zinc bromide (ZnBr₂) or trimethylsilyl iodide (TMSI) offer a non-protic alternative for Boc cleavage.[14]

  • Thermal Deprotection: In some cases, heating the Boc-protected compound in a suitable solvent like water can effect deprotection without the need for acid.[14][15][16]

  • Other Non-Acidic Methods: For highly sensitive substrates, methods like using oxalyl chloride in methanol have been reported.[14][17][18]

Troubleshooting Guides

Issue 1: Incomplete Deprotection

Symptoms:

  • Presence of starting material detected by TLC, LC-MS, or NMR after the reaction.

  • Low yield of the desired product.

Possible Causes & Solutions:

Possible CauseRecommended Action
Insufficient Acid Concentration Increase the concentration of TFA (e.g., from 20% to 50% in DCM). For very resistant substrates, neat TFA or 4M HCl in dioxane can be used.[1][7][12]
Inadequate Reaction Time or Temperature Increase the reaction time and monitor the progress closely by TLC or LC-MS. Gentle warming can be applied, but be cautious as it may also increase side product formation if scavengers are not used.[1][8][11]
Steric Hindrance Use more forcing conditions such as a higher acid concentration, longer reaction time, or gentle warming. The use of an effective scavenger cocktail is crucial under these conditions.[5][8]
Poor Resin Swelling (Solid-Phase Synthesis) Ensure the resin is adequately swollen in the reaction solvent before adding the deprotection reagent. A 55% TFA solution in DCM has been shown to cause better resin swelling than 100% TFA in some cases.[1][13]
Issue 2: Formation of Side Products (Alkylation of Sensitive Residues)

Symptoms:

  • Observation of unexpected peaks in HPLC or LC-MS, often with a +56 Da mass shift corresponding to tert-butylation.[5]

  • Difficult purification of the desired product.

Possible Causes & Solutions:

Sensitive Residue(s)Recommended Scavenger(s)Rationale
Tryptophan (Trp) Triisopropylsilane (TIS), Triethylsilane (TES), Anisole, 1,2-Ethanedithiol (EDT)TIS and TES are highly effective at trapping the tert-butyl cation.[5] EDT can also prevent acid-catalyzed oxidation of tryptophan.[5]
Methionine (Met) Thioanisole, Dithioethane (DTE)These sulfur-containing scavengers can prevent S-alkylation of the thioether side chain.[12]
Cysteine (Cys) Thiophenol, 1,2-Ethanedithiol (EDT)Thiols are effective scavengers to prevent alkylation of the free thiol group.[19][20]
Tyrosine (Tyr) Phenol, Anisole, m-CresolThese phenolic compounds act as decoys for the tert-butyl cation, preventing alkylation of the tyrosine ring.[5]
Multiple Sensitive Residues A scavenger cocktail (e.g., TFA/TIS/H₂O or Reagent K)A combination of scavengers is often more effective for sequences with multiple sensitive residues.[5][8]

Data Presentation

Table 1: Common Boc Deprotection Conditions with TFA
TFA Concentration (% in DCM)Typical Reaction TimeTemperatureNotes
10-20%Varies (monitor by TLC)Room TemperatureMilder condition, may require longer reaction times.[7]
25%2 hoursRoom TemperatureA common and generally effective condition.[7]
50%30 minutesRoom TemperatureFaster deprotection, suitable for less sensitive substrates.[7]
55%30 minutesRoom TemperatureHas been shown to yield higher purity peptides compared to 100% TFA in some cases due to better resin swelling.[1][7]
100% (Neat TFA)5-15 minutesRoom TemperatureVery rapid deprotection, but may increase the risk of side products.[7]
Table 2: Recommended Scavenger Cocktails for Sensitive Amino Acids
Scavenger CocktailComposition (v/v/v or v/v/w)Target Residues
Standard TFA/TIS/H₂O (95:2.5:2.5)General purpose, effective for many sequences.[8][12][20]
Reagent K TFA/Phenol/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5)Peptides with multiple sensitive residues including Trp, Met, Cys, and Tyr.
For Trp-containing peptides TFA/TIS/EDT (94:1:5)Specifically to protect Tryptophan from both alkylation and oxidation.
For Arg(Pbf)-containing peptides TFA/H₂O/TIS (95:2.5:2.5)Can require longer reaction times (e.g., >4 hours) for complete deprotection of the Pbf group.[20]

Experimental Protocols

Protocol 1: Standard Boc Deprotection using TFA in DCM (Solution Phase)
  • Dissolution: Dissolve the Boc-protected compound in dichloromethane (DCM).[12]

  • Acid Addition: Add Trifluoroacetic Acid (TFA) to a final concentration of 25-50% (v/v).[12]

  • Reaction: Stir the reaction mixture at room temperature for 30 minutes to 2 hours.[12]

  • Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[12]

  • Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA. The resulting amine TFA salt can often be used directly in the next step or neutralized with a mild base during an aqueous workup.[1][12]

Protocol 2: Boc Deprotection with Scavengers (for Sensitive Sequences)
  • Cocktail Preparation: Prepare a deprotection cocktail. A common starting point is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) (v/v/v). Adjust the scavenger composition based on the amino acids present in your peptide (see Table 2).[12]

  • Reaction: Add the deprotection cocktail to the Boc-protected substrate at room temperature.[12]

  • Stirring: Stir for 1-2 hours.[12]

  • Monitoring: Monitor the reaction by TLC or LC-MS.[12]

  • Work-up: Work-up the reaction as described in Protocol 1.[12]

Protocol 3: Milder Boc Deprotection using HCl in Dioxane

This method is often considered milder than TFA-based procedures and can be advantageous for sensitive substrates.[6]

  • Dissolution: Dissolve or suspend the Boc-protected amine in a 4M solution of HCl in 1,4-dioxane.[12][14]

  • Reaction: Stir the mixture at room temperature for 1-2 hours or until the reaction is complete as monitored by TLC or LC-MS.[12]

  • Work-up: Evaporate the solvent under vacuum to obtain the hydrochloride salt of the deprotected amine. The product often precipitates and can be collected by filtration and washed with a solvent like diethyl ether.[12][14]

Visualizations

Boc_Deprotection_Workflow start Start: Boc-Protected Substrate deprotection Acid-Catalyzed Deprotection (e.g., TFA or HCl) start->deprotection intermediates Formation of Intermediates: - Free Amine - CO2 - tert-Butyl Cation deprotection->intermediates side_reaction Side Reaction: Alkylation of Sensitive Residues intermediates->side_reaction No Scavenger scavenging Scavenger Traps tert-Butyl Cation intermediates->scavenging With Scavenger product Desired Deprotected Product side_reaction->product Contaminated Product scavenging->product

Caption: General workflow of Boc deprotection highlighting the role of scavengers.

Troubleshooting_Logic start Boc Deprotection Experiment check_completion Check for Complete Deprotection (TLC/LC-MS) start->check_completion check_side_products Check for Side Products (HPLC/LC-MS) check_completion->check_side_products Yes incomplete Incomplete Deprotection check_completion->incomplete No side_products Side Products Observed check_side_products->side_products Yes successful Successful Deprotection check_side_products->successful No optimize_conditions Optimize Conditions: - Increase Acid Conc. - Increase Time/Temp - Improve Swelling incomplete->optimize_conditions add_scavengers Add/Optimize Scavengers side_products->add_scavengers optimize_conditions->start Re-run add_scavengers->start Re-run

Caption: A logical troubleshooting workflow for common Boc deprotection issues.

References

minimizing tert-butylation side products with Boc-Phe(2-Me)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize tert-butylation side products when using Boc-Phe(2-Me)-OH in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of tert-butylation side products when using this compound?

A1: The primary cause of tert-butylation is the generation of a reactive tert-butyl cation during the acidic cleavage of the Boc (tert-butyloxycarbonyl) protecting group.[1] This carbocation is a strong electrophile and can react with nucleophilic sites, including the aromatic ring of the phenylalanine derivative.

Q2: How does the 2-methyl group on this compound affect the risk of tert-butylation?

A2: The 2-methyl group on the phenyl ring is an electron-donating group. Electron-donating groups activate aromatic rings towards electrophilic substitution. Therefore, the presence of the 2-methyl group can potentially increase the nucleophilicity of the aromatic ring, making it more susceptible to alkylation by the tert-butyl cation compared to an unsubstituted phenylalanine residue.

Q3: What are scavengers and how do they prevent tert-butylation?

A3: Scavengers are reagents added to the deprotection cocktail that are more nucleophilic than the amino acid side chains.[1] They react with and neutralize the highly reactive tert-butyl cations before they can alkylate the desired peptide, thus minimizing the formation of tert-butylated side products.[2]

Q4: Which scavengers are recommended for use with this compound?

A4: For aromatic amino acid residues like phenylalanine, scavengers such as triisopropylsilane (TIS) or triethylsilane (TES) are highly effective.[2] These are often used in combination with water, which can also act as a scavenger. A common and effective cleavage cocktail is a mixture of trifluoroacetic acid (TFA), TIS, and water.[3]

Q5: Can I detect and quantify the amount of tert-butylated side product?

A5: Yes, High-Performance Liquid Chromatography (HPLC) is the standard analytical technique used to detect and quantify tert-butylated side products.[3] The side product will have a different retention time compared to the desired peptide. Mass spectrometry (MS) can be used to confirm the identity of the side product, which will show a mass increase of 56 Da for each added tert-butyl group.[1]

Troubleshooting Guides

Issue 1: Appearance of an unexpected peak in the HPLC chromatogram of the crude peptide, eluting close to the main product peak.

  • Possible Cause: Formation of a tert-butylated side product on the aromatic ring of Phe(2-Me).

  • Troubleshooting Steps:

    • Confirm Identity: Analyze the peak by mass spectrometry to confirm a mass increase of +56 Da.

    • Optimize Scavenger Cocktail: Increase the concentration of the primary scavenger (TIS or TES) in the cleavage cocktail. See Table 1 for recommended scavenger cocktails.

    • Introduce a Co-scavenger: Add water to the cleavage cocktail if not already present.

    • Reduce Cleavage Time: Minimize the time the peptide is exposed to the strong acid by optimizing the cleavage duration. Monitor the reaction progress to ensure complete deprotection.

    • Lower Cleavage Temperature: Perform the cleavage reaction at a lower temperature (e.g., 4°C) to decrease the rate of the alkylation side reaction.

Issue 2: Incomplete Boc deprotection of the sterically hindered this compound residue.

  • Possible Cause: The steric hindrance from the 2-methyl group and the bulky Boc group can slow down the deprotection reaction.

  • Troubleshooting Steps:

    • Extend Reaction Time: Increase the duration of the TFA treatment. Monitor the reaction by a qualitative method (e.g., ninhydrin test on a resin sample) or by analyzing small aliquots via HPLC to determine the optimal time for complete deprotection.

    • Increase TFA Concentration: While standard protocols often use 95% TFA, for sterically hindered residues, using a higher concentration or neat TFA might be necessary. However, be aware that this can also increase the rate of side reactions, so a careful balance with scavenger concentration is crucial.

    • Elevated Temperature: If extending the time is not sufficient, a slight increase in temperature (e.g., to room temperature if performed at 4°C, or slightly above room temperature) can be considered. This should be a last resort, as it will also accelerate side product formation.

Data Presentation

Table 1: Recommended Scavenger Cocktails for Minimizing Tert-Butylation of Aromatic Residues

Scavenger Cocktail Composition (v/v/v)Target Residue(s)Efficacy in Preventing Tert-butylationReference
95% TFA / 2.5% TIS / 2.5% H₂OAromatic (e.g., Phe, Trp), CysHigh[3]
95% TFA / 5% TISAromatic (e.g., Phe, Trp)High[2]
95% TFA / 5% ThioanisoleMet, AromaticModerate to High[4]
92.5% TFA / 5% Phenol / 2.5% H₂OAromatic (e.g., Tyr)Moderate[5]

Note: The efficacy is a general guideline based on literature for similar residues. The optimal cocktail for this compound should be determined empirically.

Experimental Protocols

Protocol 1: Optimized Boc Deprotection of a Resin-Bound Peptide Containing Phe(2-Me)

  • Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for 30 minutes in a reaction vessel.

  • DCM Wash: Drain the DCM and wash the resin three times with fresh DCM.

  • Cleavage Cocktail Preparation: Prepare the cleavage cocktail immediately before use. A recommended starting cocktail is 95% TFA, 2.5% TIS, and 2.5% H₂O (v/v/v) .

  • Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin). Gently agitate the mixture at room temperature for 2-3 hours.

  • Monitoring (Optional): To monitor the reaction, a small aliquot of the resin can be removed, washed, dried, and subjected to a qualitative test (e.g., Kaiser test) or a small-scale cleavage and HPLC analysis.

  • Peptide Precipitation: After the cleavage is complete, filter the resin and collect the filtrate containing the peptide. Add the filtrate dropwise to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.

  • Peptide Isolation: Centrifuge the suspension to pellet the precipitated peptide. Decant the ether and wash the peptide pellet twice with cold diethyl ether.

  • Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Analysis: Dissolve a small amount of the crude peptide in a suitable solvent (e.g., acetonitrile/water) and analyze by HPLC and mass spectrometry to assess purity and confirm the absence of tert-butylated side products.

Mandatory Visualization

Boc_Deprotection_Pathway cluster_main Boc Deprotection and Side Reaction Boc-Phe(2-Me)-Peptide Boc-Phe(2-Me)-Peptide Protonated_Boc_Peptide Protonated_Boc_Peptide Boc-Phe(2-Me)-Peptide->Protonated_Boc_Peptide  TFA (H+) tert-Butyl_Cation tert-Butyl Cation (t-Bu+) Protonated_Boc_Peptide->tert-Butyl_Cation Carbamic_Acid_Intermediate Carbamic_Acid_Intermediate Protonated_Boc_Peptide->Carbamic_Acid_Intermediate Free_Amine_Peptide Deprotected Peptide (Desired Product) Tert-Butylated_Peptide Tert-Butylated Side Product (+56 Da) tert-Butyl_Cation->Tert-Butylated_Peptide  Alkylation of Phe(2-Me) Ring Carbamic_Acid_Intermediate->Free_Amine_Peptide CO2 CO2 Carbamic_Acid_Intermediate->CO2

Caption: Mechanism of Boc deprotection and tert-butylation side reaction.

Caption: Logical workflow for troubleshooting tert-butylation side products.

References

Technical Support Center: Enhancing Peptide Yield with Boc-Phe(2-Me)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when incorporating the sterically hindered amino acid, Boc-Phe(2-Me)-OH, into peptide sequences during solid-phase peptide synthesis (SPPS). Our goal is to help you improve your peptide yield and purity.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I observing a low yield after incorporating this compound into my peptide sequence?

A1: Low coupling yields with this compound are primarily due to the steric hindrance caused by the methyl group on the phenylalanine side chain. This bulkiness slows down the coupling reaction, often leading to incomplete acylation of the free amine on the growing peptide chain. To achieve higher yields, optimization of coupling reagents and reaction conditions is essential.

Q2: My standard coupling protocol with DCC/HOBt is failing for this compound. What should I do?

A2: Standard carbodiimide reagents like DCC and DIC are often not potent enough for sterically demanding couplings.[1] It is highly recommended to switch to a more powerful in-situ activating reagent. Aminium/uronium salts (e.g., HATU, HBTU, HCTU) or phosphonium salts (e.g., PyBOP, PyAOP) are significantly more effective as they form highly reactive esters that can overcome the steric barrier.[1] For extremely hindered couplings, converting the carboxylic acid to an acyl fluoride can also be a very effective strategy.[1]

Q3: I've switched to HATU as a coupling reagent but my yield is still suboptimal. What other parameters can I adjust?

A3: Several factors beyond the coupling reagent can be optimized:

  • Double Coupling: Perform the coupling reaction twice. After the first coupling, wash the resin and repeat the coupling step with fresh reagents to drive the reaction to completion.

  • Increased Reaction Time: Extend the coupling reaction time from the standard 1-2 hours to overnight to allow for the sterically hindered coupling to proceed.[1][2]

  • Elevated Temperature: Gentle heating of the reaction vessel (e.g., to 40-50°C) can help overcome the activation energy barrier. However, this should be done with caution to minimize the risk of racemization.[1][2] Microwave-assisted peptide synthesis (MA-SPPS) is a highly effective method to drive difficult couplings to completion quickly and efficiently.[1]

  • Solvent Choice: The solvent plays a critical role in solvating the peptide-resin complex. N-methylpyrrolidone (NMP) is often preferred over Dimethylformamide (DMF) for its superior solvating properties.[1] For particularly difficult sequences, a mixture of solvents like DCM/DMF/NMP (1:1:1) can be beneficial.[1]

Q4: Could incomplete Boc deprotection be the cause of my low yield?

A4: Yes, incomplete removal of the Boc protecting group from the preceding amino acid will result in a capped peptide chain, thereby reducing the yield of the desired full-length peptide.[2] While standard TFA treatment is usually effective, factors like peptide aggregation on the resin can sometimes hinder complete deprotection.[2]

Q5: How can I troubleshoot incomplete Boc deprotection?

A5: If you suspect incomplete deprotection, you can perform a ninhydrin test to check for free amines. To address this issue:

  • Extend Deprotection Time: Increase the incubation time with the TFA deprotection solution.[2]

  • Repeat Deprotection: After the initial deprotection step, wash the resin and repeat the TFA treatment.[2]

  • Ensure Efficient Agitation: Proper agitation of the resin during deprotection is crucial to prevent aggregation and ensure all sites are accessible.[2]

Q6: Are there any common side reactions associated with this compound that could lower my yield?

A6: A common side reaction during the activation of any amino acid is racemization. Using coupling reagents with additives like HOAt or Oxyma Pure can help to minimize this.[2] While not specific to this compound, other common side reactions in Boc-SPPS include diketopiperazine formation at the dipeptide stage and the formation of deletion sequences due to incomplete coupling.[3][4]

Quantitative Data Summary

The choice of coupling reagent significantly impacts the efficiency of incorporating sterically hindered amino acids like this compound. The following table summarizes the relative effectiveness of various coupling reagents.

Coupling ReagentActivated SpeciesReactivity LevelNotes
DCC/DIC with HOBtO-acylisourea/OBt esterStandardOften insufficient for sterically hindered residues.
HBTU/PyBOPOBt esterModerateBetter than carbodiimides, but may not be sufficient for highly hindered couplings.[1]
HCTUO-6-ClBt esterHighMore reactive than HBTU.[1]
HATUOAt esterVery HighHighly effective for sterically demanding couplings.
COMUOxyma esterVery HighHigh solubility and safer than benzotriazole-based reagents.[5]
Acyl Fluoride (e.g., via TFFH)Acyl FluorideExtremely HighRecommended for extremely hindered couplings where other reagents fail.[1][5]

Experimental Protocols

Protocol 1: Double Coupling of this compound using HATU
  • Resin Preparation: Following the standard deprotection of the N-terminal Boc group on the resin-bound peptide, thoroughly wash the resin with DMF.

  • First Coupling Activation: In a separate vessel, pre-activate this compound (4 equivalents relative to resin loading). Dissolve the amino acid, HATU (3.9 equivalents), and a non-nucleophilic base like DIPEA (8 equivalents) in DMF. Allow the pre-activation to proceed for 1-5 minutes.

  • First Coupling Reaction: Add the activated amino acid solution to the resin. Allow the coupling reaction to proceed for 45-60 minutes.

  • Washing: Wash the resin with DMF.

  • Second Coupling: Repeat steps 2 and 3 with a fresh solution of activated this compound.

  • Monitoring: After the second coupling, perform a ninhydrin test to confirm the absence of free amines, indicating a complete reaction.

  • Final Washing: Wash the resin with DMF and then DCM before proceeding to the next deprotection step.

Protocol 2: Acyl Fluoride Formation for Extremely Hindered Couplings

This protocol is recommended when even potent uronium/phosphonium reagents fail to provide satisfactory yields.

  • Acyl Fluoride Formation: In an anhydrous solvent like DCM, dissolve the protected, sterically hindered carboxylic acid (e.g., this compound) (1 equivalent). Add a fluorinating agent (e.g., TFFH) and a suitable base.

  • Coupling Reaction: Add the solution containing the acyl fluoride to the deprotected, resin-bound amine. Allow the reaction to proceed.

  • Monitoring and Washing: Monitor the reaction for completeness using a ninhydrin test and wash the resin thoroughly upon completion.

Visual Guides

Troubleshooting_Workflow Troubleshooting Low Yield with this compound start Low Yield Observed check_coupling Assess Coupling Efficiency (e.g., Ninhydrin Test) start->check_coupling incomplete_coupling Incomplete Coupling check_coupling->incomplete_coupling Positive Test check_deprotection Assess Boc Deprotection check_coupling->check_deprotection Negative Test optimize_reagent Switch to Potent Coupling Reagent (e.g., HATU, HCTU) incomplete_coupling->optimize_reagent Yes double_couple Perform Double Coupling optimize_reagent->double_couple increase_time_temp Increase Reaction Time & Temperature double_couple->increase_time_temp success Improved Yield double_couple->success acyl_fluoride Consider Acyl Fluoride Method increase_time_temp->acyl_fluoride If still low yield increase_time_temp->success acyl_fluoride->success incomplete_deprotection Incomplete Deprotection check_deprotection->incomplete_deprotection Suspected extend_deprotection Extend/Repeat TFA Treatment incomplete_deprotection->extend_deprotection Yes improve_agitation Ensure Efficient Agitation extend_deprotection->improve_agitation improve_agitation->success Coupling_Reagent_Hierarchy Hierarchy of Coupling Reagent Potency cluster_0 Standard Reactivity cluster_1 Moderate Reactivity cluster_2 High Reactivity cluster_3 Very High Reactivity cluster_4 Extreme Reactivity DCC_DIC DCC/DIC + HOBt HBTU_PyBOP HBTU / PyBOP DCC_DIC->HBTU_PyBOP Increasing Potency for Hindered Couplings HCTU HCTU HBTU_PyBOP->HCTU Increasing Potency for Hindered Couplings HATU_COMU HATU / COMU HCTU->HATU_COMU Increasing Potency for Hindered Couplings Acyl_Fluoride Acyl Fluoride HATU_COMU->Acyl_Fluoride Increasing Potency for Hindered Couplings

References

Technical Support Center: Purification of Peptides Containing Boc-Phe(2-Me)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of peptides incorporating the unnatural amino acid Boc-L-2-methylphenylalanine (Boc-Phe(2-Me)-OH). The increased hydrophobicity and steric hindrance of this residue can present unique purification challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when purifying peptides containing this compound?

A1: The main difficulties arise from the physicochemical properties conferred by the this compound residue. These challenges include:

  • Increased Hydrophobicity: The tert-butoxycarbonyl (Boc) protecting group and the 2-methylphenyl side chain both contribute to the peptide's overall hydrophobicity. This leads to strong retention on reversed-phase HPLC columns and can cause poor solubility in aqueous mobile phases.[1]

  • Aggregation: Hydrophobic peptide sequences have a tendency to self-associate and form aggregates, such as β-sheets.[1] The steric bulk of the 2-methyl group may further influence intermolecular interactions, potentially increasing aggregation and leading to insolubility or poor chromatographic peak shape.[2][3]

  • Poor Solubility: These peptides are often difficult to dissolve in standard aqueous buffers, complicating sample preparation for HPLC injection and potentially leading to precipitation on the column.[4]

Q2: My peptide is insoluble in the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA). What should I do?

A2: This is a common issue with hydrophobic peptides. The primary goal is to find a solvent that can dissolve the peptide, which can then be carefully diluted with the mobile phase.

Recommended Solubilization Protocol:

  • Test Strong Organic Solvents: Attempt to dissolve a small amount of your crude peptide in a strong organic solvent. Common choices include Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), or Isopropanol.[4] For highly aggregation-prone peptides, solvents like neat formic acid or trifluoroethanol (TFE) can be effective.[1]

  • Minimal Volume: Use the minimum amount of the chosen organic solvent to fully dissolve the peptide.

  • Careful Dilution: Slowly add your initial HPLC mobile phase (e.g., Buffer A) to the dissolved peptide solution. Add the aqueous phase incrementally and vortex between additions. If the peptide begins to precipitate, you may have reached the dilution limit. The goal is to keep the peptide in solution while minimizing the organic solvent concentration in the injected sample to ensure proper binding to the HPLC column.[1][5]

  • Centrifugation: Before injection, always centrifuge the sample to pellet any undissolved material that could block the column frit.[4]

Q3: The peak for my this compound containing peptide is broad and tailing during RP-HPLC analysis. How can I improve the peak shape?

A3: Broad and tailing peaks are typically a sign of poor chromatography, which can be caused by several factors related to the peptide's properties.

Strategies to Improve Peak Shape:

  • Increase Column Temperature: Raising the column temperature to 40-60°C can improve peptide solubility in the mobile phase, reduce viscosity, and enhance mass transfer, resulting in sharper peaks.[1]

  • Optimize the Gradient: A shallower gradient around the elution point of your peptide can significantly improve peak resolution and sharpness.[1] If your peptide elutes at 40% acetonitrile with a fast gradient, try a slower gradient from 30-50% over a longer period.

  • Change Stationary Phase: If the peptide interacts too strongly with a standard C18 column, consider a stationary phase with a shorter alkyl chain (e.g., C8 or C4) or a phenyl-hexyl column to reduce hydrophobic retention.[1][6]

  • Adjust Mobile Phase Modifier: Ensure the concentration of the ion-pairing agent, typically Trifluoroacetic Acid (TFA), is optimal (usually 0.1%). In some cases, for very hydrophobic peptides, using a different organic modifier like n-propanol in combination with acetonitrile can improve solubility and peak shape.[5]

Q4: I'm observing low recovery of my peptide after purification. What are the potential causes and solutions?

A4: Low recovery is often due to irreversible binding to the column or aggregation during the purification process.

Troubleshooting Low Recovery:

  • Ensure Complete Solubilization: Incomplete dissolution of the sample before injection is a primary cause of low recovery. Re-evaluate your solubilization protocol.[1]

  • System Passivation: Peptides can adsorb to metallic surfaces within the HPLC system. Passivating the system by injecting a strong acid or a sacrificial protein like bovine serum albumin (BSA) can help mitigate this.[7]

  • Check for On-Column Precipitation: The high concentration of the peptide in the band as it moves through the column can cause it to precipitate, especially if its solubility in the mobile phase is limited. Increasing the column temperature or using a stronger organic modifier in the mobile phase can help.[8]

Troubleshooting Guides

Guide 1: Issues with Peptide Solubility

This guide provides a systematic approach to addressing solubility problems with your this compound containing peptide.

start Start: Peptide Insoluble in Initial Mobile Phase test_solvents Test solubility in strong organic solvents (DMSO, DMF, Isopropanol) start->test_solvents dissolved Peptide Dissolves test_solvents->dissolved Success not_dissolved Peptide Remains Insoluble test_solvents->not_dissolved Failure min_volume Dissolve in minimum volume of the effective solvent dissolved->min_volume stronger_solvents Try aggressive solvents (neat Formic Acid, TFE) not_dissolved->stronger_solvents dilute Slowly dilute with initial mobile phase (Buffer A) min_volume->dilute inject Centrifuge and inject sample dilute->inject stronger_solvents->dissolved alt_chrom Consider alternative chromatography (e.g., HILIC) or peptide modification stronger_solvents->alt_chrom Still Insoluble

Caption: Troubleshooting workflow for insoluble peptides.

Guide 2: Poor Chromatographic Performance

This guide outlines steps to take when you observe broad, tailing, or split peaks during RP-HPLC.

start Start: Poor Peak Shape (Broad, Tailing) increase_temp Increase column temperature (40-60 °C) start->increase_temp check_temp Improved? increase_temp->check_temp shallow_gradient Implement a shallower gradient check_temp->shallow_gradient No success Purification Optimized check_temp->success Yes check_gradient Improved? shallow_gradient->check_gradient change_column Switch to a less hydrophobic column (C8, C4, Phenyl) check_gradient->change_column No check_gradient->success Yes check_column Improved? change_column->check_column modify_mobile_phase Modify mobile phase (e.g., add n-propanol) check_column->modify_mobile_phase No check_column->success Yes modify_mobile_phase->success

Caption: Workflow for optimizing poor HPLC peak shape.

Experimental Protocols

Protocol 1: General RP-HPLC Purification of a this compound Peptide

This protocol provides a starting point for the purification of a hydrophobic peptide containing this compound.

Materials:

  • HPLC System: Preparative HPLC with a UV detector.

  • Column: C18 reversed-phase column (e.g., 10 µm particle size, 100 Å pore size). For highly hydrophobic peptides, a C8 or C4 column may be more suitable.[6]

  • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

  • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

  • Sample Solvents: DMSO, DMF, or isopropanol.

Methodology:

  • Sample Preparation:

    • Dissolve the crude lyophilized peptide in the minimum volume of a suitable organic solvent (e.g., DMSO).

    • Slowly dilute the sample with Mobile Phase A to a concentration suitable for injection, ensuring the peptide remains in solution. A final DMSO concentration below 10% is recommended if possible.

    • Centrifuge the sample at high speed (e.g., 14,000 rpm) for 5 minutes to remove any particulate matter.

  • Chromatography:

    • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.

    • Inject the prepared sample onto the column.

    • Run a linear gradient. A typical scouting gradient is from 5% to 95% Mobile Phase B over 30 minutes.

    • Based on the elution time from the scouting run, optimize the gradient to be shallower around the target peptide's retention time for better resolution (e.g., a 1% per minute increase in Mobile Phase B).[1]

    • Monitor the elution at 220 nm and 280 nm.

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the main peak.

    • Analyze the purity of the collected fractions by analytical HPLC-MS.

    • Pool the fractions with the desired purity and lyophilize to obtain the final product.

Data Presentation

Table 1: Troubleshooting Summary for RP-HPLC of Hydrophobic Peptides

Issue Potential Cause Recommended Solution(s) Reference(s)
No/Low Peptide Recovery Poor solubility; Irreversible adsorptionUse strong organic solvents (DMSO, DMF) for dissolution; Passivate HPLC system.[1][7]
Broad or Tailing Peaks Strong hydrophobic interactions; Aggregation on columnIncrease column temperature; Use a shallower gradient; Switch to a C8 or C4 column.[1][6]
High Backpressure Peptide precipitation; Column frit blockageEnsure complete sample solubility before injection; Centrifuge sample.[9]
Split Peaks On-column aggregation; Steric hindrance effectsLower the sample load; Increase column temperature; Modify mobile phase with n-propanol.[5][8]
Peptide Elutes in Void Sample solvent too strongDilute sample in a weaker solvent (initial mobile phase); Reduce organic solvent in sample.[10]

Table 2: Recommended Starting Conditions for RP-HPLC

Parameter Recommended Starting Condition Rationale
Stationary Phase C8 or C4Reduces strong hydrophobic interactions.[6]
Mobile Phase A 0.1% TFA in WaterStandard ion-pairing agent for good peak shape.[11]
Mobile Phase B 0.1% TFA in AcetonitrileCommon organic modifier.[11]
Column Temperature 40 - 60 °CImproves solubility and peak sharpness.[1]
Gradient Slope 0.5 - 1.0% B/minuteEnhances resolution of closely eluting impurities.[7]
Detection Wavelength 220 nmGeneral wavelength for peptide bonds.

References

Technical Support Center: Stability of Boc-Phe(2-Me)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Boc-Phe(2-Me)-OH during peptide synthesis. The information is presented in a practical question-and-answer format to directly address potential experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the primary stability concerns when using this compound in solid-phase peptide synthesis (SPPS)?

A1: The primary stability concerns when incorporating this compound into a peptide sequence via SPPS revolve around two main areas:

  • Steric Hindrance: The ortho-methyl group on the phenyl ring of this compound introduces significant steric bulk. This can lead to incomplete coupling reactions, resulting in deletion sequences in the final peptide. Longer coupling times, the use of more potent coupling reagents, or double coupling strategies may be necessary to achieve satisfactory incorporation.

  • Acid Sensitivity and Side Reactions during Deprotection: Like all Boc-protected amino acids, the Boc group of this compound is removed using a moderately strong acid, typically trifluoroacetic acid (TFA). During this step, the generated tert-butyl cation is a reactive electrophile that can lead to side reactions, particularly alkylation of sensitive residues like Tryptophan or Methionine. While the Boc group itself is generally stable to the coupling conditions, repeated exposure to TFA during the synthesis of a long peptide can lead to premature deprotection or other side reactions.

Q2: I am observing low coupling efficiency when using this compound. What steps can I take to improve it?

A2: Low coupling efficiency is a common issue with sterically hindered amino acids. To improve the incorporation of this compound, consider the following troubleshooting steps:

  • Optimize Coupling Reagents: Standard carbodiimide coupling reagents like DCC/HOBt may not be sufficient. Switch to more potent uronium/aminium or phosphonium salt-based reagents such as HBTU, HATU, or PyBOP, which are known to be more effective for difficult couplings.

  • Increase Equivalents and Concentration: Use a higher excess of this compound and the coupling reagents (e.g., 3-5 equivalents). Ensuring the highest possible concentration of the activated amino acid can also help drive the reaction to completion.

  • Extend Coupling Time: Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test remains positive, extend the reaction time. For particularly difficult couplings, reaction times of several hours may be necessary.

  • Perform a Double Coupling: After the initial coupling reaction, wash the resin and repeat the coupling step with a fresh solution of activated this compound.

  • Elevated Temperature: In some cases, performing the coupling at a slightly elevated temperature (e.g., 30-40°C) can improve efficiency. However, this should be done with caution as it can also increase the risk of racemization.

Q3: What are the potential side products related to the deprotection of this compound, and how can I minimize them?

A3: The primary side products during the TFA-mediated deprotection of the Boc group arise from the reactive tert-butyl cation. This cation can alkylate nucleophilic side chains of other amino acids in the peptide sequence.

  • Minimization Strategy: The most effective way to prevent these side reactions is to use a "scavenger" in the TFA deprotection solution. Scavengers are compounds that are more reactive towards the tert-butyl cation than the peptide residues. A common scavenger cocktail is a mixture of water, triisopropylsilane (TIS), and thioanisole.

Q4: Is racemization a significant concern for this compound during peptide synthesis?

A4: Racemization is a potential risk for any amino acid during the activation step of peptide coupling. For sterically hindered amino acids, the activation process can sometimes be slower, which might increase the window for epimerization, especially if strong bases and high temperatures are used.

  • Minimization Strategies:

    • Use coupling reagents known for low racemization potential, such as those incorporating HOAt or OxymaPure®.

    • Avoid excessive amounts of strong, non-hindered tertiary amine bases. Use a hindered base like diisopropylethylamine (DIEA).

    • Perform couplings at or below room temperature whenever possible.

    • Minimize the pre-activation time of the amino acid before adding it to the resin.

Quantitative Data Summary

While specific quantitative stability data for this compound is not extensively available in the peer-reviewed literature, the following table provides illustrative data based on general knowledge of Boc-amino acid stability and the behavior of sterically hindered residues. These values should be considered as estimates and may vary depending on the specific peptide sequence and reaction conditions.

ParameterConditionTypical Value/ObservationPotential Impact on this compound Stability
Boc Group Stability 20-50% TFA in DCM, 30 min>99% deprotectionStandard Boc lability is expected.
Neutral/Basic (e.g., DIEA in DMF)StableThe Boc group is stable during coupling.
Coupling Efficiency Standard (DCC/HOBt)50-80%Incomplete coupling is likely.
Potent (HATU/DIEA)>95%Significantly improved incorporation.
Racemization Standard Coupling<1% for most amino acidsPotentially higher for sterically hindered residues.
With Racemization Suppressants<0.1%Recommended for critical applications.
Side Product Formation TFA Deprotection (no scavengers)Variable (depends on sequence)Risk of tert-butylation of sensitive residues.
TFA Deprotection (with scavengers)Significantly reducedEssential for high purity of final peptide.

Experimental Protocols

Protocol 1: Optimized Coupling of this compound

This protocol outlines a method for the efficient incorporation of this compound into a growing peptide chain on a solid support.

  • Resin Preparation: Swell the resin (e.g., 100 mg, 0.5 mmol/g loading) in dichloromethane (DCM) for 30 minutes, followed by washing with dimethylformamide (DMF).

  • Previous Amino Acid Deprotection: Treat the resin with 20-50% TFA in DCM for 30 minutes to remove the Boc group of the preceding amino acid. Wash thoroughly with DCM and DMF.

  • Neutralization: Neutralize the resin with a solution of 5% DIEA in DMF for 5-10 minutes. Wash with DMF.

  • Activation and Coupling:

    • In a separate vessel, dissolve this compound (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in DMF.

    • Add DIEA (8 equivalents) to the activation mixture and allow it to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the neutralized resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature.

  • Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive, continue coupling for another 1-2 hours or perform a double coupling.

  • Washing: After complete coupling, wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

Protocol 2: Assessing the Stability of the this compound Residue to Repeated TFA Exposure

This protocol describes an HPLC-based method to quantify the stability of the this compound residue within a short model peptide during simulated multiple deprotection cycles.

  • Synthesis of a Model Peptide: Synthesize a short model peptide containing the this compound residue, for example, Ac-Gly-Phe(2-Me)-Ala-NH₂ on a Rink Amide resin. The N-terminus is acetylated to prevent degradation from that end.

  • Simulated Deprotection Cycles:

    • Divide the resin-bound peptide into several equal portions.

    • Expose each portion to a 20% TFA in DCM solution for 30 minutes to simulate one deprotection cycle.

    • After each simulated cycle, wash one portion of the resin thoroughly, cleave the peptide from the resin using a standard cleavage cocktail (e.g., TFA/TIS/Water 95:2.5:2.5), and precipitate with cold ether.

    • Subject the remaining portions to further simulated deprotection cycles.

  • HPLC Analysis:

    • Dissolve the cleaved and precipitated peptide from each cycle in a suitable solvent (e.g., 50% acetonitrile/water).

    • Analyze each sample by reverse-phase HPLC using a C18 column and a suitable gradient of acetonitrile in water with 0.1% TFA.

    • Monitor the chromatogram at a wavelength of 220 nm.

  • Data Analysis:

    • Identify the peak corresponding to the intact model peptide and any new peaks that may correspond to degradation products (e.g., the peptide with the Boc group removed from the Phe(2-Me) side chain, if applicable, though unlikely for the phenyl ring itself).

    • Quantify the peak area of the intact peptide at each cycle.

    • Calculate the percentage of the intact peptide remaining after each simulated deprotection cycle to assess the stability of the this compound residue under these conditions.

Visualizations

troubleshooting_workflow start Low Coupling Efficiency of This compound reagent Optimize Coupling Reagent (e.g., HATU, HBTU, PyBOP) start->reagent equivalents Increase Equivalents & Concentration start->equivalents time Extend Coupling Time start->time monitor Monitor with Kaiser Test reagent->monitor equivalents->monitor time->monitor double_coupling Perform Double Coupling double_coupling->monitor monitor->double_coupling Test Positive success Coupling Successful monitor->success Test Negative

Caption: Troubleshooting workflow for low coupling efficiency of this compound.

deprotection_pathway cluster_main Boc Deprotection with TFA cluster_side_reaction Side Reaction Pathway cluster_scavenger Scavenger Pathway Boc_Peptide Resin-Peptide-Phe(2-Me)(Boc) TFA + TFA Boc_Peptide->TFA Carbocation tert-Butyl Cation TFA->Carbocation Deprotected_Peptide Resin-Peptide-Phe(2-Me) + CO2 TFA->Deprotected_Peptide Sensitive_Residue Sensitive Residue (e.g., Trp, Met) Carbocation->Sensitive_Residue Scavenger Scavenger (e.g., TIS, Water) Carbocation->Scavenger Alkylated_Product Alkylated Side Product Sensitive_Residue->Alkylated_Product Trapped_Cation Trapped Cation Scavenger->Trapped_Cation

Caption: Potential pathways during TFA-mediated deprotection of this compound.

Validation & Comparative

Unlocking Enhanced Bioactivity: A Comparative Analysis of Peptides Incorporating Boc-Phe(2-Me)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of unnatural amino acids is a powerful tool to enhance the therapeutic potential of peptides. This guide provides a comparative overview of the biological activity of peptides containing the synthetic amino acid Boc-L-2-methylphenylalanine (Boc-Phe(2-Me)-OH) versus their native phenylalanine (Phe) counterparts. The inclusion of a methyl group on the phenyl ring of phenylalanine can significantly influence peptide conformation, stability, and receptor interactions, leading to improved biological activity.

While direct head-to-head comparative studies on a single peptide with and without the this compound modification are not extensively available in the public domain, valuable insights can be drawn from structure-activity relationship (SAR) studies on peptides where phenylalanine has been substituted with similar modified residues. These studies consistently demonstrate that such modifications can profoundly impact a peptide's pharmacological profile.

Enhanced Receptor Affinity and Selectivity in Opioid Peptides

The opioid peptide field provides compelling evidence for the impact of phenylalanine modification. In studies of endomorphin-2 (EM-2), a native opioid peptide with the sequence Tyr-Pro-Phe-Phe-NH2, modifications to the phenylalanine residues have been shown to alter receptor affinity and selectivity. For instance, the introduction of a 2',6'-dimethyltyrosine (Dmt) at the first position and a 2'-ethyl-6'-methylphenylalanine (Emp) at the third position resulted in a potent MOR/DOR agonist.[1] This highlights that methylation of the phenyl ring is a viable strategy for modulating the activity of opioid peptides. While not a direct comparison with Phe(2-Me), it strongly suggests that the steric and electronic effects of the methyl group in this compound could similarly influence receptor binding and signaling.

Potential for Increased Potency in Antimicrobial and Anticancer Peptides

The introduction of bulky, non-natural amino acids into antimicrobial peptides (AMPs) has been shown to enhance their activity. For example, tagging AMPs with β-naphthylalanine (Nal), which has a larger aromatic system than phenylalanine, resulted in increased antimicrobial potency. This suggests that the increased hydrophobicity and altered conformational properties imparted by such modifications can lead to more effective disruption of microbial membranes. Following this principle, the incorporation of this compound could similarly boost the antimicrobial efficacy of peptides.

In the realm of anticancer peptides (ACPs), the incorporation of D-phenylalanine has been shown to increase hydrophobicity and membrane affinity for cancer cells, which often possess distinct membrane compositions compared to healthy cells.[2] The 2-methyl group in this compound would further enhance this hydrophobicity, potentially leading to greater selectivity and potency of anticancer peptides.

Comparative Performance in Peptide Synthesis

ParameterBoc StrategyFmoc StrategyRationale
Crude Peptide Yield ~65%~80%Milder reaction conditions in Fmoc synthesis often lead to higher yields for modified peptides.
Crude Peptide Purity (by HPLC) ~55%~75%The milder deprotection steps in Fmoc-SPPS typically result in fewer side reactions and a cleaner crude product.
Final Purified Peptide Yield ~25%~40%Higher crude purity simplifies the purification process, leading to better recovery of the final peptide.
Final Peptide Purity (by HPLC) >98%>98%Both strategies are capable of producing high-purity peptides after appropriate purification.
Target Mass Confirmation (by MS) ConfirmedConfirmedMass spectrometry is essential to verify the correct synthesis of the target peptide.

Note: This data is illustrative and based on general trends observed in solid-phase peptide synthesis (SPPS) of modified peptides.

Experimental Protocols

Detailed experimental protocols are essential for the synthesis and evaluation of peptides containing this compound. Below are generalized methodologies for solid-phase peptide synthesis and a common biological assay.

Solid-Phase Peptide Synthesis (SPPS) using Boc Chemistry

This protocol outlines the manual synthesis of a model peptide incorporating this compound.

1. Resin Preparation:

  • Swell a suitable resin (e.g., Merrifield resin) in dichloromethane (DCM) for 30 minutes.

  • Wash the resin with DCM and then with N,N-dimethylformamide (DMF).

2. First Amino Acid Coupling:

  • Couple the C-terminal Boc-protected amino acid to the resin using a suitable coupling agent (e.g., DCC/HOBt or HBTU/DIEA) in DMF.

  • Monitor the reaction using a Kaiser test.

  • Wash the resin with DMF and DCM.

3. Peptide Chain Elongation (for each subsequent amino acid):

  • Deprotection: Remove the Boc protecting group using 50% trifluoroacetic acid (TFA) in DCM for 30 minutes.

  • Washing: Wash the resin with DCM, isopropanol, and then DMF.

  • Neutralization: Neutralize the resin with 10% diisopropylethylamine (DIEA) in DMF for 10 minutes.

  • Washing: Wash the resin with DMF and DCM.

  • Coupling: Couple the next Boc-protected amino acid (e.g., this compound) using a coupling agent in DMF.

  • Washing: Wash the resin with DMF and DCM.

4. Cleavage and Deprotection:

  • After the final coupling, wash the resin with DCM and dry it under vacuum.

  • Treat the resin with a cleavage cocktail (e.g., HF/anisole or TFMSA/TFA/thioanisole) to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitate the crude peptide in cold diethyl ether.

5. Purification and Analysis:

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Confirm the identity and purity of the peptide using mass spectrometry (MS) and analytical RP-HPLC.

Antimicrobial Activity Assay (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a peptide.

1. Preparation of Bacterial Inoculum:

  • Culture the bacterial strain overnight in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

2. Peptide Preparation:

  • Prepare a stock solution of the purified peptide in a suitable solvent (e.g., sterile water or DMSO).

  • Perform serial two-fold dilutions of the peptide in the broth medium in a 96-well microtiter plate.

3. Incubation:

  • Add the bacterial inoculum to each well of the microtiter plate.

  • Include positive (bacteria only) and negative (broth only) controls.

  • Incubate the plate at 37°C for 18-24 hours.

4. Determination of MIC:

  • The MIC is the lowest concentration of the peptide at which no visible bacterial growth is observed.

Visualizing the Synthesis Workflow

The following diagrams illustrate the general workflows for solid-phase peptide synthesis and a typical biological screening process.

SPPS_Workflow Resin Resin Swelling Coupling1 First Amino Acid Coupling Resin->Coupling1 Wash1 Washing Coupling1->Wash1 Deprotection Boc Deprotection Wash1->Deprotection Neutralization Neutralization Deprotection->Neutralization CouplingN Coupling of This compound Neutralization->CouplingN WashN Washing CouplingN->WashN Repeat Repeat Cycle WashN->Repeat for each amino acid Cleavage Cleavage from Resin WashN->Cleavage Final Cycle Repeat->Deprotection Purification Purification (HPLC) Cleavage->Purification Analysis Analysis (MS, HPLC) Purification->Analysis

Caption: General workflow for Boc-based solid-phase peptide synthesis.

Bioassay_Workflow cluster_peptides Test Articles Peptide Synthesized Peptide (with this compound) Assay Biological Assay (e.g., Receptor Binding, MIC) Peptide->Assay Alternative Alternative Peptide (with Phe) Alternative->Assay Data Quantitative Data Collection (e.g., Ki, IC50, MIC) Assay->Data Comparison Comparative Analysis Data->Comparison

References

Navigating Steric Hindrance in SPPS: A Comparative Guide to Phenylalanine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of peptides is paramount. Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique, yet challenges such as steric hindrance can significantly impact coupling efficiency and final peptide yield. Phenylalanine and its derivatives, common components of bioactive peptides, can present unique steric challenges depending on their side-chain substitutions. This guide provides an objective comparison of the steric hindrance posed by various phenylalanine derivatives in SPPS, supported by experimental strategies and data to facilitate informed decisions in your peptide synthesis endeavors.

The bulky nature of the phenylalanine side chain, especially when modified, can impede the approach of the activated amino acid to the N-terminal amine of the growing peptide chain on the solid support. This steric clash can lead to incomplete coupling reactions, resulting in deletion sequences and difficult purifications. The choice of coupling reagents and reaction conditions becomes critical to overcome this hurdle.

Comparative Analysis of Phenylalanine Derivatives

The degree of steric hindrance encountered during the coupling of phenylalanine derivatives in SPPS is directly related to the size and nature of the substituent on the phenyl ring. While comprehensive quantitative data comparing a wide array of derivatives in a single study is limited, a qualitative and semi-quantitative understanding can be derived from numerous studies focusing on specific modifications. The following table summarizes the expected impact of various substitutions on coupling efficiency and suggests appropriate coupling strategies.

Phenylalanine DerivativeMoietyExpected Steric HindranceRecommended Coupling ReagentsTypical Coupling TimeNotes
Fmoc-Phe-OH UnsubstitutedLow to ModerateHBTU, DIC/HOBt20-60 minGenerally considered a standard coupling.
Fmoc-Phe(4-F)-OH FluoroModerateHATU, HCTU, HBTU15-60 minThe small fluorine atom offers minimal steric bulk but can influence electronic properties. Standard potent coupling reagents are usually sufficient.[1][2][3]
Fmoc-Phe(4-Cl)-OH ChloroModerate to HighHATU, HCTU15-60 minChlorine is larger than fluorine, potentially leading to slightly reduced coupling efficiency in sterically demanding sequences.[3]
Fmoc-Phe(4-Br)-OH BromoHighHATU, HCTU, PyBOP30-120 minThe larger bromine atom can significantly impede coupling. More potent coupling reagents and potentially longer reaction times are recommended.[3]
Fmoc-Phe(4-Me)-OH MethylHighHATU, HCTU, PyBOP30-120 minThe methyl group adds significant bulk, requiring robust coupling conditions.
Fmoc-Phe(4-NO2)-OH NitroHighHATU, HCTU15-60 minThe nitro group is sterically demanding and electron-withdrawing, potentially affecting reactivity.
Fmoc-p-amino-Phe(Boc)-OH Boc-protected aminoVery HighHATU, COMU, PyBOP2-4 hoursThe bulky Boc protecting group on the side chain presents a significant steric challenge, often requiring extended coupling times and the most potent coupling reagents. Double coupling may be necessary.[4]

Key Coupling Reagents:

  • HATU: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate. A highly reactive uronium salt suitable for hindered couplings.[5]

  • HBTU: N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate. A reliable and cost-effective reagent for standard couplings.[5]

  • HCTU: O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate. A more reactive analogue of HBTU.[5]

  • PyBOP: (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate. A phosphonium salt-based reagent known for its high efficiency and low racemization.[5]

  • DIC/HOBt: N,N'-Diisopropylcarbodiimide/Hydroxybenzotriazole. A classic carbodiimide-based activation method.[5]

  • COMU: (1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate. A third-generation uronium salt with high reactivity.

Experimental Protocols

Monitoring the completion of coupling reactions is crucial when dealing with sterically hindered amino acids. The Kaiser test is a widely used qualitative method to detect free primary amines on the resin. A negative result (yellow beads) indicates a complete coupling, while a positive result (blue beads) signifies an incomplete reaction, necessitating a recoupling step.

Kaiser Test Protocol for Monitoring Coupling Completion

This protocol provides a qualitative assessment of free primary amines on the solid support.

Reagents:

  • Reagent A: Dissolve 16.5 mg of KCN in 25 mL of deionized water. Dilute 1.0 mL of this solution with 49 mL of pyridine. Store in a dark, well-sealed glass bottle at 4°C. Stable for up to 2 weeks.[6][7]

  • Reagent B: Dissolve 1.0 g of ninhydrin in 20 mL of n-butanol. Store in a dark glass bottle at 4°C. Stable for up to 2 months.[6][7]

  • Reagent C: Dissolve 40 g of phenol in 20 mL of n-butanol. Store in a dark glass bottle at room temperature. Stable for up to 6 months.[6][7]

Procedure:

  • Transfer a small sample of resin beads (10-15 beads) to a small test tube.

  • Add 2-3 drops of Reagent A, 2-3 drops of Reagent B, and 2-3 drops of Reagent C to the test tube.[7]

  • Heat the test tube at 110°C for 5 minutes.[7]

  • Observe the color of the beads and the solution.

    • Intense blue solution and beads: Incomplete coupling. A recoupling step is required.[8]

    • Colorless or faint yellow solution and beads: Complete coupling. Proceed to the next deprotection step.[8]

Safety Precaution: Potassium cyanide (KCN) is highly toxic. Handle with extreme care in a well-ventilated fume hood and use appropriate personal protective equipment (PPE).[6]

Visualizing the Impact of Steric Hindrance in SPPS

To better understand the logical relationships and workflows involved, the following diagrams have been generated.

SPPS_Workflow cluster_cycle SPPS Cycle cluster_hindrance Factors Affecting Coupling Deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) Washing1 Washing Deprotection->Washing1 Coupling Amino Acid Coupling Washing1->Coupling Washing2 Washing Coupling->Washing2 Monitoring Monitoring (e.g., Kaiser Test) Washing2->Monitoring Monitoring->Deprotection Repeat Cycle Final_Cleavage Final Cleavage & Deprotection Monitoring->Final_Cleavage Synthesis Complete Resin Resin-Bound Peptide Steric_Hindrance Steric Hindrance of Derivative Steric_Hindrance->Coupling Coupling_Reagent Coupling Reagent Potency Coupling_Reagent->Coupling Reaction_Time Reaction Time & Temperature Reaction_Time->Coupling

Caption: General workflow of an SPPS cycle and key factors influencing the coupling step.

Steric_Hindrance_Decision_Tree Start Select Phenylalanine Derivative Low_Hindrance Low to Moderate Hindrance (e.g., Phe, Phe(4-F)) Start->Low_Hindrance High_Hindrance High to Very High Hindrance (e.g., Phe(4-Br), p-amino-Phe(Boc)) Start->High_Hindrance Standard_Coupling Standard Coupling (e.g., HBTU, DIC/HOBt) Standard Time Low_Hindrance->Standard_Coupling Potent_Coupling Potent Coupling (e.g., HATU, PyBOP) Extended Time Consider Double Coupling High_Hindrance->Potent_Coupling

References

Validating Boc-Phe(2-Me)-OH Incorporation: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful incorporation of unnatural amino acids like Boc-Phe(2-Me)-OH is a critical step in the synthesis of novel peptides and therapeutics. Rigorous analytical validation is paramount to ensure the identity, purity, and structural integrity of the final product. This guide provides an objective comparison of key analytical techniques for validating the incorporation of this compound, complete with experimental protocols and comparative data to inform your selection of the most suitable validation strategy.

This guide will delve into the principles, data interpretation, and experimental workflows of four primary analytical techniques: Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Chiral High-Performance Liquid Chromatography (Chiral HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy.

Comparative Analysis of Analytical Techniques

The choice of analytical method for validating this compound incorporation depends on the specific information required, from confirmation of mass to detailed structural elucidation and enantiomeric purity. The following table summarizes the key features and performance of each technique.

FeatureMass Spectrometry (MS)Nuclear Magnetic Resonance (NMR)Chiral High-Performance Liquid Chromatography (Chiral HPLC)Fourier-Transform Infrared (FTIR) Spectroscopy
Primary Information Molecular weight confirmation, sequence verification, and identification of impurities.Detailed atomic-level structural information, confirmation of covalent bonds, and conformational analysis.Determination of enantiomeric purity and separation of stereoisomers.Information on the secondary structure of the peptide backbone (e.g., α-helix, β-sheet).
Sample Requirement Low (picomole to femtomole range).High (milligram range).Low to moderate (microgram to milligram range).Low to moderate (microgram to milligram range).
Throughput High.Low.High.High.
Destructive Yes (sample is consumed).No (sample can be recovered).No (sample can be recovered).No (sample can be recovered).
Key Advantage High sensitivity and specificity for mass determination.Provides unambiguous structural information.Gold standard for assessing enantiomeric purity.Provides information on the overall peptide conformation.
Limitation Does not typically distinguish between isomers with the same mass.Lower sensitivity and requires pure samples.Does not provide structural information beyond stereochemistry.Provides low-resolution structural information.

In-Depth Analysis and Experimental Protocols

Mass Spectrometry (MS) for Confirmation of Incorporation and Sequence

Mass spectrometry is an indispensable tool for confirming the successful incorporation of this compound by verifying the molecular weight of the resulting peptide. Tandem mass spectrometry (MS/MS) further enables sequence confirmation through fragmentation analysis.

Expected Mass Spectrometric Data:

The incorporation of this compound will result in a specific mass shift in the peptide. The monoisotopic mass of the this compound residue is 279.1471 Da. During MS analysis, particularly with electrospray ionization (ESI), the Boc group is often labile and can be lost. This results in a characteristic neutral loss of 100.0528 Da (C5H8O2) or 56.0626 Da (isobutylene, C4H8).

ParameterExpected Value/Observation
Expected [M+H]⁺ of Peptide Theoretical mass of peptide + mass of this compound residue.
Key MS/MS Fragment Ions A series of b- and y-ions confirming the peptide sequence.
Characteristic Neutral Loss Prominent neutral loss of 100 Da or 56 Da from the precursor ion corresponding to the Boc group.

Experimental Protocol: LC-MS/MS Analysis

  • Sample Preparation:

    • Dissolve the purified peptide containing this compound in a suitable solvent, such as 50% acetonitrile/water with 0.1% formic acid, to a final concentration of approximately 1 µg/mL.

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% mobile phase B over 15-30 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

    • MS1 Scan Range: m/z 300-2000.

    • MS/MS Analysis: Data-dependent acquisition (DDA) to select the most abundant precursor ions for fragmentation using collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).

Workflow for Mass Spectrometry Validation

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Peptide Peptide with this compound Dissolution Dissolve in 50% ACN/H2O + 0.1% Formic Acid Peptide->Dissolution LC Reversed-Phase HPLC (C18 Column) Dissolution->LC ESI Electrospray Ionization (Positive Mode) LC->ESI MS1 MS1 Scan (Precursor Ion Detection) ESI->MS1 MS2 MS/MS Fragmentation (CID/HCD) MS1->MS2 Analysis Confirm Molecular Weight & Sequence via b/y ions & Neutral Loss of Boc MS2->Analysis

Caption: Workflow for LC-MS/MS validation of this compound incorporation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy provides detailed information about the chemical environment of each atom in the peptide, offering unambiguous confirmation of the incorporation and structure of the this compound residue. Both 1H and 13C NMR are valuable.

Expected NMR Chemical Shifts:

The chemical shifts of the protons and carbons of the this compound residue will be characteristic. The following are estimated chemical shifts based on similar compounds. Actual values may vary depending on the solvent and the surrounding amino acid sequence.

NucleusAtomExpected Chemical Shift (ppm)
¹H Boc (t-butyl)~1.4
Methyl (on phenyl ring)~2.3
Aromatic protons7.0 - 7.3
α-CH4.3 - 4.6
β-CH₂2.9 - 3.2
¹³C Boc (quaternary C)~80
Boc (methyl C)~28
Methyl (on phenyl ring)~19
Aromatic carbons125 - 140
α-C~55
β-C~38
Carbonyl (C=O)~175

Experimental Protocol: 1D and 2D NMR

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified peptide in 0.5 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O).

  • NMR Spectroscopy:

    • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Experiments:

      • 1D ¹H NMR: To identify the presence of characteristic proton signals.

      • 1D ¹³C NMR: To identify the presence of characteristic carbon signals.

      • 2D COSY (Correlation Spectroscopy): To establish proton-proton coupling networks within the this compound residue.

      • 2D HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.

Logical Flow for NMR-Based Validation

Start Purified Peptide NMR_Acq Acquire 1D/2D NMR Spectra (¹H, ¹³C, COSY, HSQC) Start->NMR_Acq Signal_ID Identify Characteristic Signals: - Boc protons (~1.4 ppm) - Aromatic protons (7.0-7.3 ppm) - Methyl protons (~2.3 ppm) NMR_Acq->Signal_ID Correlation Establish Correlations: - COSY: Connect α-H to β-H₂ - HSQC: Link protons to carbons Signal_ID->Correlation Confirmation Confirm Covalent Structure of this compound Correlation->Confirmation

Caption: Logical workflow for confirming this compound incorporation using NMR.

Chiral High-Performance Liquid Chromatography (Chiral HPLC) for Enantiomeric Purity

Chiral HPLC is the definitive method for determining the enantiomeric purity of the incorporated this compound. This is crucial as the biological activity of peptides is often stereospecific.

Expected Chromatographic Data:

A successful chiral separation will show two distinct peaks corresponding to the L- and D-enantiomers of the peptide. The relative area of these peaks can be used to calculate the enantiomeric excess (ee).

ParameterExpected Outcome
Resolution (Rs) > 1.5 for baseline separation of enantiomers.
Enantiomeric Excess (ee%) Calculated from the peak areas of the two enantiomers.

Experimental Protocol: Chiral HPLC

  • Sample Preparation:

    • Dissolve the peptide in the mobile phase to a concentration of approximately 1 mg/mL.

  • Chiral HPLC:

    • Column: A suitable chiral stationary phase (CSP), such as a polysaccharide-based column (e.g., Chiralpak IA, IB, or IC) or a macrocyclic antibiotic-based column (e.g., Chirobiotic T).

    • Mobile Phase: A mixture of hexane and a polar organic solvent like isopropanol or ethanol, often with a small amount of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) to improve peak shape. A typical starting condition could be Hexane:Isopropanol (90:10 v/v) with 0.1% TFA.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a wavelength where the peptide absorbs (e.g., 220 nm or 254 nm).

    • Column Temperature: 25 °C.

Workflow for Chiral HPLC Analysis

Peptide_Sample Peptide Sample Injection Inject onto Chiral HPLC Peptide_Sample->Injection Separation Separation on Chiral Stationary Phase Injection->Separation Detection UV Detection Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Analysis Calculate Enantiomeric Excess from Peak Areas Chromatogram->Analysis Result Enantiomeric Purity Confirmed Analysis->Result

Caption: Experimental workflow for determining the enantiomeric purity of this compound in a peptide.

Fourier-Transform Infrared (FTIR) Spectroscopy for Secondary Structure Analysis

FTIR spectroscopy provides information about the secondary structure of the peptide backbone. While it does not directly confirm the incorporation of this compound, it can reveal if the modification has induced any significant conformational changes in the peptide.

Expected FTIR Data:

The amide I band (1600-1700 cm⁻¹) is particularly sensitive to the peptide's secondary structure.

Secondary StructureAmide I Band Position (cm⁻¹)
α-Helix1650 - 1658
β-Sheet1620 - 1640 and 1680 - 1700
Random Coil1640 - 1650
β-Turn1660 - 1680

Experimental Protocol: FTIR Spectroscopy

  • Sample Preparation:

    • The peptide can be analyzed as a solid film (by drying a solution on an IR-transparent window like CaF₂) or in solution (using a cell with a short path length). For solid samples, co-lyophilize the peptide with KBr and press into a pellet.

  • FTIR Spectroscopy:

    • Instrument: A Fourier-Transform Infrared Spectrometer.

    • Measurement: Acquire the spectrum in the mid-infrared range (4000-400 cm⁻¹).

    • Data Analysis: Analyze the position and deconvolution of the amide I band to estimate the percentages of different secondary structures.

Signaling Pathway of Structural Information from FTIR

Peptide Peptide with This compound IR_Beam Infrared Radiation Vibrational_Excitation Vibrational Excitation of Amide Bonds IR_Beam->Vibrational_Excitation Interaction FTIR_Spectrum FTIR Spectrum (Amide I Band) Vibrational_Excitation->FTIR_Spectrum Detection Secondary_Structure Secondary Structure (α-helix, β-sheet, etc.) FTIR_Spectrum->Secondary_Structure Analysis

Caption: Conceptual pathway of obtaining secondary structure information via FTIR.

Conclusion

A multi-faceted analytical approach is essential for the comprehensive validation of this compound incorporation into synthetic peptides. Mass spectrometry provides the initial and crucial confirmation of successful incorporation and correct sequence. NMR spectroscopy offers the most detailed structural verification. Chiral HPLC is indispensable for ensuring the correct stereochemistry, which is often critical for biological activity. Finally, FTIR spectroscopy can provide valuable insights into the impact of the unnatural amino acid on the peptide's overall conformation. By employing a combination of these powerful analytical techniques, researchers can ensure the quality and integrity of their novel peptide constructs, paving the way for successful downstream applications in drug discovery and development.

Navigating the Isomeric Maze: A Comparative Guide to Mass Spectrometry Analysis of Peptides with 2-Methylphenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the site-specific incorporation of non-canonical amino acids such as 2-methylphenylalanine into peptides offers a powerful tool for modulating structure and function. However, the subtle difference in the methyl group position on the phenyl ring presents a significant analytical challenge. This guide provides a comprehensive comparison of the mass spectrometric behavior of peptides containing 2-methylphenylalanine versus its isomers and the canonical phenylalanine, supported by experimental protocols and data interpretation strategies.

The introduction of a methyl group on the phenyl ring of phenylalanine creates three positional isomers: 2-methylphenylalanine (ortho), 3-methylphenylalanine (meta), and 4-methylphenylalanine (para). While these isomers have identical molecular weights, their distinct structures can lead to differences in chromatographic retention and, crucially, in their fragmentation patterns during tandem mass spectrometry (MS/MS). Understanding these differences is paramount for unambiguous identification and characterization.

Unraveling Fragmentation Patterns: A Comparative Analysis

The primary method for peptide sequencing and modification localization is tandem mass spectrometry, where precursor peptide ions are fragmented to produce a series of characteristic product ions. The most common fragmentation techniques are Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD), which typically cleave the peptide backbone to generate b- and y-type ions.

The presence and position of the methyl group on the phenylalanine ring can influence the fragmentation process. While the fundamental backbone fragmentation pathways remain similar, the steric hindrance and electronic effects of the methyl group can alter the relative abundance of certain fragment ions and potentially open up unique fragmentation channels in the side chain.

Key Distinguishing Features in MS/MS Spectra:
  • Backbone Fragmentation (b- and y-ions): The core b- and y-ion series, which reveal the peptide sequence, will be present for all isomers. However, the relative intensities of these ions, particularly those flanking the modified residue, may differ.

  • Immonium Ions: Phenylalanine-containing peptides typically produce a characteristic immonium ion at m/z 120.08. Peptides with methylphenylalanine will exhibit an immonium ion with a mass shift corresponding to the addition of a methyl group (approximately m/z 134.10). Subtle differences in the stability of the immonium ions between the isomers might lead to variations in their relative abundance.

  • Side-Chain Fragmentation: The key to differentiating the isomers lies in the fragmentation of the methylphenylalanine side chain itself. The position of the methyl group can influence the stability of the benzyl cation and related fragment ions. For example, ortho-substitution may lead to unique fragmentation pathways due to steric interactions.

Quantitative Comparison of Representative Fragment Ions

The following table presents a hypothetical yet representative comparison of the relative abundances of key fragment ions for a model peptide containing phenylalanine and its methylated isomers. Actual relative abundances will vary depending on the peptide sequence, charge state, and instrument conditions.

Fragment Ion TypePhenylalanine (Phe)2-Methyl-Phe3-Methyl-Phe4-Methyl-PheNotes
Immonium Ion +++++++++++The m/z will be shifted for the methylated versions. The ortho-isomer may show slightly lower intensity due to steric effects.
[M+H - Benzene] ++++Loss of the phenyl portion of the side chain.
[M+H - Toluene] N/A++++++Characteristic neutral loss for methylphenylalanine isomers.
Unique Side-Chain Fragments N/AHypothesized unique fragments due to ortho-positionFewer unique fragments expectedFewer unique fragments expectedThe ortho-isomer is most likely to produce unique fragments due to potential cyclization or rearrangement reactions involving the methyl group.
b- and y-ions ++++++++++++++++The overall sequence coverage should be comparable, but relative intensities of ions near the modification site may vary.

(Relative abundance is denoted qualitatively: ++++ high, +++ medium, ++ low, + very low, N/A not applicable)

Experimental Protocols

A robust and optimized experimental protocol is crucial for the successful analysis of peptides containing 2-methylphenylalanine. The following provides a detailed methodology for LC-MS/MS analysis.

Sample Preparation: In-Solution Tryptic Digestion
  • Denaturation and Reduction:

    • Resuspend the protein sample (e.g., 100 µg) in 100 µL of 8 M urea in 50 mM Tris-HCl, pH 8.0.

    • Add dithiothreitol (DTT) to a final concentration of 10 mM.

    • Incubate at 37°C for 1 hour.

  • Alkylation:

    • Add iodoacetamide to a final concentration of 20 mM.

    • Incubate in the dark at room temperature for 45 minutes.

  • Digestion:

    • Dilute the sample 4-fold with 50 mM Tris-HCl, pH 8.0, to reduce the urea concentration to 2 M.

    • Add sequencing-grade modified trypsin at a 1:50 (trypsin:protein) ratio.

    • Incubate overnight at 37°C.

  • Quenching and Desalting:

    • Acidify the reaction with formic acid to a final concentration of 0.1% to stop the digestion.

    • Desalt the peptide mixture using a C18 StageTip or equivalent solid-phase extraction method.

    • Elute the peptides with 50% acetonitrile, 0.1% formic acid.

    • Dry the eluted peptides in a vacuum centrifuge.

  • Reconstitution:

    • Reconstitute the dried peptides in 2% acetonitrile, 0.1% formic acid for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap or Q-TOF, coupled to a nano-liquid chromatography system is recommended for accurate mass measurements and sensitive detection.

  • Chromatographic Separation:

    • Column: C18 reversed-phase column (e.g., 75 µm i.d. x 15 cm, 2 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A shallow gradient is often beneficial for separating isomeric peptides. For example, a 60-minute gradient from 2% to 40% Mobile Phase B. The separation of peptides with isomeric methylphenylalanines can be challenging, and optimization of the gradient is crucial.[1]

  • Mass Spectrometry Parameters:

    • Ionization Mode: Positive electrospray ionization (ESI).

    • Full Scan (MS1):

      • Resolution: 60,000 - 120,000.

      • Scan Range: m/z 350 - 1500.

    • Tandem Scan (MS/MS):

      • Data-Dependent Acquisition (DDA) of the top 10-20 most intense precursor ions.

      • Fragmentation: HCD or CID with normalized collision energy of 28-32%. Stepped collision energy can also be beneficial.

      • Resolution: 15,000 - 30,000.

      • Isolation Window: m/z 1.2 - 2.0.

Data Analysis and Interpretation

The analysis of MS/MS data for peptides containing 2-methylphenylalanine requires careful consideration of the mass shift and potential unique fragmentation patterns.

  • Database Searching: Use a standard search algorithm (e.g., Mascot, Sequest, MaxQuant) with the following considerations:

    • Variable Modification: Define a variable modification for phenylalanine corresponding to the mass difference of a methyl group (+14.01565 Da).

    • Fragment Ion Tolerance: A narrow mass tolerance (e.g., 10-20 ppm) should be used for high-resolution data.

  • Manual Validation: Manually inspect the MS/MS spectra of identified peptides to confirm the presence of the expected b- and y-ion series and to look for any unique fragment ions that could confirm the identity of the 2-methylphenylalanine isomer. Pay close attention to the region of the spectrum where side-chain fragments would be expected.

Visualizing the Workflow

The following diagrams illustrate the experimental workflow and the logical process for analyzing peptides with 2-methylphenylalanine.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation denaturation Denaturation & Reduction alkylation Alkylation denaturation->alkylation digestion Tryptic Digestion alkylation->digestion desalting Desalting digestion->desalting lc_separation LC Separation desalting->lc_separation Inject ms1_scan MS1 Full Scan lc_separation->ms1_scan ms2_scan MS/MS Fragmentation ms1_scan->ms2_scan database_search Database Search ms2_scan->database_search Acquire Spectra manual_validation Manual Validation database_search->manual_validation

Fig 1. Experimental workflow for the analysis of peptides with 2-methylphenylalanine.

logical_relationship start Peptide with Methyl-Phe Isomer lcms LC-MS/MS Analysis start->lcms retention_time Different Retention Time? lcms->retention_time msms_spectra Different MS/MS Spectra? retention_time->msms_spectra Yes retention_time->msms_spectra No isomer_identified Isomer Identified msms_spectra->isomer_identified Yes further_analysis Further Analysis Required (e.g., Ion Mobility) msms_spectra->further_analysis No

References

Navigating the Purification of Peptides Containing Boc-Phe(2-Me)-OH: A Comparative Guide to HPLC Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purification of synthetic peptides is a critical step to ensure the purity and efficacy of the final product. The incorporation of sterically hindered amino acids, such as Boc-L-2-methylphenylalanine (Boc-Phe(2-Me)-OH), presents unique challenges in downstream processing. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) methodologies, supported by experimental principles, to effectively purify these complex peptides.

The presence of the tert-butyloxycarbonyl (Boc) protecting group and the 2-methyl substitution on the phenylalanine ring increases the hydrophobicity and steric bulk of the peptide. This necessitates careful optimization of HPLC parameters to achieve high purity and yield. The standard method for peptide purification is reversed-phase high-performance liquid chromatography (RP-HPLC), which separates molecules based on their hydrophobicity.[1]

Comparative Analysis of HPLC Columns

The choice of stationary phase is paramount for the successful separation of peptides containing this compound. The most common stationary phases for peptide purification are C18, C8, and Phenyl-Hexyl bonded silica gels. Given the hydrophobic nature of this compound, a comparison between C18 and Phenyl-Hexyl columns is particularly relevant. C18 columns are known for their high hydrophobicity and retention, while Phenyl-Hexyl columns offer alternative selectivity due to pi-pi interactions with the aromatic rings of the peptides.

FeatureBIOshell™ A160 Peptide C18BIOshell™ A160 Peptide Phenyl-HexylRationale for this compound Peptides
Stationary Phase Octadecyl (C18) bonded silicaPhenyl-Hexyl bonded silicaThe C18 phase provides strong hydrophobic interactions, which are beneficial for retaining the highly hydrophobic this compound containing peptide. The Phenyl-Hexyl phase offers alternative selectivity through pi-pi stacking interactions with the phenyl ring of the modified phenylalanine.
Expected Retention HighModerateThe increased hydrophobicity from the Boc group and the 2-methyl group will likely lead to strong retention on a C18 column, potentially requiring a higher concentration of organic solvent for elution. The Phenyl-Hexyl column may offer a more moderate retention, which could be advantageous in preventing peak broadening.
Selectivity Primarily based on hydrophobicityMixed-mode (hydrophobic and pi-pi interactions)The unique pi-pi interactions of the Phenyl-Hexyl column can provide different elution orders and better separation of closely related impurities, especially those with aromatic moieties.
Peak Shape Generally sharp for peptidesCan be sharper for aromatic compoundsFor peptides containing aromatic residues like Phe(2-Me), the Phenyl-Hexyl column may yield sharper peaks due to the specific interactions.
Typical Purity HighHighBoth columns are capable of providing high purity, but the optimal choice will depend on the specific impurity profile of the crude peptide.
Typical Yield GoodGoodYield is often dependent on the number of purification runs and the resolution from impurities. A column providing better resolution will generally lead to a higher yield of the pure fraction.

Experimental Protocols

A generalized protocol for the purification of a this compound containing peptide using RP-HPLC is provided below. This protocol should be optimized based on the specific characteristics of the peptide.

1. Sample Preparation:

  • Following solid-phase peptide synthesis (SPPS) and cleavage from the resin, the crude peptide is precipitated, typically with cold diethyl ether.[2]

  • The precipitated peptide is then dissolved in a minimal amount of a strong solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and then diluted with the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA) to ensure solubility and compatibility with the HPLC system.

2. HPLC Conditions:

  • Columns: BIOshell™ A160 Peptide C18, 2.7 µm, 160 Å, 4.6 x 150 mm or BIOshell™ A160 Peptide Phenyl-Hexyl, 2.7 µm, 160 Å, 4.6 x 150 mm.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient: A typical starting point is a linear gradient from 5% to 95% Mobile Phase B over 30-60 minutes. For highly hydrophobic peptides like those containing this compound, a shallower gradient or a higher starting percentage of Mobile Phase B may be necessary.

  • Flow Rate: 1.0 mL/min for an analytical scale column (4.6 mm ID).

  • Detection: UV absorbance at 210-220 nm is standard for detecting the peptide backbone.[1] If the peptide contains other chromophores, additional wavelengths may be monitored.

  • Column Temperature: Elevated temperatures (e.g., 40-60 °C) can improve peak shape and reduce viscosity, but the stability of the peptide at higher temperatures should be considered.

3. Fraction Collection and Analysis:

  • Fractions are collected across the elution profile of the main peak.

  • The purity of each fraction is then assessed by analytical HPLC and mass spectrometry to confirm the identity of the desired peptide.

  • Fractions with the desired purity are pooled and lyophilized to obtain the final product.

Visualizing the Workflow and Logic

To aid in understanding the purification process and decision-making, the following diagrams illustrate the experimental workflow and the logic for column selection.

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification sp_synthesis Solid-Phase Peptide Synthesis cleavage Cleavage from Resin sp_synthesis->cleavage precipitation Precipitation of Crude Peptide cleavage->precipitation dissolution Dissolution in Mobile Phase A precipitation->dissolution hplc_injection Injection onto HPLC Column dissolution->hplc_injection gradient_elution Gradient Elution hplc_injection->gradient_elution uv_detection UV Detection (210-220 nm) gradient_elution->uv_detection fraction_collection Fraction Collection uv_detection->fraction_collection purity_analysis Purity Analysis (Analytical HPLC/MS) fraction_collection->purity_analysis pooling Pooling of Pure Fractions purity_analysis->pooling lyophilization Lyophilization pooling->lyophilization final_product Final Purified Peptide lyophilization->final_product

Caption: Experimental workflow for the HPLC purification of synthetic peptides.

Column_Selection_Logic start Crude Peptide with this compound hydrophobicity Assess Hydrophobicity and Impurity Profile start->hydrophobicity c18_column Use C18 Column for High Retention hydrophobicity->c18_column High Hydrophobicity phenyl_column Use Phenyl-Hexyl Column for Alternative Selectivity hydrophobicity->phenyl_column Aromatic Impurities or Poor Resolution on C18 optimization Optimize Gradient and Mobile Phase c18_column->optimization phenyl_column->optimization purity_check Achieved Desired Purity? optimization->purity_check purity_check->hydrophobicity No, Re-evaluate Column/Method end Purified Peptide purity_check->end Yes

Caption: Logical workflow for selecting an appropriate HPLC column.

Conclusion

The purification of peptides containing the sterically hindered and hydrophobic this compound residue requires a systematic approach to HPLC method development. While a C18 column is a robust starting point due to its strong retentive properties, a Phenyl-Hexyl column should be considered as a valuable alternative for optimizing selectivity, particularly when dealing with aromatic impurities or challenging separations. By carefully selecting the column and optimizing the mobile phase gradient, researchers can achieve high purity and yield of these complex peptides, which is essential for their application in research and drug development.

References

A Comparative Analysis of Boc-Protected Amino Acids in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of various tert-butyloxycarbonyl (Boc)-protected amino acids, essential building blocks in solid-phase peptide synthesis (SPPS). The selection of appropriately protected amino acids is critical for the successful synthesis of peptides, impacting coupling efficiency, deprotection rates, and the prevalence of side reactions. This document offers a comprehensive overview of the performance of different Boc-amino acids, supported by experimental data and detailed protocols to inform strategic decisions in peptide synthesis.

Core Principles of Boc-Protected Amino Acids in SPPS

The Boc group is a widely used protecting group for the α-amino function of amino acids in peptide synthesis.[1] Its key characteristic is its lability under acidic conditions, typically using trifluoroacetic acid (TFA), while remaining stable to a wide range of other reagents. This allows for the selective deprotection of the N-terminus of a growing peptide chain, enabling the stepwise addition of subsequent amino acids.[2] In contrast, side-chain protecting groups are generally benzyl-based and require a much stronger acid, such as hydrofluoric acid (HF), for their removal during the final cleavage step.[3]

Performance Comparison of Boc-Protected Amino Acids

The performance of individual Boc-amino acids in SPPS can be influenced by several factors, including the nature of the amino acid side chain, steric hindrance, and solubility. While direct, side-by-side quantitative comparisons under identical conditions are not always available in published literature, performance trends can be extrapolated from studies on "difficult" peptide sequences and the general behavior of different amino acid classes.[4]

Physical and Chemical Properties

The physical properties of Boc-protected amino acids, such as molecular weight, melting point, and solubility, are crucial for their handling and performance in synthesis.

Boc-Amino AcidMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Solubility in Common Solvents
Boc-Gly-OH C₇H₁₃NO₄175.1886-89Soluble in DMF, DCM, Methanol
Boc-Ala-OH C₈H₁₅NO₄189.2179-83Soluble in DMF, DCM, Methanol
Boc-Val-OH C₁₀H₁₉NO₄217.2677-80Soluble in DMF, DCM
Boc-Leu-OH C₁₁H₂₁NO₄231.2975-78Soluble in DMF, DCM
Boc-Ile-OH C₁₁H₂₁NO₄231.2965-68Soluble in DMF, DCM
Boc-Phe-OH C₁₄H₁₉NO₄265.3185-87Soluble in Methanol, DCM, DMF, NMP[5]
Boc-Trp(For)-OH C₁₇H₂₀N₂O₅332.35100 (decomposition)Soluble in DMF
Boc-Trp(Boc)-OH C₂₁H₂₈N₂O₆404.46-Soluble in Methanol

Note: Solubility can vary depending on the specific batch, purity, and experimental conditions.

Coupling Efficiency

The efficiency of the coupling reaction is paramount for achieving high yields of the target peptide. Steric hindrance from the amino acid side chain can significantly impact coupling rates.

Amino Acid CategoryRepresentative Boc-Amino AcidsTypical Coupling EfficiencyKey Considerations
High Efficiency / Low Side Reactions Boc-Ala-OH, Boc-Gly-OH, Boc-Leu-OH, Boc-Phe-OH, Boc-Trp-OH>99%Minimal challenges under standard conditions.[4]
Sterically Hindered Boc-Ile-OH, Boc-Val-OH98-99%Slower reaction kinetics may necessitate extended coupling times or the use of more potent activating agents like HATU or HBTU.[4][6]
Side-Chain Reactive (Acylation) Boc-Ser(Bzl)-OH, Boc-Thr(Bzl)-OH98-99%Risk of O-acylation of the side-chain hydroxyl group. The use of side-chain protecting groups is crucial.[4]

Studies have shown that the most challenging carboxyl-reacting amino acids in Boc-SPPS include histidine, threonine, arginine, valine, and isoleucine.[7]

Deprotection Rates

The rate of Boc group removal is generally rapid with standard TFA concentrations. However, factors such as resin swelling and the specific amino acid can influence the efficiency of deprotection. Incomplete deprotection can lead to the formation of deletion sequences. A study comparing 55% TFA in DCM for 30 minutes versus 100% TFA for 5 minutes found that the former resulted in higher peptide purity, likely due to better resin swelling and more complete Boc removal.[8] The kinetics of Boc deprotection have been shown to have a second-order dependence on the acid concentration.[9]

Experimental Protocols

Standard Boc-SPPS Cycle

The following protocol outlines a standard manual cycle for solid-phase peptide synthesis using Boc-protected amino acids.

1. Resin Swelling:

  • Swell the appropriate resin (e.g., Merrifield for peptide acids, MBHA for peptide amides) in dichloromethane (DCM) for 30-60 minutes.[2]

2. Nα-Boc Deprotection:

  • Treat the swollen resin with a solution of 50% trifluoroacetic acid (TFA) in DCM.[2]

  • Perform a pre-wash by agitating the resin with the TFA/DCM solution for 5 minutes.[2]

  • Continue agitation for an additional 15-25 minutes to ensure complete deprotection.[2]

  • Wash the resin with DCM and then isopropanol (IPA) to remove residual TFA.[2]

3. Neutralization:

  • Neutralize the resulting trifluoroacetate salt on the resin by washing with a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DCM or DMF.[10]

4. Amino Acid Coupling:

  • In a separate vessel, pre-activate the Boc-protected amino acid (2-4 equivalents) with a coupling agent (e.g., HBTU/HOBt) in DMF.[2]

  • Add the activated amino acid solution to the neutralized resin.

  • Add DIEA (4-6 equivalents) to initiate the coupling reaction.[2]

  • Agitate the reaction mixture for 1-2 hours at room temperature.[2]

  • Monitor the reaction completion using the Kaiser (ninhydrin) test. A negative result indicates complete coupling.[2]

  • Wash the resin with DMF and DCM to remove excess reagents and byproducts.[2]

5. Repeat Cycle:

  • Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

6. Final Cleavage and Deprotection:

  • After the final coupling and Nα-Boc deprotection, wash the peptide-resin with DCM and dry it under vacuum.[2]

  • Treat the resin with a strong acid cocktail, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), containing scavengers (e.g., anisole, thioanisole) to cleave the peptide from the resin and remove side-chain protecting groups.[2] This step is typically carried out at 0°C for 1-2 hours.[2]

  • Precipitate the crude peptide with cold diethyl ether and collect it by filtration or centrifugation.[2]

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[2]

Mandatory Visualizations

Boc_SPPS_Workflow Resin Start with Resin Swell Swell Resin (DCM) Resin->Swell Deprotect Nα-Boc Deprotection (50% TFA in DCM) Swell->Deprotect Wash1 Wash (DCM, IPA) Deprotect->Wash1 Neutralize Neutralization (DIEA in DCM/DMF) Wash1->Neutralize Wash2 Wash (DMF) Neutralize->Wash2 Couple Couple next Boc-Amino Acid Wash2->Couple Wash3 Wash (DMF, DCM) Couple->Wash3 FinalAA Final Amino Acid? Wash3->FinalAA FinalAA->Deprotect No Cleavage Final Cleavage (e.g., HF) FinalAA->Cleavage Yes Purification Purification (RP-HPLC) Cleavage->Purification End Purified Peptide Purification->End

Caption: General workflow of a Boc-SPPS cycle.

Bradykinin_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Bradykinin Bradykinin B2R Bradykinin B2 Receptor (GPCR) Bradykinin->B2R Binds to Gq Gαq B2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ release from ER IP3->Ca_ER Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_ER->PKC Activates Cellular_Response Cellular Response (e.g., Inflammation, Pain) PKC->Cellular_Response Leads to

Caption: Simplified Bradykinin signaling pathway.[10][11]

Signaling Pathways of Peptides Synthesized via Boc-SPPS

Peptides synthesized using Boc-protected amino acids play crucial roles in various biological signaling pathways. A prominent example is Bradykinin , a nonapeptide that was one of the first biologically active peptides synthesized by Merrifield using the Boc-SPPS method.[12] Bradykinin is a key mediator of inflammation and pain.[11]

The Bradykinin signaling pathway is initiated by the binding of bradykinin to its B2 receptor, a G protein-coupled receptor (GPCR).[10][11] This binding activates the Gαq subunit, which in turn stimulates phospholipase C (PLC).[13] PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[14] IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG, along with the increased calcium levels, activates protein kinase C (PKC).[13] The activation of these downstream effectors leads to various cellular responses, including vasodilation, increased vascular permeability, and the sensation of pain.[11][15]

Another significant neuropeptide often synthesized via SPPS is Substance P . It is an 11-amino acid peptide involved in nociception, inflammation, and immune responses.[14][16] Substance P exerts its effects by binding to the neurokinin-1 receptor (NK1R), also a GPCR.[14] This interaction activates intracellular signaling cascades involving second messengers like IP3, DAG, and cyclic adenosine monophosphate (cAMP), ultimately modulating cellular activities such as cytokine production and ion channel function.[14][16]

Conclusion

The choice of Boc-protected amino acids is a critical determinant of the success of solid-phase peptide synthesis. While amino acids with small, non-polar side chains generally exhibit high coupling efficiencies, those with sterically hindered or reactive side chains require careful consideration of coupling reagents and reaction conditions. This guide provides a framework for understanding the comparative performance of different Boc-amino acids and offers detailed protocols to aid in the synthesis of high-quality peptides for research, diagnostics, and therapeutic development.

References

Safety Operating Guide

Proper Disposal of Boc-Phe(2-Me)-OH: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and peptide synthesis, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and maintaining environmental compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of N-(tert-Butoxycarbonyl)-2-methyl-L-phenylalanine (Boc-Phe(2-Me)-OH), treating it with the caution required for all laboratory chemicals.

Immediate Safety and Handling Protocols

Before beginning any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn to minimize exposure.

PPE CategorySpecificationRationale
Eye Protection Safety glasses with side-shields or gogglesProtects against accidental splashes or dust entering the eyes.[1][2]
Hand Protection Chemical-resistant gloves (e.g., nitrile)Prevents skin contact with the chemical.[1][2]
Body Protection Laboratory coatShields skin and clothing from potential contamination.[2]
Respiratory Protection NIOSH-approved respiratorRecommended if there is a risk of generating dust.[2]

Step-by-Step Disposal Plan

The primary approach for the disposal of this compound and its associated waste is to treat it as chemical waste. This ensures the highest level of safety and environmental responsibility. Do not dispose of this compound or its containers in the regular trash or down the drain without consulting your institution's Environmental Health and Safety (EHS) department.[3][4]

Experimental Protocol for Chemical Waste Segregation and Disposal:

  • Initial Assessment: Due to the limited specific safety data for this compound, treat it as a potentially hazardous substance.

  • Solid Waste Collection:

    • Collect all solid waste containing this compound, including any residual powder, contaminated weighing paper, and disposable labware (e.g., pipette tips), in a designated hazardous waste container.[5][6][7]

    • The container must be made of a compatible material, such as high-density polyethylene (HDPE), and be in good condition with a secure, leak-proof lid.[7]

    • For accidental spills, sweep up the solid material and place it into a suitable, closed container for disposal.[1][8] Avoid creating dust.[1][8]

  • Liquid Waste Collection:

    • Solutions containing this compound should be collected in a designated hazardous waste container for liquid chemical waste.

    • Ensure that incompatible waste streams are not mixed. For instance, acidic and basic solutions should be stored in separate containers.[7]

  • Container Labeling:

    • Clearly label the waste container with "Hazardous Waste" (or as directed by your institution's EHS).[3][7]

    • The label must include the full chemical name: "this compound" and any other chemical constituents of the waste mixture. Abbreviations are not permitted.[3]

    • Include the date of waste generation and the principal investigator's name and contact information.[3]

  • Storage:

    • Store the sealed and labeled hazardous waste containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.[9]

    • The SAA should be well-ventilated, and incompatible wastes must be segregated to prevent accidental reactions.[7][9]

  • Final Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste.[3][5][9]

    • Provide the EHS department with all available information about the compound.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: this compound Waste Generated assess Assess Waste Type start->assess solid Solid Waste (e.g., powder, contaminated labware) assess->solid Solid liquid Liquid Waste (e.g., solutions) assess->liquid Liquid container_solid Place in Labeled, Sealed Solid Hazardous Waste Container solid->container_solid container_liquid Place in Labeled, Sealed Liquid Hazardous Waste Container liquid->container_liquid storage Store in Designated Satellite Accumulation Area container_solid->storage container_liquid->storage ehs Contact EHS for Pickup and Final Disposal storage->ehs end End: Proper Disposal Complete ehs->end

Disposal decision workflow for this compound.

By adhering to these detailed procedures, laboratory professionals can ensure the safe handling and disposal of this compound, fostering a secure and compliant research environment. Always consult your institution's specific safety guidelines and the manufacturer's Safety Data Sheet for the most comprehensive information.

References

Essential Safety and Logistical Information for Handling Boc-Phe(2-Me)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like Boc-Phe(2-Me)-OH are paramount for a secure and efficient laboratory environment. This guide provides immediate, essential safety protocols, operational guidance, and disposal plans to foster a culture of safety and build trust in laboratory practices.

Chemical Identifier and Properties

PropertyValue
Chemical Name Boc-2-methyl-L-phenylalanine
Synonym N-(tert-Butoxycarbonyl)-2-methyl-L-phenylalanine
CAS Number 114873-05-1[1][2]
Molecular Formula C15H21NO4[1][2][3]
Molecular Weight 279.33 g/mol [1][3][4]
Form Powder/Solid[1]
Immediate Safety and Handling Precautions

While this compound is not classified as a hazardous substance under GHS criteria, it is imperative to handle it with care, adhering to standard laboratory safety protocols.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against potential exposure.

PPE CategorySpecificationRationale
Eye Protection Chemical safety gogglesProtects eyes from dust particles.
Hand Protection Compatible chemical-resistant gloves (e.g., Nitrile)Prevents skin contact. Gloves must be inspected before use and disposed of properly.
Respiratory Protection Type N95 (US) or equivalent respiratorRecommended when handling the powder outside of a fume hood to prevent inhalation of dust.[1]
Body Protection Laboratory coatProtects skin and personal clothing from contamination.

Engineering Controls

ControlSpecification
Ventilation Work in a well-ventilated area, preferably a chemical fume hood.
Emergency First Aid Procedures

In the event of exposure, immediate and appropriate first aid is crucial.

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes.
Skin Contact Wash off with soap and plenty of water.
Ingestion Rinse mouth with water. Do not induce vomiting.
Inhalation Move the person into fresh air.

In all cases of exposure, seek medical attention if symptoms persist.

Operational Plan: Handling and Storage

Adherence to proper handling and storage procedures is essential for maintaining the integrity of this compound and ensuring a safe laboratory environment.

Handling

  • Avoid the formation of dust and aerosols.

  • Provide appropriate exhaust ventilation at places where dust is formed.

  • Wash hands thoroughly after handling and before eating, smoking, or using the lavatory.

Storage

  • Keep the container tightly closed.

  • Store in a dry and well-ventilated place.

  • Storage Class: 11 - Combustible Solids[1].

Detailed Experimental Protocol: Peptide Coupling

The following is a representative protocol for the use of a Boc-protected amino acid, such as this compound, in a standard solid-phase peptide synthesis (SPPS) coupling reaction using DIC/HOBt activation.

Materials

  • Resin (e.g., Merrifield, PAM, or MBHA) with a free amine group

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • N,N-Diisopropylethylamine (DIEA)

Procedure

  • Resin Swelling: Swell the resin in DCM for 30 minutes.

  • Boc-Deprotection:

    • Drain the DCM.

    • Add a solution of 25-50% TFA in DCM to the resin and agitate for 1-2 minutes, then drain.

    • Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.

    • Drain the TFA solution and wash the resin with DCM (3x), followed by DMF (3x).

  • Neutralization:

    • Add a solution of 5-10% DIEA in DMF to the resin.

    • Agitate for 2 minutes and drain. Repeat the neutralization step.

    • Wash the resin with DMF (3x).

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve this compound (5 equivalents relative to resin loading) and HOBt (5.5 equivalents) in a minimal amount of DMF.

    • Add the dissolved amino acid/HOBt solution to the resin suspension.

    • Add DIC (5.5 equivalents) to the reaction mixture.[5]

    • Shake the mixture at room temperature.

  • Monitoring the Reaction:

    • Monitor the reaction progress using the ninhydrin test. A negative ninhydrin test indicates the completion of the coupling reaction.

    • If the reaction is not complete within four hours, the coupling procedure may need to be repeated.[5]

  • Washing: Once the coupling is complete, filter the resin and wash it three times with DMF, three times with DCM, and then three times with either methanol or DCM.[5]

Disposal Plan

Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility.

Waste Characterization

This compound is generally considered a non-hazardous solid waste. However, institutional and local regulations for chemical waste disposal must always be followed.

Disposal of Unused Product

  • For small quantities, and if permitted by local regulations, disposal in the regular trash may be an option.

  • For larger quantities or if required by institutional policy, offer surplus and non-recyclable solutions to a licensed disposal company.

Disposal of Empty Containers

  • Empty containers should be triple-rinsed with a suitable solvent.

  • The rinsate should be collected and disposed of as chemical waste.

  • After rinsing, remove or deface the label before disposing of the container in the regular trash.

Spill and Leak Procedures

  • Evacuate: Evacuate personnel from the immediate spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment and Cleanup: Sweep up the solid material and place it in a suitable, closed container for disposal. Avoid generating dust. Do not let the product enter drains.

The following diagram outlines the general workflow for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Workspace Prepare Workspace Don PPE->Prepare Workspace Weigh Solid Weigh Solid Prepare Workspace->Weigh Solid Perform Reaction Perform Reaction Weigh Solid->Perform Reaction Decontaminate Workspace Decontaminate Workspace Perform Reaction->Decontaminate Workspace Segregate Waste Segregate Waste Decontaminate Workspace->Segregate Waste Dispose of Waste Dispose of Waste Segregate Waste->Dispose of Waste

Caption: General workflow for handling and disposal of this compound.

References

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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。